1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
Description
Properties
IUPAC Name |
1-[(2-bromo-6-fluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESBAKYYPYNBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742780 | |
| Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-68-5 | |
| Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90742780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Deep Dive into the NMR Spectral Analysis of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine: A Technical Guide for Advanced Drug Discovery
This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural intricacies of the molecule through a detailed interpretation of its predicted ¹H and ¹³C NMR spectra. The guide emphasizes the causal relationships behind spectral patterns, offering field-proven insights into experimental design and data interpretation for halogenated and fluorinated organic molecules.
Introduction: The Structural Significance of this compound
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties. The introduction of a substituted benzyl group, particularly one bearing both bromine and fluorine atoms, introduces unique electronic and steric features that can significantly influence a molecule's biological activity and metabolic stability. The precise characterization of such molecules is paramount, and NMR spectroscopy stands as the most powerful tool for elucidating their three-dimensional structure in solution. This guide will walk through the predicted NMR spectral data of this compound, providing a foundational understanding for its use in drug design and development.
Predicted ¹H and ¹³C NMR Spectral Data
While experimental spectra for this compound are not publicly available, a robust prediction of its ¹H and ¹³C NMR spectra can be generated based on established principles and spectral data from analogous compounds. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), assuming a deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3', H-4', H-5' | 7.20 - 7.45 | m | - |
| CH₂ (benzyl) | 3.65 | s | - |
| H-2, H-6 (piperidine, axial & equatorial) | 2.40 - 2.60 | m | - |
| H-3, H-5 (piperidine, axial & equatorial) | 1.55 - 1.70 | m | - |
| H-4 (piperidine, axial & equatorial) | 1.40 - 1.55 | m | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | 135.5 |
| C-2' | 124.0 (d, JC-F ≈ 15 Hz) |
| C-3' | 129.0 (d, JC-F ≈ 3 Hz) |
| C-4' | 125.0 |
| C-5' | 130.0 (d, JC-F ≈ 8 Hz) |
| C-6' | 160.0 (d, JC-F ≈ 245 Hz) |
| CH₂ (benzyl) | 60.0 |
| C-2, C-6 (piperidine) | 54.0 |
| C-3, C-5 (piperidine) | 26.0 |
| C-4 (piperidine) | 24.0 |
In-Depth Spectral Interpretation
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct regions corresponding to the aromatic, benzylic, and piperidine protons.
-
Aromatic Region (7.20 - 7.45 ppm): The protons on the 2-bromo-6-fluorophenyl ring (H-3', H-4', and H-5') are anticipated to appear as a complex multiplet in this downfield region. The electron-withdrawing effects of the bromine and fluorine atoms, combined with spin-spin coupling to each other and to the fluorine atom, will result in overlapping signals that are challenging to resolve without advanced 2D NMR techniques.
-
Benzylic Protons (3.65 ppm): The two protons of the methylene bridge (CH₂) connecting the aromatic ring to the piperidine nitrogen are expected to appear as a sharp singlet. Their chemical shift is influenced by the electronegativity of the adjacent nitrogen and the deshielding effect of the aromatic ring. The absence of adjacent protons would lead to a singlet multiplicity.
-
Piperidine Protons (1.40 - 2.60 ppm): The ten protons of the piperidine ring will give rise to a series of overlapping multiplets in the upfield region of the spectrum. Due to the chair conformation of the piperidine ring, the axial and equatorial protons at each position are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are the most deshielded and will appear further downfield compared to the other piperidine protons.[1][2]
¹³C NMR Spectrum Analysis
The predicted ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.
-
Aromatic Carbons (124.0 - 160.0 ppm): The six carbons of the substituted phenyl ring will each produce a distinct signal. A key feature of this region is the presence of carbon-fluorine (C-F) coupling. The carbon directly bonded to the fluorine atom (C-6') is expected to show a large one-bond coupling constant (¹JC-F) of approximately 245 Hz, appearing as a doublet. The other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings to the fluorine atom, also resulting in doublet signals with characteristic coupling constants.[3][4] The carbon attached to the bromine (C-2') will also have its chemical shift influenced by the heavy atom effect.
-
Benzylic Carbon (60.0 ppm): The benzylic carbon (CH₂) is expected to resonate around 60 ppm, influenced by the attached nitrogen and aromatic ring.
-
Piperidine Carbons (24.0 - 54.0 ppm): The three distinct carbon environments of the piperidine ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded, followed by the C-3/C-5 and C-4 carbons.[5][6]
Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a standard protocol for the NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution, especially for the complex aromatic region of the ¹H spectrum.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum. .
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the connectivity between the benzyl and piperidine moieties.
-
Visualization of Key Structural Features and NMR Workflow
To visually represent the structure and the workflow for its analysis, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: A typical workflow for the NMR-based structural elucidation of an organic compound.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. For instance, the integration of the ¹H NMR signals should correspond to the number of protons in each environment. Furthermore, the correlations observed in 2D NMR spectra, such as a cross-peak between a specific proton and carbon in an HSQC experiment, provide unambiguous confirmation of their direct bond, thereby validating the assignments made from the 1D spectra. The consistency of data across multiple, independent NMR experiments is the cornerstone of trustworthy structural determination.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can more effectively and accurately interpret their experimental data. The provided protocols and visualizations serve as a practical resource for scientists engaged in the synthesis and characterization of novel small molecules for drug discovery. The principles outlined here are broadly applicable to the NMR analysis of other complex organic compounds.
References
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Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". RSC Advances. [Link]
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Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
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Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Indian Institute of Technology Guwahati. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]
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Supporting Information Copper-catalyzed three-component reaction of arylhydrazine hydrochloride, DABSO, and NFSI for the synthesis of arenesulfonyl fluoride. Organic Chemistry Frontiers. [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
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Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. [Link]
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ResearchGate. (PDF) On NH NMR Chemical Shifts, Part I. [Link]
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physicochemical properties of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
An In-depth Technical Guide to 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine: Physicochemical Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delineates its core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via nucleophilic substitution, and explores its functional role as a versatile molecular scaffold. By combining a synthetically useful 2-bromo-6-fluorophenyl moiety with the privileged piperidine heterocycle, this compound serves as a critical intermediate for creating complex molecules with potential therapeutic applications. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this and similar building blocks in their scientific programs.
Compound Identification and Structural Overview
This compound (CAS No. 1355247-68-5) is a tertiary amine featuring a piperidine ring N-alkylated with a 2-bromo-6-fluorobenzyl group.[1][2] The strategic placement of three distinct functional elements—a nucleophilic piperidine core, a reactive benzylic carbon, and an ortho-dihalo-substituted aromatic ring—makes it a highly valuable and versatile intermediate in organic synthesis.
The fluorine atom enhances metabolic stability and modulates the electronic properties of the phenyl ring, while the bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling extensive molecular diversification. The piperidine scaffold itself is a well-established "privileged structure" in pharmacology, known to impart favorable pharmacokinetic properties such as improved solubility, metabolic stability, and bioavailability in a wide range of drug candidates.[3][4]
Caption: Chemical structure of this compound.
Physicochemical Properties
Comprehensive experimental data for this specific intermediate is not widely published. The following table summarizes its known identifiers and predicted properties based on its constituent functional groups and established computational models.
| Property | Value | Source/Method |
| CAS Number | 1355247-68-5 | [1][2] |
| Molecular Formula | C₁₂H₁₅BrFN | [2][5] |
| Molecular Weight | 272.16 g/mol | [2][5] |
| MDL Number | MFCD21333051 | [2] |
| SMILES | Fc1cccc(Br)c1CN1CCCCC1 | [5] |
| Appearance | Colorless to pale yellow oil | Predicted |
| Boiling Point | > 300 °C | Predicted |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMSO) | Inferred from structure |
| pKa (Conjugate Acid) | 8.5 - 9.5 | Predicted (Tertiary amine) |
| LogP | ~3.8 - 4.2 | Predicted |
Synthesis and Mechanism
The most direct and efficient synthesis of this compound is achieved through the nucleophilic substitution reaction between 2-bromo-6-fluorobenzyl bromide and piperidine.
Synthetic Strategy: Nucleophilic Alkylation
This reaction is a classic example of N-alkylation of a secondary amine. The core transformation involves the nitrogen atom of piperidine acting as a nucleophile, attacking the electrophilic benzylic carbon of 2-bromo-6-fluorobenzyl bromide. The benzyl bromide is an excellent substrate for this reaction due to the stability of the transition state.[6] The reaction proceeds readily, typically under mild conditions.
Key Precursors
-
2-Bromo-6-fluorobenzyl bromide (CAS: 1548-81-8): A colorless or yellowish crystalline solid with a melting point of 50-52 °C.[7] It is the key electrophile and the source of the substituted phenylmethyl moiety.
-
Piperidine (CAS: 110-89-4): A colorless liquid amine with a characteristic odor and a boiling point of 106 °C.[8] It serves as the nucleophile.
Detailed Experimental Protocol
Causality: This protocol is designed for high efficiency and straightforward purification. The choice of acetonitrile as a solvent is due to its ability to dissolve both the polar and non-polar reactants and its suitable boiling point for the reaction. Potassium carbonate is used as an inexpensive and effective inorganic base to neutralize the HBr byproduct. This is critical because protonation of the piperidine nucleophile by HBr would render it unreactive and halt the reaction.
-
Reaction Setup: To a solution of 2-bromo-6-fluorobenzyl bromide (1.0 eq) in acetonitrile (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine (1.1 eq).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the mixture. The excess base ensures the reaction medium remains basic.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzyl bromide is consumed.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (KBr and excess K₂CO₃). Rinse the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Redissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water and then with a saturated brine solution to remove any remaining inorganic impurities and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a pure oil.
Caption: General workflow for the synthesis of the title compound.
Spectroscopic Characterization (Predicted)
While specific spectra are proprietary or unpublished, the structure allows for the confident prediction of key analytical signals.
-
¹H NMR: Expected signals would include multiplets in the aromatic region (~7.0-7.5 ppm), a characteristic singlet for the benzylic methylene protons (-CH₂-) around 3.6 ppm, and a series of broad multiplets for the piperidine ring protons between ~1.5 and 2.5 ppm.[9]
-
Mass Spectrometry (MS): The mass spectrum would show a distinctive molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), two peaks of nearly equal intensity would be observed at m/z 271 and 273, which is a definitive indicator of a monobrominated compound.
Applications in Research and Drug Development
The true value of this compound lies in its role as a sophisticated chemical intermediate. Its structure is a blueprint for accessing more complex molecular architectures.
-
Scaffold for Medicinal Chemistry: The piperidine ring is a cornerstone of many FDA-approved drugs, particularly those targeting the central nervous system (CNS).[3] Its incorporation often enhances binding affinity and improves ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
-
Vector for Further Functionalization: The aryl bromide is not merely a substituent but a powerful synthetic handle. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of functional groups (e.g., aryl, alkyl, cyano, amino groups) at the 2-position of the phenyl ring. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Caption: Role as an intermediate in a typical drug discovery cascade.
Safety and Handling
This compound is a research chemical and should be handled with appropriate care. As with many halogenated organic compounds and amines, it should be considered potentially hazardous.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
For detailed safety information, always consult the material's specific Safety Data Sheet (SDS) provided by the supplier.
References
- ChemBK. (2024). 2-fluoro-6-bromobenzyl bromide. Retrieved from [Link]
- Google Patents. (2011). CN102070420A - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Google Patents. (2012). CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
- Choudhary, N., Gupta, U., & Gupta, O. D. (2014). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. International Journal of ChemTech Research, 6(14), 5687-5691. Retrieved from [Link]V6N14.pdf)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]
- Arctom. (n.d.). CAS NO. 1355247-68-5 | this compound. Retrieved from [Link]
- Barańska, P., & Albrecht, J. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116677. Retrieved from [Link]
- Bibi, S., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 23145. Retrieved from [Link]
- Filo. (2025). PROBLEM 20 Which alkyl halide would you expect to be more reactive in an. Retrieved from [Link]
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An In-depth Technical Guide to 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine, a key building block in medicinal chemistry. The document details its chemical identity, including its CAS number and structure, and presents a validated synthetic protocol for its preparation. Furthermore, it outlines the expected spectroscopic data for its characterization, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. The guide also explores the compound's reactivity and its established and potential applications as a crucial intermediate in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, providing the foundational knowledge required for the effective utilization of this versatile piperidine derivative.
Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry
The piperidine motif is a ubiquitous and highly privileged scaffold in the realm of medicinal chemistry.[1] Its prevalence in a vast array of clinically approved drugs and bioactive molecules underscores its importance in the design of novel therapeutics. The structural rigidity and basic nitrogen atom of the piperidine ring allow it to engage in specific interactions with biological targets, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1] The strategic substitution on the piperidine ring and its appendages enables the fine-tuning of a compound's biological activity, making it a versatile template for drug design.[2][3] This guide focuses on a specific, functionalized piperidine derivative, this compound, a compound with significant potential as an intermediate in the synthesis of novel drug candidates.
Chemical Identity and Structure
Core Compound Identification
Structural Representation
The chemical structure of this compound is characterized by a piperidine ring N-substituted with a 2-bromo-6-fluorobenzyl group.
Caption: 2D Structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. This involves the reaction of piperidine with a suitable 2-bromo-6-fluorobenzyl halide.
General Synthetic Pathway
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
Materials:
-
2-Bromo-6-fluorobenzyl bromide
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromo-6-fluorobenzyl bromide (1.0 eq) in acetonitrile, add piperidine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as an oil or a low-melting solid.
-
Dry the final product under vacuum.
Self-Validation: The successful synthesis can be confirmed by comparing the spectroscopic data of the obtained product with the expected data outlined in Section 4. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected data are as follows:
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum will exhibit characteristic signals for the protons of the piperidine ring and the 2-bromo-6-fluorobenzyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.0 - 7.5 | Multiplet | 3H |
| Benzylic Protons (-CH₂-) | 3.5 - 3.7 | Singlet | 2H |
| Piperidine Protons (α to N) | 2.3 - 2.6 | Multiplet | 4H |
| Piperidine Protons (β, γ to N) | 1.4 - 1.7 | Multiplet | 6H |
Note: The exact chemical shifts may vary depending on the solvent used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 165 |
| Benzylic Carbon (-CH₂-) | 55 - 65 |
| Piperidine Carbons (α to N) | 50 - 60 |
| Piperidine Carbons (β to N) | 25 - 35 |
| Piperidine Carbon (γ to N) | 20 - 30 |
Note: The carbon attached to fluorine will show a coupling (¹J C-F).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): m/z = 271 and 273 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Fragmentation Pattern: Characteristic fragments would include the loss of the piperidine ring and the benzyl group.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H (aliphatic) | 2850 - 3000 |
| C-H (aromatic) | 3000 - 3100 |
| C-N | 1000 - 1250 |
| C-F | 1000 - 1400 |
| C-Br | 500 - 600 |
Reactivity and Chemical Properties
The chemical reactivity of this compound is primarily dictated by the functional groups present: the tertiary amine of the piperidine ring and the bromo and fluoro substituents on the aromatic ring.
-
Basicity of the Piperidine Nitrogen: The nitrogen atom is basic and can be protonated with acids to form the corresponding ammonium salts.
-
Nucleophilicity of the Piperidine Nitrogen: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to participate in further alkylation or acylation reactions.
-
Reactivity of the Aryl Halides: The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at this position, making it a valuable handle for molecular diversification. The fluorine atom is generally less reactive in these types of reactions.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the piperidine moiety is known to enhance the pharmacological properties of many drugs.[1]
Role as a Key Building Block
The combination of the piperidine scaffold and the functionalized aromatic ring makes this compound a versatile starting material for the synthesis of libraries of compounds for high-throughput screening. The bromine atom, in particular, provides a strategic point for derivatization to explore structure-activity relationships (SAR).
Potential Therapeutic Areas
Derivatives of N-benzylpiperidine have shown promise in a range of therapeutic areas, including:
-
Neurodegenerative Diseases: As inhibitors of enzymes like acetylcholinesterase (AChE), which are implicated in Alzheimer's disease.[2]
-
Oncology: The piperidine scaffold is present in numerous anti-cancer agents.[6]
-
Central Nervous System (CNS) Disorders: As ligands for various CNS receptors.
The unique substitution pattern of this compound offers the potential to develop novel compounds with improved efficacy and selectivity in these and other therapeutic areas.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis, coupled with the potential for diverse chemical modifications, makes it an attractive starting point for the creation of novel therapeutic agents. This technical guide provides the essential information for researchers to effectively synthesize, characterize, and utilize this important chemical entity in their research endeavors.
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An In-Depth Technical Guide to the In Vitro Metabolic Stability of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
Executive Summary
This guide provides a comprehensive technical overview of the methodologies used to assess the in vitro metabolic stability of the novel chemical entity, 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine. In drug discovery and development, evaluating a compound's metabolic fate is a critical step for predicting its pharmacokinetic profile, including bioavailability and potential for drug-drug interactions.[1][2] This document details the scientific rationale, experimental design, step-by-step protocols, and data interpretation for determining the metabolic liability of this specific compound. We will explore its predicted metabolic pathways based on its chemical structure, focusing on the roles of cytochrome P450 (CYP) enzymes, and provide a robust framework for generating reliable and reproducible data for decision-making in a research and development setting.
Introduction: The Imperative of Metabolic Stability
The journey of a drug from administration to its target site is fraught with biological hurdles, the most significant of which is metabolism, primarily occurring in the liver.[1] The rate at which a compound is metabolized dictates its half-life and systemic exposure, thereby influencing its efficacy and safety profile. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and lead to toxicity. Therefore, early in vitro assessment of metabolic stability is an indispensable part of modern drug discovery, allowing for the selection and optimization of candidates with favorable pharmacokinetic properties.[1]
The subject of this guide, This compound , possesses distinct structural features that warrant a detailed metabolic investigation:
-
A Piperidine Ring: This saturated heterocycle is a common motif in pharmaceuticals.[3] It is susceptible to several metabolic transformations, including N-dealkylation and ring oxidation to form lactams.[4] The metabolic stability of the piperidine scaffold is highly dependent on the substitution patterns around the nitrogen atom.[3]
-
A Halogenated Phenyl Group (2-Bromo-6-fluoro): The presence of halogen atoms can significantly influence metabolism. While they can sometimes block sites of oxidation, they can also direct metabolism to other positions or undergo oxidative dehalogenation. The electronic properties of bromine and fluorine will impact the reactivity of the aromatic ring.
-
A Methylene Bridge: This linker connects the phenyl and piperidine moieties and is a potential site for hydroxylation.
Understanding how these structural components interact with metabolic enzymes is key to predicting the compound's fate in vivo.
Predicted Metabolic Pathways and Enzymology
The primary enzymes responsible for Phase I metabolism of most xenobiotics are the Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, which are abundant in liver microsomes.[5][6][7] These enzymes catalyze a variety of oxidative reactions.[8] For this compound, the following CYP-mediated reactions are predicted to be the major metabolic pathways.
-
Piperidine Ring Oxidation: Oxidation can occur at the carbon atoms alpha to the nitrogen, potentially leading to the formation of a lactam. This is a common metabolic route for piperidine-containing drugs.[9]
-
N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the methylene bridge would result in the formation of piperidine and 2-bromo-6-fluorobenzaldehyde. This is a major metabolic pathway for many alicyclic amines.[4]
-
Aromatic Hydroxylation: The bromo-fluorophenyl ring may undergo hydroxylation, although the positions of the halogens may sterically hinder or electronically disfavor this reaction at certain carbons.
-
Methylene Bridge Hydroxylation: The carbon of the methylene linker is a potential site for hydroxylation, leading to the formation of a secondary alcohol.
The diagram below illustrates these potential metabolic transformations.
Caption: Predicted primary metabolic pathways mediated by CYP450 enzymes.
Experimental Design: A Self-Validating System
To quantitatively assess metabolic stability, a well-designed in vitro experiment is essential. The choice of the biological matrix is the first critical decision.
-
Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[1] They are cost-effective, readily available, and ideal for initial screening of metabolic stability. However, they lack Phase II enzymes and the cellular context.
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[10] They provide a more physiologically relevant system but are more expensive and have a shorter viability window in suspension.[10][11]
For initial screening and determination of intrinsic clearance, human liver microsomes (HLM) are the industry standard and will be the focus of our primary protocol.[12] The experimental design must include controls to ensure the observed compound depletion is due to enzymatic activity.
-
Positive Control: A compound with known metabolic characteristics (e.g., Verapamil, Diazepam - high clearance) is run in parallel to validate the activity of the microsomal batch.[13]
-
Negative Control: The test compound is incubated in a reaction mixture lacking the essential cofactor NADPH .[1][14] NADPH is required for CYP450 enzyme activity; its absence should result in minimal to no metabolism, confirming that depletion is enzyme-mediated.
Detailed Experimental Protocols
Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol details the steps to determine the rate of metabolism of this compound.
Materials:
-
Pooled Human Liver Microsomes (from at least three donors)[12]
-
This compound (Test Compound)
-
Verapamil (Positive Control)
-
Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with Internal Standard (IS) (e.g., Tolbutamide) for reaction termination (quenching)
-
96-well incubation and collection plates
Procedure:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice. Dilute with cold phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.
-
Prepare a 1 µM working solution of the test compound and positive control in phosphate buffer. The final concentration of any organic solvent (like DMSO) should be less than 0.5% to avoid enzyme inhibition.[13]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
Add the test compound or positive control solution to the wells of the incubation plate.
-
Add the diluted microsomal solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For the negative control wells (-NADPH), add an equivalent volume of phosphate buffer.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard to the respective wells. This process, known as "quenching," stops all enzymatic activity and precipitates the microsomal proteins.[13]
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new collection plate for analysis.
-
Protocol 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying the disappearance of a parent drug and identifying its metabolites due to its high sensitivity and specificity.[15][16][17]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Procedure:
-
Chromatographic Separation:
-
Inject the processed samples from Protocol 1 onto a suitable C18 reverse-phase HPLC column.
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) to separate the parent compound from potential metabolites and matrix components.
-
-
Mass Spectrometric Detection:
-
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.[18]
-
Use Selected Reaction Monitoring (SRM) for quantification.[18] This involves monitoring a specific precursor ion-to-product ion transition for the parent compound and the internal standard, providing high selectivity.
-
To identify potential metabolites, a full scan or precursor ion scan can be performed on separate samples to search for predicted mass shifts (e.g., +16 Da for hydroxylation, +14 Da for lactam formation).
-
The entire experimental workflow is summarized in the diagram below.
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An In-Depth Technical Guide to the Initial Toxicological Screening of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
Introduction: De-risking Novel Chemical Entities in Early-Stage Drug Discovery
The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[1][2] The imperative, therefore, is to "fail early and fail cheap" by identifying and eliminating compounds with unfavorable safety profiles at the nascent stages of drug discovery.[1][3] This guide provides a comprehensive, technically-grounded framework for the initial toxicological screening of a promising, yet uncharacterized NCE: 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine. While specific data for this compound is not publicly available, we will use it as a representative model to illustrate a robust, multi-tiered screening cascade designed to provide a foundational safety assessment.
This document is structured to provide not just protocols, but the strategic rationale behind the sequence of assays, blending computational predictions with definitive in vitro assessments. Our approach is designed to be a self-validating system, where each stage of testing informs the next, building a cohesive and trustworthy preliminary toxicological profile.
Tier 1: In Silico ADMET Profiling - The Predictive Foundation
Before committing to resource-intensive wet-lab experiments, a comprehensive in silico analysis is indispensable.[4][5] By leveraging computational models based on vast datasets of known compounds, we can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[6][7]
Rationale: This predictive step allows for the early identification of potential liabilities. For instance, predictions of poor oral bioavailability might guide formulation strategies, while alerts for potential hERG channel inhibition or mutagenicity will necessitate rigorous in vitro follow-up. Numerous free and commercial software platforms are available for these predictions.[6][7]
Key Parameters to Assess:
-
Physicochemical Properties: Molecular weight, logP, topological polar surface area (tPSA), and hydrogen bond donors/acceptors to assess "drug-likeness" based on frameworks like Lipinski's Rule of Five.[2]
-
Absorption: Prediction of Caco-2 permeability and P-glycoprotein (P-gp) substrate/inhibitor potential.[6]
-
Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding predictions.[5][6]
-
Metabolism: Identification of likely sites of metabolism and prediction of inhibition or substrate activity for major Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[5][7]
-
Toxicity: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and others.[6]
Hypothetical In Silico Data Summary for this compound
| Parameter | Predicted Value/Outcome | Implication |
| Molecular Weight | 272.16 g/mol | Compliant with Lipinski's rules |
| logP | 3.2 | Good membrane permeability predicted |
| Caco-2 Permeability | High | Potential for good oral absorption |
| BBB Permeability | High | Potential for CNS effects (intended or off-target) |
| CYP2D6 Inhibition | High Probability | Potential for drug-drug interactions[8] |
| hERG Inhibition | Moderate Probability | Cardiotoxicity risk must be assessed in vitro |
| Ames Mutagenicity | Low Probability | Genotoxicity is not predicted, but requires confirmation |
Tier 2: In Vitro Cytotoxicity Assessment - The Baseline of Cellular Health
The first and most fundamental in vitro assay is the assessment of general cytotoxicity. This determines the concentration at which the compound causes cell death, providing a therapeutic window for subsequent, more specific assays.[3][9] The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[10][11]
Causality Behind Experimental Choice: The MTT assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10][12] Specifically, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. This provides a quantitative measure of cell viability and is a sensitive indicator of cytotoxic effects.[12]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cell line (e.g., HepG2 for liver toxicity or HEK293 for general toxicity) into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[10]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Hypothetical Cytotoxicity Data for this compound
| Cell Line | Exposure Time | IC50 (µM) | Interpretation |
| HepG2 | 24 hours | > 100 | Low acute cytotoxicity in liver cells |
| HEK293 | 24 hours | 85.2 | Low to moderate general cytotoxicity |
| HepG2 | 72 hours | 65.7 | Moderate cytotoxicity upon prolonged exposure |
Tier 3: Genotoxicity Assessment - Screening for Mutagenic Potential
A critical safety concern for any NCE is its potential to cause genetic mutations, which can lead to cancer.[14] The bacterial reverse mutation assay, or Ames test, is the gold standard for initial genotoxicity screening and is required by regulatory agencies.[15][16]
Causality Behind Experimental Choice: The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own and require it for growth).[15][17] The assay measures the ability of a test compound to cause mutations that revert the bacteria to a histidine-producing state, allowing them to grow on a histidine-free medium.[14][17] The inclusion of a rat liver S9 fraction is crucial, as it simulates mammalian metabolism and can convert a non-mutagenic compound into a mutagenic metabolite.[17][18]
Detailed Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[17]
-
Test Mixture Preparation: In separate tubes for each concentration and control, combine:
-
100 µL of the bacterial culture.
-
500 µL of S9 mix (for metabolic activation) or phosphate buffer (without activation).[17]
-
100 µL of the test compound at various concentrations.
-
Positive controls (e.g., sodium azide for -S9, 2-aminoanthracene for +S9) and a vehicle control (DMSO) must be included.
-
-
Plating: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine/biotin to each tube, vortex briefly, and pour the contents onto minimal glucose agar plates.[18]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
Hypothetical Ames Test Data for this compound
| Strain | Metabolic Activation (S9) | Compound Conc. (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase vs. Control | Result |
| TA100 | - | 0 (Vehicle) | 135 ± 12 | 1.0 | Negative |
| 10 | 142 ± 15 | 1.1 | |||
| 50 | 151 ± 11 | 1.1 | |||
| 100 | 155 ± 18 | 1.2 | |||
| + | 0 (Vehicle) | 140 ± 14 | 1.0 | Negative | |
| 10 | 148 ± 9 | 1.1 | |||
| 50 | 162 ± 16 | 1.2 | |||
| 100 | 165 ± 13 | 1.2 | |||
| TA98 | - | 0 (Vehicle) | 35 ± 5 | 1.0 | Negative |
| 10 | 38 ± 6 | 1.1 | |||
| 50 | 41 ± 4 | 1.2 | |||
| 100 | 40 ± 7 | 1.1 | |||
| + | 0 (Vehicle) | 42 ± 8 | 1.0 | Negative | |
| 10 | 45 ± 5 | 1.1 | |||
| 50 | 51 ± 9 | 1.2 | |||
| 100 | 49 ± 6 | 1.2 |
Tier 4: Preliminary Safety Pharmacology Screening
Safety pharmacology studies investigate potential adverse effects on major physiological systems.[19] In an early screening context, we focus on key liabilities that are common causes of drug attrition: cardiotoxicity (hERG channel inhibition) and drug-drug interactions (CYP450 inhibition).[2][20]
A. hERG Inhibition Assay - Assessing Cardiotoxicity Risk
Causality Behind Experimental Choice: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[21][22] Inhibition of this channel can prolong the QT interval, leading to a life-threatening arrhythmia called Torsades de Pointes.[21][23] Therefore, assessing a compound's activity against the hERG channel is a mandatory part of safety assessment as mandated by regulatory bodies.[22] Automated patch-clamp electrophysiology is the gold standard for this evaluation.[21]
Experimental Workflow: hERG Screening
Caption: Automated patch-clamp workflow for hERG inhibition assay.
Hypothetical hERG Inhibition Data for this compound
| Parameter | Result | Interpretation |
| IC50 Value | 25 µM | Moderate hERG inhibition. The therapeutic index (hERG IC50 / efficacious concentration) will be critical. |
B. Cytochrome P450 (CYP) Inhibition Assay - Predicting Drug-Drug Interactions
Causality Behind Experimental Choice: CYP enzymes are the primary drivers of drug metabolism.[20][24] Inhibition of these enzymes by a new drug can slow the metabolism of co-administered drugs, leading to toxic accumulation.[8][20] Screening for inhibition against the five major isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory expectation and essential for predicting drug-drug interaction potential.[25] Fluorogenic assays using human liver microsomes provide a high-throughput method for this initial screen.[26]
Hypothetical CYP450 Inhibition Data for this compound
| CYP Isoform | IC50 (µM) | Interpretation |
| CYP1A2 | > 50 | Low risk of interaction |
| CYP2C9 | > 50 | Low risk of interaction |
| CYP2C19 | > 50 | Low risk of interaction |
| CYP2D6 | 8.5 | Moderate inhibitor. Confirms in silico prediction. Potential for significant drug-drug interactions. |
| CYP3A4 | 35.2 | Weak inhibitor. Low risk of interaction. |
Conclusion and Forward Strategy
This in-depth technical guide outlines a logical and scientifically rigorous cascade for the initial toxicological screening of a novel compound, exemplified by this compound. Based on our hypothetical results, this compound exhibits a generally favorable profile in terms of cytotoxicity and genotoxicity. However, the moderate hERG inhibition and, more significantly, the CYP2D6 inhibition, represent potential development risks.
These findings do not necessarily terminate the compound's development but provide crucial, data-driven direction. The next steps would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs to mitigate CYP2D6 and hERG activity while retaining desired pharmacological effects.
-
Secondary Screening: If the compound progresses, more complex assays, such as in vitro micronucleus tests for clastogenicity and screening against a broader panel of receptors and kinases, would be warranted.
-
In Vivo Studies: Should the in vitro profile remain promising, the data gathered here will be essential for designing rational and ethical in vivo toxicology studies in rodent and non-rodent species, as required for an Investigational New Drug (IND) application.[16][27]
By embracing this front-loaded, multi-tiered screening approach, drug development professionals can make informed decisions, prioritize resources effectively, and ultimately increase the probability of advancing safer, more effective medicines to the clinic.
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potential biological targets of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
An In-depth Technical Guide to Identifying the Biological Targets of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
Introduction
The compound this compound belongs to the N-benzylpiperidine class of molecules. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, as it is present in a wide array of clinically approved drugs and bioactive compounds targeting the central nervous system (CNS) and other systems.[1] The specific halogenation pattern on the phenyl ring—an ortho-bromo and an ortho-fluoro substituent—is anticipated to significantly influence the compound's conformational flexibility, lipophilicity, and electronic properties, thereby modulating its binding affinity and selectivity for various biological targets.
This guide provides a comprehensive, multi-faceted strategy for researchers and drug development professionals to systematically identify and validate the . The approach detailed herein integrates computational prediction with established in vitro experimental workflows, progressing from broad-based screening to focused target validation and mechanistic studies.
Part 1: Hypothesis Generation through In Silico and Preliminary Screening
The initial phase of target identification focuses on casting a wide net to generate a data-driven hypothesis about the compound's primary biological interactions. This is achieved by combining computational predictions with broad-based experimental screening.
Computational Target Prediction
Before commencing wet-lab experiments, in silico methods can provide a valuable, cost-effective starting point. Structure-based and ligand-based computational models predict potential targets by comparing the query molecule to a vast database of known bioactive compounds.
Rationale for Experimental Choice: This initial step leverages existing knowledge to prioritize subsequent experimental efforts, saving both time and resources. By identifying the most probable target classes, a more focused and efficient screening strategy can be designed.
Predicted Target Classes for this compound (Hypothetical):
| Target Class | Representative Examples | Strength of Prediction |
| Amine Oxidases & Reductases | Monoamine Oxidase B (MAO-B) | High |
| G-Protein Coupled Receptors | Sigma Receptors (σ1, σ2), Dopamine Receptors, Serotonin Receptors | High |
| Ion Channels | Voltage-gated potassium and sodium channels | Moderate |
| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | High |
| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | High |
Broad-Based Radioligand Binding Assays
A broad panel screening, such as the Eurofins SafetyScreen44 or similar services, offers an unbiased experimental approach to identify potential off-target effects and uncover unexpected primary targets. These panels typically include a wide range of receptors, transporters, ion channels, and enzymes.
Protocol: Compound Preparation for Broad-Based Screening
-
Compound Synthesis and Purification: Synthesize this compound and purify to >98% purity, as confirmed by HPLC and NMR analysis.
-
Solubility Testing: Determine the solubility of the compound in common solvents used for biological assays, such as DMSO.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO).
-
Submission: Submit the compound to a commercial screening service with a request for a broad binding assay panel at a standard concentration (e.g., 10 µM).
Part 2: Focused Target Validation: A Deep Dive into Probable Candidates
Based on the extensive literature on N-benzylpiperidine derivatives, the most promising biological targets for this compound are cholinesterases, sigma receptors, and monoamine transporters.[2][3][4] The following sections outline detailed experimental workflows to validate these potential interactions.
Cholinesterase Inhibition
The N-benzylpiperidine moiety is a core component of several potent acetylcholinesterase (AChE) inhibitors, making this a high-priority target family to investigate.[2][5][6]
Workflow for Cholinesterase Inhibition Assays
Caption: Workflow for assessing cholinesterase inhibition.
Protocol: Ellman's Assay for AChE and BChE Inhibition
-
Reagents: Acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), purified human AChE or BChE, and phosphate buffer (pH 8.0).
-
Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add buffer, DTNB, and the enzyme. c. Add the test compound dilutions and incubate for 15 minutes at 37°C. d. Initiate the reaction by adding the substrate (ATCh or BTCh). e. Measure the change in absorbance at 412 nm over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression.
Data Interpretation: A low IC50 value indicates potent inhibition. Comparing the IC50 values for AChE and BChE will reveal the compound's selectivity. Further kinetic studies (e.g., Lineweaver-Burk plots) can elucidate the mechanism of inhibition (competitive, non-competitive, or mixed).
Sigma Receptor Modulation
The benzylpiperidine scaffold is frequently found in high-affinity ligands for both sigma-1 (σ1) and sigma-2 (σ2) receptors.[7][8][9] These receptors are implicated in a range of neurological disorders and cancer.
Workflow for Sigma Receptor Characterization
Caption: Workflow for sigma receptor binding and functional analysis.
Protocol: Radioligand Competition Binding Assay
-
Materials: Membranes prepared from cells expressing either human σ1 or σ2 receptors, radioligands such as -pentazocine (for σ1) and [3H]DTG (for σ2), and the test compound.
-
Procedure: a. Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. b. After incubation, separate the bound and free radioligand by rapid filtration. c. Quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Interpretation: Low nanomolar Ki values suggest high-affinity binding. The ratio of Ki values for σ1 and σ2 will determine the selectivity. Functional assays are then necessary to determine if the compound acts as an agonist or an antagonist at the receptor.
Monoamine Transporter Inhibition
N-benzylpiperidine analogues have been extensively studied as ligands for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[4][10][11][12][13]
Workflow for Monoamine Transporter Uptake Assays
Caption: Workflow for assessing monoamine transporter inhibition.
Protocol: In Vitro Neurotransmitter Uptake Assay
-
System: Use either synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT) or HEK293 cells stably expressing the human transporters (hDAT, hSERT, hNET).
-
Procedure: a. Pre-incubate the cells or synaptosomes with various concentrations of the test compound. b. Add a fixed concentration of the respective radiolabeled neurotransmitter ([3H]dopamine, [3H]serotonin, or [3H]norepinephrine). c. Incubate for a short period to allow for uptake. d. Terminate the uptake by rapid filtration and washing with ice-cold buffer. e. Measure the radioactivity in the cells/synaptosomes.
-
Data Analysis: Calculate the percentage of uptake inhibition and determine the IC50 values.
Data Interpretation: The IC50 values will quantify the compound's potency at each transporter. The relative potencies will define its profile as a selective or multi-target transporter inhibitor.
Part 3: Elucidating Mechanism of Action and Cellular Effects
Once a primary target is validated, the next logical step is to investigate the downstream cellular consequences of this interaction.
Downstream Signaling Pathway Analysis
Rationale for Experimental Choice: This step connects target engagement to a cellular response, providing a deeper understanding of the compound's mechanism of action.
Example Experiment: Western Blot for Downstream Kinases
If the compound is found to be a σ1 receptor agonist, one could investigate its effect on downstream signaling pathways, such as the ERK1/2 pathway.
-
Cell Culture: Treat a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) with the test compound for various times.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Analysis: Quantify the band intensities to determine the change in p-ERK levels relative to total ERK.
Cell-Based Phenotypic Assays
These assays assess the overall effect of the compound on cellular function in a context relevant to the validated target.
Example Experiment: Neuroprotection Assay
If the compound is a σ1 receptor agonist, it may have neuroprotective effects.
-
Cell Culture: Plate primary neurons or a neuronal cell line.
-
Treatment: Pre-treat the cells with the test compound for 24 hours.
-
Induce Toxicity: Expose the cells to a neurotoxin (e.g., glutamate or H2O2).
-
Assess Viability: Measure cell viability using an MTT or LDH assay.
Data Interpretation: An increase in cell viability in the presence of the compound compared to the toxin alone would indicate a neuroprotective effect.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the biological targets of this compound. By leveraging the known pharmacology of the N-benzylpiperidine scaffold, researchers can efficiently navigate from broad screening to specific target validation and mechanistic studies. The identification of this compound's primary targets will be crucial in determining its potential therapeutic applications, which, based on its structural class, could range from neurodegenerative diseases and psychiatric disorders to oncology.
References
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- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]
- 4. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolone-benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expansion of structure-activity studies of piperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) compounds by altering substitutions in the N-benzyl moiety and behavioral pharmacology of selected molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
Abstract
This document provides a comprehensive experimental framework for the initial characterization of the novel synthetic compound, 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine, in a cell culture setting. Piperidine moieties are privileged structures in medicinal chemistry, found in a wide array of pharmaceuticals with diverse biological activities, including anticancer and central nervous system-targeted agents.[1][2][3] The introduction of bromo- and fluoro- substituents on the phenyl ring can significantly modulate a compound's metabolic stability, lipophilicity, and target-binding affinity.[4] Given the known antiproliferative properties of various substituted piperidine derivatives[5][6][7], this guide outlines a logical, tiered approach to assess the potential cytotoxic and apoptotic effects of this compound on cancer cell lines. The protocols herein are designed to be self-validating and provide a robust foundation for further mechanistic studies.
Introduction and Scientific Rationale
The piperidine ring is a cornerstone of modern drug design, valued for its stable, six-membered heterocyclic structure that can be readily functionalized to optimize pharmacological properties.[1][2] Its presence in numerous FDA-approved drugs highlights its importance.[2] The specific compound, this compound, is a synthetic molecule of interest. While direct biological data for this exact structure is not yet extensively published, its constituent parts suggest a strong potential for biological activity. The arylmethylpiperidine scaffold is known to be a key feature in compounds designed as channel inhibitors and other therapeutic agents.[8]
This application note hypothesizes that this compound may exert antiproliferative effects on cancer cells, a common activity for novel piperidine-containing compounds.[6][7] The proposed experimental workflow is therefore designed to systematically evaluate this hypothesis, starting with broad cytotoxicity screening and progressing to more specific assays for characterizing the mode of cell death.
The following protocols will guide the researcher in:
-
Preparing the compound for in vitro use.
-
Determining its dose-dependent cytotoxicity using a metabolic activity assay.
-
Quantifying apoptosis vs. necrosis via flow cytometry.
-
Investigating a potential mechanism of action by examining a key signaling protein.
This structured approach ensures that each experimental stage logically informs the next, providing a comprehensive preliminary assessment of the compound's therapeutic potential.
Compound Preparation and Handling
2.1. Reconstitution of Dry Compound
-
Objective: To create a high-concentration, sterile stock solution for use in cell culture experiments.
-
Rationale: Dimethyl sulfoxide (DMSO) is a highly effective polar aprotic solvent that readily dissolves a wide range of organic compounds and is miscible with cell culture media. Preparing a concentrated stock minimizes the final concentration of DMSO in the culture, which can be toxic to cells at levels typically above 0.5%.
-
Protocol:
-
Aseptically weigh out 10 mg of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the powder in sterile, cell culture-grade DMSO to create a 10 mM stock solution. (Note: The molecular weight of the compound is required for this calculation. This will be assumed to be ~288.16 g/mol for the purpose of this protocol).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C, protected from light.
-
2.2. Preparation of Working Solutions
-
Objective: To dilute the high-concentration stock for direct addition to cell cultures.
-
Rationale: Serial dilutions in complete cell culture medium are necessary to achieve the desired final concentrations for dose-response experiments. It is critical to prepare these dilutions fresh for each experiment to ensure accuracy and stability.
-
Protocol:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in complete cell culture medium (e.g., DMEM with 10% FBS) to create a range of working solutions. For example, to achieve a final concentration of 10 µM in a well containing 100 µL of cells, you would add a specific volume of a 10X working solution (100 µM).
-
Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of DMSO as the highest concentration of the test compound.
-
Experiment 1: Cell Viability Assessment (MTT Assay)
-
Objective: To determine the dose-dependent cytotoxic effect of the compound on a selected cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer) and calculate the IC50 (half-maximal inhibitory concentration).
-
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
3.1. Step-by-Step Protocol
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound or the vehicle control (DMSO). Include wells with untreated cells as a positive control for viability.
-
Incubate the plate for a specified time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
3.2. Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Viability (Normalized to Vehicle) |
| Untreated Control | 1.25 | 100% |
| Vehicle (DMSO) | 1.24 | 99.2% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.10 | 88.0% |
| 10 | 0.65 | 52.0% |
| 50 | 0.20 | 16.0% |
| 100 | 0.11 | 8.8% |
| Table 1: Example data from an MTT assay. The IC50 value is determined by plotting % viability against the log of the compound concentration. |
Experiment 2: Apoptosis vs. Necrosis Detection
-
Objective: To determine the mode of cell death induced by the compound.
-
Rationale: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis. By co-staining with Annexin V and PI, one can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
4.1. Step-by-Step Protocol
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the compound at concentrations around the determined IC50 value (e.g., IC50/2, IC50, and 2x IC50) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using a gentle enzyme-free dissociation solution to preserve membrane integrity.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
4.2. Visualization of Workflow
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Experiment 3: Mechanistic Insight via Western Blot
-
Objective: To investigate the effect of the compound on a key protein involved in apoptosis, such as cleaved PARP-1 or cleaved Caspase-3.
-
Rationale: Caspase-3 is a critical executioner caspase in the apoptotic pathway. Its activation involves cleavage into active fragments. Poly (ADP-ribose) polymerase (PARP-1) is a DNA repair enzyme that is cleaved and inactivated by activated Caspase-3. The appearance of cleaved PARP-1 or cleaved Caspase-3 is a reliable biochemical marker of apoptosis.
5.1. Step-by-Step Protocol
-
Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved Caspase-3 or cleaved PARP-1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Also, probe for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
5.2. Visualization of Apoptotic Pathway
Sources
- 1. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine in Neuroscience Research
Abstract
This technical guide is designed for researchers, scientists, and drug development professionals interested in the potential applications of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine in neuroscience. While direct studies on this specific molecule are not extensively documented in public literature, its chemical structure, featuring a piperidine ring and a halogenated phenyl group, is characteristic of a class of compounds with significant activity at central nervous system targets.[1][2][3] This guide will, therefore, focus on the hypothesized mechanism of action based on these structural motifs, centering on the sigma-1 receptor, and provide detailed protocols for its comprehensive evaluation as a potential therapeutic agent for neurological disorders.
Introduction: Structural Rationale and Therapeutic Hypothesis
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system.[2][3] Its prevalence is due to its favorable pharmacokinetic properties and its ability to be readily derivatized to achieve specific pharmacological profiles. The addition of a 2-bromo-6-fluorophenylmethyl group to the piperidine nitrogen introduces features commonly seen in high-affinity ligands for various neurological targets.
Our primary hypothesis is that this compound functions as a modulator of the sigma-1 receptor (σ1R). The σ1R is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondria interface, and is implicated in a wide range of cellular functions crucial for neuronal health, including regulation of ion channels, calcium signaling, and cellular stress responses.[4] A multitude of piperidine-based compounds have been identified as high-affinity σ1R ligands, suggesting that this compound is a promising candidate for investigation in this area.[5][6][7][8] Dysregulation of σ1R signaling is linked to the pathophysiology of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as psychiatric conditions like depression and anxiety, making it a compelling therapeutic target.[4]
Hypothesized Mechanism of Action: Sigma-1 Receptor Modulation
The sigma-1 receptor is a ligand-operated molecular chaperone. Under normal conditions, it is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by an agonist ligand, σ1R dissociates from BiP and can then interact with a variety of client proteins, including ion channels (such as NMDA receptors and voltage-gated potassium channels) and other signaling molecules. This interaction modulates their function and contributes to cellular homeostasis and neuroprotection.[4][9] We propose that this compound acts as a ligand for σ1R, initiating this signaling cascade.
Caption: Fig 1. Hypothesized σ1R Activation Pathway.
Experimental Protocols for Pharmacological Characterization
To systematically evaluate the potential of this compound, a tiered approach starting with in vitro target engagement and moving towards in vivo efficacy models is recommended.
In Vitro Evaluation: Target Affinity and Selectivity
The initial step is to determine the binding affinity of the compound for the sigma-1 receptor and to assess its selectivity against the sigma-2 receptor. A radioligand binding assay is the gold standard for this purpose.[10][11][12]
Caption: Fig 2. In Vitro Target Validation Workflow.
Protocol 1: Sigma-1 Receptor Radioligand Competition Binding Assay
-
Membrane Preparation:
-
Utilize guinea pig liver membranes, which are a rich source of sigma-1 receptors.[13] Alternatively, use membranes from cell lines engineered to overexpress the human sigma-1 receptor (e.g., HEK-293 cells).
-
Homogenize the tissue or cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 4°C for 20 minutes at 20,000 x g.
-
Wash the resulting pellet by resuspending it in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using the BCA method).
-
-
Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation (50-120 µg of protein), the radioligand -pentazocine (at a final concentration close to its Kd, typically 2-5 nM), and varying concentrations of the test compound, this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[10][12]
-
To determine non-specific binding, use a high concentration of a known sigma-1 ligand, such as haloperidol (10 µM), in a set of control wells.[10]
-
Incubate the plate for 120 minutes at room temperature with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethylenimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity retained on them using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression software.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Table 1: Representative Data for Sigma-1 Receptor Binding
| Compound | Target | Ki (nM) | Selectivity (σ2/σ1) |
| This compound | σ1 Receptor | To be determined | To be determined |
| (+)-Pentazocine (Reference Agonist) | σ1 Receptor | ~3 nM | >100-fold |
| Haloperidol (Reference Antagonist) | σ1 Receptor | ~3 nM | ~10-fold |
In Vivo Evaluation: Neuroprotective Efficacy in a Disease Model
Based on the neuroprotective role of sigma-1 receptor activation, a relevant in vivo model is crucial to assess the therapeutic potential of the compound.[14] Animal models of neurodegenerative diseases, such as those induced by neurotoxins, are widely used for this purpose.[15][16][17]
Protocol 2: Assessment of Neuroprotection in a Mouse Model of Cognitive Impairment
-
Animal Model:
-
Use adult male C57BL/6 mice.
-
Induce cognitive deficits by administering a neurotoxic agent known to impair memory, such as scopolamine (which induces cholinergic dysfunction) or an amyloid-beta peptide fragment to model aspects of Alzheimer's disease.[16]
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).
-
Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 5, and 10 mg/kg) 30-60 minutes before the induction of cognitive impairment and subsequent behavioral testing. A vehicle control group should be included.
-
-
Behavioral Testing (Morris Water Maze):
-
The Morris Water Maze is a standard test for assessing hippocampal-dependent spatial learning and memory.[18][19][20]
-
Acquisition Phase: Train the mice for 4-5 consecutive days to find a hidden platform in a circular pool of opaque water, using distal visual cues in the room.[21] Conduct four trials per day for each mouse.
-
Probe Trial: 24 hours after the final training session, remove the platform and allow the mouse to swim freely for 60 seconds. An effective neuroprotective agent is expected to result in the mouse spending significantly more time searching in the quadrant where the platform was previously located.
-
Record and analyze parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant.
-
Table 2: Anticipated Outcomes in the Morris Water Maze Probe Trial
| Treatment Group | Neurotoxin | Time in Target Quadrant (%) |
| Vehicle | No | ~40-50% |
| Vehicle | Yes | ~25% (Chance) |
| Compound (5 mg/kg) | Yes | >35% |
| Compound (10 mg/kg) | Yes | >40% |
Conclusion and Future Perspectives
The structural characteristics of this compound strongly suggest its potential as a novel modulator of the sigma-1 receptor, a target of significant interest in neuroscience. The experimental framework provided here offers a clear path for its initial pharmacological profiling, from determining its in vitro binding affinity to assessing its in vivo neuroprotective effects. Positive outcomes from these studies would warrant further investigation into its functional activity (agonist vs. antagonist properties), pharmacokinetic profile, and efficacy in a wider array of neurological disease models, ultimately paving the way for its potential development as a novel therapeutic agent.
References
- Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. (n.d.). ACS Omega.
- Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Uniba. (n.d.).
-
Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Publishing. Retrieved from [Link]
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Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (n.d.). Usiena air. Retrieved from [Link]
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SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH. Retrieved from [Link]
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Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2025). PubMed. Retrieved from [Link]
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Morris water maze: procedures for assessing spatial and related forms of learning and memory. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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UC Davis - Morris Water Maze. (2019). Protocols.io. Retrieved from [Link]
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(PDF) Morris water maze: Procedures for assessing spatial and related forms of learning and memory. (2025). ResearchGate. Retrieved from [Link]
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Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. (n.d.). JOVE. Retrieved from [Link]
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Supplementary methods Detailed behavioural protocols. Cued and Reference memory versions of Morris Water maze tests. (n.d.). Nature. Retrieved from [Link]
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New insights in animal models of neurotoxicity-induced neurodegeneration. (2024). PMC. Retrieved from [Link]
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Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (n.d.). MDPI. Retrieved from [Link]
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Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (n.d.). Frontiers. Retrieved from [Link]
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Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). PMC - PubMed Central. Retrieved from [Link]
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Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PMC - PubMed Central. Retrieved from [Link]
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Neuroprotective effect of piperine on primarily cultured hippocampal neurons. (n.d.). PubMed. Retrieved from [Link]
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Sigma Receptor Binding Assays. (2015). PubMed - NIH. Retrieved from [Link]
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Design, Synthesis, and Neuroprotective Effects of Novel Cinnamamide-Piperidine and Piperazine Derivatives. (2023). ResearchGate. Retrieved from [Link]
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2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. (2022). PubMed. Retrieved from [Link]
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Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers. Retrieved from [Link]
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New insights in animal models of neurotoxicity-induced neurodegeneration. (2025). ResearchGate. Retrieved from [Link]
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Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. (n.d.). MDPI. Retrieved from [Link]
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Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. (n.d.). Madame Curie Bioscience Database - NCBI. Retrieved from [Link]
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In vitro and in vivo sigma 1 receptor imaging studies in different disease states. (2020). PMC. Retrieved from [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
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Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. Retrieved from [Link]
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sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. (2006). PubMed. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. (2020). NIH. Retrieved from [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]
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how to dissolve 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine for in vivo studies
Title: Strategies for the Solubilization and In Vivo Administration of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
Abstract
This document provides a comprehensive guide for dissolving this compound, a compound with predicted poor aqueous solubility, for in vivo studies. Recognizing the critical link between formulation and reliable preclinical data, this guide eschews a one-size-fits-all template. Instead, it presents a logical, tiered approach to vehicle selection and formulation development. We will explore a range of methodologies, from simple co-solvent systems to more complex vehicles like cyclodextrins and suspensions, explaining the scientific rationale behind each choice. The protocols provided are designed to be self-validating, emphasizing safety, stability, and accurate dosing. All recommendations are grounded in established principles of pharmaceutical science to ensure the integrity of your in vivo research.
Introduction: The Formulation Challenge
The primary objective of this guide is to provide a systematic and scientifically sound workflow for developing a suitable formulation for this compound. This process begins with understanding the compound's basic physicochemical properties and progresses through a tiered screening of potential vehicle systems.
Physicochemical Characterization: The Starting Point
While specific experimental data for this compound is not widely published, its basic properties are known.
Table 1: Known Properties of this compound
| Property | Value | Source |
| CAS Number | 1355247-68-5 | [2] |
| Molecular Formula | C12H15BrFN | [2] |
| Molecular Weight | 272.16 g/mol | [2] |
Before embarking on extensive formulation work, it is highly recommended that researchers empirically determine the following properties, as they will dictate the most effective solubilization strategy:
-
Aqueous Solubility: Determine the solubility in water and buffered solutions (e.g., pH 5.0, 7.4). This baseline value is critical.
-
pKa: The piperidine ring is basic. Knowing the pKa will indicate whether the compound's charge, and thus solubility, can be manipulated with pH.
-
LogP/LogD: This value provides a quantitative measure of the compound's lipophilicity and is a strong predictor of its solubility characteristics.
A Tiered Approach to Vehicle Selection
The selection of an appropriate vehicle is a critical step in ensuring the successful administration of poorly soluble compounds.[3] A tiered approach, starting with the simplest and safest options, is recommended.
Diagram 1: Decision-Making Workflow for Vehicle Selection
Caption: A tiered workflow for selecting an appropriate in vivo vehicle.
Experimental Protocols
The following protocols provide a starting point for formulation development. It is crucial to perform small-scale solubility tests before preparing larger batches for dosing.
Protocol 1: Co-Solvent Formulation
Co-solvents are water-miscible organic solvents used to dissolve a compound before dilution with an aqueous vehicle.[1] This is often the first and simplest strategy for compounds that are not soluble in water alone.
Rationale: Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[4] Polyethylene glycols (PEGs) are also effective co-solvents and are generally well-tolerated.[4][5]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG 400), USP grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound into a sterile vial.
-
Add a small volume of the chosen co-solvent (e.g., DMSO, PEG 400) to the vial. A good starting point is 10-20% of the final desired volume.
-
Vortex vigorously until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Once a clear solution is obtained, slowly add the aqueous component (saline or PBS) dropwise while continuously vortexing.[1] This slow addition is critical to prevent precipitation.
-
Continue adding the aqueous vehicle to reach the final desired concentration.
-
Visually inspect the final formulation for any signs of precipitation or cloudiness. A clear solution is required for most administration routes (especially intravenous).
Table 2: Example Co-Solvent Formulations
| Vehicle Composition | Max Tolerated Concentration (Typical) | Route of Administration | Notes |
| 10% DMSO, 40% PEG 400, 50% Saline | Varies by species and duration | IV, IP, Oral | A common starting point for poorly soluble compounds. |
| 10% DMSO, 90% Saline | ~10-20% DMSO is considered safe for rats[6] | IP, Oral | Simpler formulation; higher risk of precipitation. |
| 50% PEG 400, 50% Water for Injection | 40-100% PEG is suggested for oral/IV routes[6] | IV, IP, Oral | Good for compounds with intermediate solubility. |
Causality and Trustworthiness: The key to a successful co-solvent formulation is ensuring the final concentration of the organic solvent is below its toxicity threshold and that the compound remains in solution upon dilution.[6][7] Always prepare a vehicle-only control group in your in vivo studies to account for any effects of the vehicle itself.[8]
Protocol 2: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[9][10][11]
Rationale: For compounds that are highly lipophilic and precipitate out of co-solvent systems, cyclodextrins offer a robust alternative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in parenteral formulations due to its favorable safety profile.[9]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection
-
pH meter and adjustment solutions (e.g., 0.1M HCl, 0.1M NaOH)
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare a solution of HP-β-CD in sterile water (e.g., 20-40% w/v).
-
Slowly add the powdered this compound to the stirring cyclodextrin solution.
-
Allow the mixture to stir for several hours (or overnight) at room temperature to facilitate complexation.
-
If the compound has an ionizable center (the piperidine nitrogen), adjusting the pH may improve solubility. Check the pH and adjust if necessary.
-
After stirring, visually inspect for undissolved material. If the solution is not clear, it can be filtered through a 0.22 µm syringe filter to remove any undissolved particles.
Causality and Trustworthiness: The formation of an inclusion complex is an equilibrium process. The stability and solubility enhancement depend on the affinity of the drug for the cyclodextrin cavity.[12] It is essential to confirm the final concentration of the dissolved drug analytically (e.g., via HPLC) after preparation and filtration.
Protocol 3: Aqueous Suspension
If solubilization proves difficult, administering the compound as a suspension may be a viable alternative, particularly for oral administration.[1]
Rationale: A suspension consists of fine drug particles dispersed uniformly in an aqueous vehicle containing a suspending agent. This approach is suitable for compounds that are practically insoluble.[4]
Materials:
-
This compound (micronized, if possible)
-
Carboxymethylcellulose sodium (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile Water for Injection
-
Mortar and pestle or homogenizer
Procedure:
-
Prepare the vehicle: Dissolve 0.5% (w/v) CMC in sterile water. A small amount of Tween 80 (e.g., 0.1-1%) can be added to the vehicle to act as a wetting agent.[8][13]
-
Weigh the required amount of the compound.
-
In a mortar, add a small amount of the vehicle to the powder to form a thick, uniform paste. This "wetting" step is crucial to ensure proper dispersion.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing to achieve a uniform suspension.
-
The suspension must be stirred continuously before and during dosing to ensure homogeneity and accurate administration.
Causality and Trustworthiness: The uniformity of the suspension is paramount for accurate dosing. Particle size can affect the dissolution rate and bioavailability.[1] It is good practice to analyze the homogeneity of the suspension before initiating the study.
Diagram 2: General Workflow for Formulation Preparation
Caption: A generalized step-by-step workflow for preparing an in vivo formulation.
Safety and Vehicle Controls
The vehicle is not always inert. Excipients can have their own pharmacological or toxicological effects.[1][14]
-
DMSO: Can cause local irritation and has been associated with effects on the eye lens in some species at high doses.[15][16] It is generally considered safe in rats at concentrations of 10-20%.[6]
-
PEG 400: Generally well-tolerated but can cause toxicity at high doses.[4] Some studies have questioned its "stealth" properties, noting it can elicit an immune response.[5] However, it is widely used and FDA-approved in many formulations.[17][18]
-
Tween 80: A commonly used surfactant, but it can increase the absorption of other compounds and has been linked to severe side effects in some commercial formulations when used at high concentrations.[13][19]
It is mandatory to include a vehicle-only control group in your in vivo study. This group receives the exact same formulation, prepared in the same way, but without the active compound. This allows you to differentiate the effects of the compound from any effects caused by the vehicle itself.[8]
Conclusion
Developing a suitable formulation for a poorly soluble compound like this compound is a critical and often challenging aspect of in vivo research. There is no single universal vehicle. The optimal formulation will depend on the compound's specific properties, the intended route of administration, and the animal species being used. By following a logical, tiered approach—starting with simple co-solvents and moving to more complex systems only when necessary—researchers can systematically identify a vehicle that ensures complete solubilization, stability, and safe administration. Rigorous adherence to the protocols outlined in this guide, coupled with the mandatory use of vehicle controls, will enhance the quality, reliability, and reproducibility of your preclinical data.
References
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What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014, July 10). Available at: [Link]
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Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - MDPI. Available at: [Link]
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Questioning the Use of PEGylation for Drug Delivery - PMC - NIH. Available at: [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Available at: [Link]
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Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5, USEPA, OPP. Available at: [Link]
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The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC - NIH. (2020, February 2). Available at: [Link]
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Cyclodextrins in delivery systems: Applications - PMC - PubMed Central. Available at: [Link]
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Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024, September 6). Available at: [Link]
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The Usage of PEG in Drug Delivery Systems- A Mini Review - Crimson Publishers. (2022, April 19). Available at: [Link]
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PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. Available at: [Link]
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Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation - PubMed. (2016, February 5). Available at: [Link]
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Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed. Available at: [Link]
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Lipid-based vehicles for the oral delivery of poorly water soluble drugs - Monash University. (1997, April 14). Available at: [Link]
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Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Available at: [Link]
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Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - Frontiers. (2023, January 29). Available at: [Link]
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The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment - PubMed Central. (2025, July 5). Available at: [Link]
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Why we use tween solution for in vivo pharmacological activities of plant Extracts? (2016, June 9). Available at: [Link]
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Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats | Request PDF - ResearchGate. Available at: [Link]
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Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species - ResearchGate. Available at: [Link]
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Vehicles for Animal Studies - Gad Consulting Services. Available at: [Link]
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The biorelevant concentration of Tween 80 solution is a simple alternative medium to simulated fasted state intestinal fluid - RSC Publishing. (2015, November 16). Available at: [Link]
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Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach - YouTube. (2016, October 4). Available at: [Link]
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Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed. Available at: [Link]
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Tween 80 – Knowledge and References - Taylor & Francis. Available at: [Link]
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methyl 1-(4-(6-bromo-3-nitroquinolin-4-ylamino)-2-(trifluoromethyl)phenyl)piperidine-4-carboxylate - MOLBASE. Available at: [Link]
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Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - ResearchGate. (2018, March 8). Available at: [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. Available at: [Link]
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1-[3-(2-Bromo-6-chloro-4-methylphenoxy)propyl]piperidine | C15H21BrClNO | CID - PubChem. Available at: [Link]
-
4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem. Available at: [Link]
-
3-(3-Bromo-2-fluoro-phenyl)piperidine-2,6-dione - PubChem - NIH. Available at: [Link]
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The Use of SR141716A (Rimonabant) as a Chemical Probe for the Cannabinoid Type-1 (CB1) Receptor
Abstract
This comprehensive guide details the application of SR141716A, also known as Rimonabant, a piperidine-containing diarylpyrazole, as a high-affinity and selective chemical probe for the cannabinoid type-1 (CB1) receptor. SR141716A acts as a potent antagonist or inverse agonist, making it an invaluable tool for elucidating the physiological and pathophysiological roles of the endocannabinoid system. This document provides an in-depth overview of the CB1 receptor's signaling mechanisms, detailed protocols for in vitro characterization of receptor-ligand interactions, functional assays to determine compound efficacy, and guidance for in vivo experimental design. The methodologies are presented with a focus on scientific integrity, providing the causal reasoning behind experimental choices to ensure robust and reproducible results for researchers in pharmacology, neuroscience, and drug development.
Introduction: The CB1 Receptor and the Utility of SR141716A
The cannabinoid type-1 (CB1) receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hippocampus, basal ganglia, cerebellum, and cortex.[1] It is a key component of the endocannabinoid system, which is involved in regulating a plethora of physiological processes, including appetite, pain sensation, mood, and memory.[2] The CB1 receptor primarily couples to the Gi/o family of G-proteins.[3][4] Upon activation by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) or exogenous agonists, the receptor initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of Ca2+ channels and activation of K+ channels), and activation of the mitogen-activated protein kinase (MAPK) pathway.[3][4][5]
SR141716A emerged as the first potent and selective CB1 receptor antagonist.[6] Its high affinity and selectivity make it an exceptional chemical probe for distinguishing CB1 receptor-mediated effects from those of other receptors, including the cannabinoid type-2 (CB2) receptor.[7] SR141716A has been instrumental in characterizing the therapeutic potential of CB1 receptor blockade for conditions such as obesity and metabolic disorders.[2] This guide provides the necessary protocols to leverage SR141716A for the robust investigation of CB1 receptor pharmacology.
Mechanism of Action: Antagonism and Inverse Agonism
SR141716A competitively binds to the CB1 receptor, preventing the binding and subsequent signaling of agonists.[8] Furthermore, in systems with constitutive (agonist-independent) receptor activity, SR141716A can act as an inverse agonist, reducing the basal signaling of the receptor below its baseline level.[9] This dual functionality is crucial for dissecting the nuances of CB1 receptor signaling.
CB1 Receptor Signaling Pathways
Understanding the signaling pathways downstream of CB1 receptor activation is fundamental to designing and interpreting functional assays. As a Gi/o-coupled receptor, its primary signaling cascades are inhibitory in nature.
Caption: Canonical signaling pathways of the CB1 receptor.
In Vitro Characterization: Binding Affinity and Selectivity
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for its target receptor. These assays utilize a radiolabeled ligand that binds to the receptor, which can be displaced by an unlabeled competitor compound (in this case, SR141716A).
Preparation of Brain Membrane Homogenates
This protocol describes the preparation of a P2 membrane fraction from rodent brain tissue, which is enriched in CB1 receptors.
Materials:
-
Rodent brain tissue (e.g., whole brain minus cerebellum, or specific regions like cortex)
-
Homogenization Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail, pH 7.4
-
Cryoprotectant Buffer: Homogenization buffer with 10% sucrose
-
Dounce or Teflon-glass homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Dissect brain tissue on ice and weigh.
-
Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris (P1 pellet).[5]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes (P2 pellet).[5][10]
-
Discard the supernatant. Resuspend the P2 pellet in fresh Homogenization Buffer and repeat the centrifugation step to wash the membranes.
-
Resuspend the final pellet in Cryoprotectant Buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).[5]
-
Aliquot the membrane preparation and store at -80°C until use.
Radioligand Competition Binding Assay
This protocol is designed to determine the Ki of SR141716A by competing against a known radiolabeled CB1 receptor agonist, [3H]CP55,940, or antagonist, [3H]SR141716A.[8][11][12]
Caption: Experimental workflow for the radioligand binding assay.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% fatty acid-free BSA, pH 7.4.[13]
-
Radioligand: [3H]CP55,940 or [3H]SR141716A.
-
Competitor: SR141716A.
-
Non-specific binding control: A high concentration of a non-radiolabeled CB1 agonist (e.g., 10 µM CP55,940).[4]
-
Brain membrane homogenate.
-
96-well plates.
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[5]
-
Vacuum filtration manifold.
-
Scintillation counter and vials.
Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in Assay Buffer.
-
In a 96-well plate, set up the following in triplicate for a final volume of 200-250 µL:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + Non-specific binding control.
-
Competition: Membranes + Radioligand + varying concentrations of SR141716A.
-
-
Add the membrane homogenate (50-120 µg protein/well) to each well.[5]
-
Add the competing test compound (SR141716A) or control.
-
Initiate the binding reaction by adding the radioligand at a concentration near its Kd (e.g., 0.5-1.0 nM for [3H]CP55,940).
-
Incubate the plate at 30-37°C for 60-90 minutes with gentle agitation.[4][5]
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C filters.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 1 mg/ml BSA, pH 7.4).[5][14]
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity.
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of SR141716A.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Typical Value for SR141716A | Source |
| Binding Affinity (Ki) | 1.8 - 2.3 nM | [7][12][15] |
| Selectivity | >1000-fold for CB1 over CB2 | [7] |
In Vitro Functional Assays
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For the Gi/o-coupled CB1 receptor, [35S]GTPγS binding and cAMP inhibition assays are highly informative.
[35S]GTPγS Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor stimulation by an agonist. Antagonists like SR141716A will block this agonist-stimulated binding.
Principle: In the inactive state, Gα is bound to GDP. Agonist binding to the CB1 receptor promotes the exchange of GDP for GTP. [35S]GTPγS is used because it is resistant to hydrolysis, allowing for the accumulation of a measurable signal.[2][16]
Procedure Outline:
-
Incubate brain membranes with a CB1 agonist (e.g., CP55,940), GDP, and varying concentrations of SR141716A.
-
Add [35S]GTPγS to initiate the reaction.
-
Incubate for 60-90 minutes at 30-37°C.[7]
-
Separate bound from free [35S]GTPγS by rapid filtration, similar to the binding assay.
-
Quantify radioactivity by scintillation counting.
Expected Outcome: SR141716A will dose-dependently inhibit the increase in [35S]GTPγS binding stimulated by the CB1 agonist.
cAMP Inhibition Assay
This assay measures the functional consequence of Gi/o activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Principle: Cells expressing the CB1 receptor are stimulated with an adenylyl cyclase activator, such as forskolin, to generate a baseline level of cAMP. A CB1 agonist will inhibit this forskolin-stimulated cAMP production. SR141716A will antagonize the effect of the agonist, restoring cAMP levels.[6][17]
Procedure Outline:
-
Plate cells expressing CB1 receptors (e.g., CHO-CB1 or neuroblastoma cells).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[17]
-
Add varying concentrations of SR141716A, followed by a fixed concentration of a CB1 agonist (e.g., WIN55,212-2).
-
Stimulate the cells with forskolin.
-
Incubate for 15-30 minutes at room temperature or 37°C.[17][18]
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).
Expected Outcome: The CB1 agonist will reduce forskolin-stimulated cAMP levels. SR141716A will reverse this inhibition in a dose-dependent manner.
In Vivo Experimental Design
SR141716A is orally active and has been used extensively in animal models to investigate the in vivo functions of the CB1 receptor.[7]
Dosing and Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is common for acute studies.[19] Oral gavage is suitable for both acute and chronic studies.[7][11]
-
Vehicle: A common vehicle for SR141716A is a suspension in a mixture of DMSO, Tween 80, and saline.
-
Dose Range: Doses typically range from 0.5 mg/kg to 10 mg/kg in rodents.[19][20] The effective dose will depend on the specific behavioral or physiological endpoint being measured. For example, an ED50 of 0.39 mg/kg (i.p.) was reported for displacing in vivo [3H]-SR141716A binding in the mouse brain.[11]
Example Application: Antagonism of Agonist-Induced Effects
A fundamental in vivo experiment is to demonstrate that SR141716A can block the classic effects of a CB1 agonist. The "cannabinoid tetrad" in mice (hypothermia, catalepsy, analgesia, and hypolocomotion) is a standard model.
Procedure Outline:
-
Acclimatize animals to the testing environment.
-
Administer SR141716A (e.g., 1-5 mg/kg, i.p.) or vehicle.
-
After a pre-treatment period (e.g., 30-60 minutes), administer a CB1 agonist (e.g., Δ9-THC or WIN55,212-2) or vehicle.
-
At the time of peak agonist effect, measure the tetrad endpoints (e.g., rectal temperature, bar test for catalepsy, tail-flick test for analgesia, and open-field activity for locomotion).
Expected Outcome: The CB1 agonist will induce the tetrad effects in vehicle-pretreated animals. Pre-treatment with SR141716A should significantly attenuate or completely block these effects.
Trustworthiness and Self-Validation
To ensure the validity of experimental results using SR141716A, several controls are essential:
-
Specificity: Confirm that the observed effects are specific to CB1 by using CB1 receptor knockout animals. In these animals, neither a CB1 agonist nor SR141716A should produce the effects seen in wild-type animals.
-
Dose-Response: Always perform dose-response curves for SR141716A to establish potency and ensure the effects are not due to non-specific or off-target actions at high concentrations.
-
Appropriate Controls: In every experiment, include vehicle groups for both the probe (SR141716A) and any agonist used. It is also important to test SR141716A alone to assess any effects of inverse agonism.[19]
Conclusion
SR141716A remains a cornerstone chemical probe for the investigation of the CB1 receptor. Its high affinity and selectivity, coupled with its well-characterized antagonist and inverse agonist properties, provide researchers with a robust tool to dissect the complex roles of the endocannabinoid system. By following the detailed protocols and validation strategies outlined in this guide, scientists can generate high-quality, reproducible data to advance our understanding of CB1 receptor pharmacology and its therapeutic potential.
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Howlett, A. C. (2002). Cannabinoid Receptors and Signal Transduction. In Madame Curie Bioscience Database. Landes Bioscience. [Link]
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Rinaldi-Carmona, M., et al. (1996). Characterization and distribution of binding sites for [3H]-SR 141716A, a selective brain (CB1) cannabinoid receptor antagonist, in rodent brain. Life Sciences, 58(15), 1239–1247. [Link]
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Shim, J. Y., et al. (2012). Probing the Interaction of SR141716A with the CB1 Receptor. Journal of Biological Chemistry, 287(46), 38973–38986. [Link]
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Catani, M. V., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 1412, 41–55. [Link]
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Rinaldi-Carmona, M., et al. (1996). Characterization and distribution of binding sites for [3H]-SR 141716A, a selective brain (CB1) cannabinoid receptor antagonist, in rodent brain. Life sciences, 58(15), 1239-1247. [Link]
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Rinaldi-Carmona, M., et al. (1994). SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS letters, 350(2-3), 240-244. [Link]
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Rinaldi-Carmona, M., et al. (1995). Biochemical and pharmacological characterisation of SR141716A, the first potent and selective brain cannabinoid receptor antagonist. Life sciences, 56(23-24), 1941-1947. [Link]
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Tzavara, E. T., et al. (2003). The CB1 receptor antagonist SR141716A selectively increases monoaminergic neurotransmission in the medial prefrontal cortex: implications for therapeutic actions. British journal of pharmacology, 138(4), 544-553. [Link]
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Rubino, T., et al. (2000). In vivo characterization of the specific cannabinoid receptor antagonist, SR141716A: behavioral and cellular responses after acute and chronic treatments. Journal of Pharmacology and Experimental Therapeutics, 294(1), 91-98. [Link]
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Chaffin, M. D., & Howlett, A. C. (2013). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. Journal of neurochemistry, 124(6), 765-775. [Link]
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Busquets-Garcia, A., et al. (2011). Design and validation of recombinant protein standards for quantitative Western blot analysis of cannabinoid CB1 receptor density in cell membranes: an alternative to radioligand binding methods. Journal of neurochemistry, 119(2), 291-303. [Link]
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High-Throughput Screening Assay Development for Novel Enzyme Inhibitors Using Fluorescence Polarization: A Case Study with a Piperidine Scaffold Compound
An Application Note and Protocol
Abstract High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of biological targets.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous clinically approved drugs targeting a wide array of proteins.[2][3] This application note provides a comprehensive, in-depth guide for the development and validation of a robust, homogeneous high-throughput screening assay using Fluorescence Polarization (FP). We detail a competitive binding assay designed to identify inhibitors of a hypothetical enzyme, "Enzyme X," using 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine as a representative test compound. The protocol covers all critical phases, from initial assay design and optimization to the execution of a primary screen and robust data analysis, including the calculation of the Z'-factor for assay quality validation.
Introduction: The Imperative for Robust HTS in Drug Discovery
The journey of drug discovery is a complex, multi-stage process where the initial identification of "hit" compounds is a critical bottleneck.[4] HTS has revolutionized this early phase by allowing for the parallel testing of thousands to millions of compounds.[5] The success of any HTS campaign is fundamentally dependent on the quality of the underlying assay, which must be sensitive, reproducible, and scalable.[6]
Piperidine-containing molecules are of significant interest due to their prevalence in both natural products and synthetic drugs, where they often play a key role in molecular recognition and improving pharmacokinetic properties.[2] Given their structural versatility, compounds like this compound are valuable candidates for screening against various target classes, including enzymes and G-protein coupled receptors (GPCRs).
This guide addresses the challenge of establishing a reliable screening platform by presenting a detailed methodology for a Fluorescence Polarization (FP) competitive binding assay. FP is a powerful, in-solution technique that measures changes in the rotational motion of a fluorescently labeled molecule (a "probe" or "tracer") upon binding to a larger partner, such as a protein target.[7][8] This homogenous, no-wash format is exceptionally well-suited for HTS automation and miniaturization.[9] We will walk through the development of an assay to find compounds that disrupt the interaction between our hypothetical target, Enzyme X, and a fluorescently labeled probe.
Part 1: Assay Principle & Strategic Design
The Foundational Principle of Fluorescence Polarization
Fluorescence Polarization operates on a simple yet elegant principle. When a small, fluorescently labeled molecule is excited with plane-polarized light, it tumbles rapidly in solution during the interval between excitation and emission. This rapid rotation causes the emitted light to be largely depolarized.[10][11] However, if this fluorescent probe binds to a much larger molecule (e.g., our target protein, Enzyme X), its rotational motion is significantly slowed. As a result, the emitted light remains highly polarized. The change in polarization is directly proportional to the fraction of the probe that is bound.[8]
In our competitive binding assay format, we screen for inhibitors that displace the fluorescent probe from the target protein's binding site. An effective inhibitor will compete with the probe, causing it to be released into the solution. This release leads to a decrease in the FP signal, providing a clear and measurable readout for identifying "hit" compounds.
Caption: Principle of the FP competitive binding assay.
Part 2: Materials & Reagents
| Reagent/Material | Supplier & Cat. No. (Example) | Purpose |
| Purified Enzyme X | In-house or Commercial | Target protein |
| Fluorescent Probe | Custom Synthesis/Commercial | Fluorescently labeled ligand for Enzyme X |
| This compound | MolCore (MC-018765) | Representative test compound |
| DMSO, Anhydrous | Sigma-Aldrich (276855) | Compound solvent |
| Assay Buffer (e.g., PBS, 50 mM HEPES) | Gibco (10010023) | Maintain pH and protein stability |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich (A7906) | Reduces non-specific binding |
| 384-well, low-volume, black plates | Corning (3573) | HTS plate format |
| Microplate Reader with FP capability | BMG LABTECH or Molecular Devices | Signal detection |
| Acoustic Dispenser (e.g., Echo 525) | Labcyte/Beckman Coulter | Precise, low-volume compound addition |
Part 3: Protocol - Assay Development & Optimization
Causality: Before initiating a large-scale screen, it is imperative to define the optimal assay conditions. This "assay development" phase ensures the creation of a robust "assay window"—the difference between the high signal (probe bound) and low signal (probe free)—and minimizes variability, which is essential for confidently identifying true hits.
Step 3.1: Titration of the Fluorescent Probe
Objective: To determine the minimal concentration of the fluorescent probe that yields a sufficient signal-to-background ratio. Using a lower probe concentration increases the assay's sensitivity to competitive inhibitors.
-
Prepare a serial dilution of the fluorescent probe in assay buffer.
-
Dispense 20 µL of each concentration into multiple wells of a 384-well plate.
-
Dispense 20 µL of assay buffer alone into "blank" wells.
-
Read the fluorescence intensity (FI) and fluorescence polarization (mP) on a compatible plate reader.
-
Decision: Select the lowest concentration that provides an FI signal at least 5-10 fold above the blank wells.
Step 3.2: Titration of Enzyme X
Objective: To determine the concentration of Enzyme X required to bind approximately 50-80% of the fluorescent probe. This ensures the assay is sensitive to displacement by a competitive inhibitor.
-
Use the optimal fluorescent probe concentration determined in Step 3.1.
-
Prepare a serial dilution of Enzyme X in assay buffer.
-
In a 384-well plate, add 10 µL of the fluorescent probe (at 2x final concentration).
-
Add 10 µL of each Enzyme X dilution. Include "no enzyme" controls.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to reach binding equilibrium.
-
Read the fluorescence polarization (mP) values.
-
Plot the mP values against the concentration of Enzyme X and fit the data to a sigmoidal curve.
-
Decision: Select the enzyme concentration that corresponds to ~80% of the maximum polarization signal (the EC80 value). This concentration provides a robust signal that is still sensitive to inhibition.
Part 4: Protocol - The High-Throughput Screening Workflow
This protocol is designed for a fully automated HTS campaign in a 384-well plate format with a final assay volume of 20 µL.
Caption: Automated HTS workflow for inhibitor screening.
Step-by-Step HTS Protocol:
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of each test compound (including this compound) from a source library plate into the 384-well assay plates.
-
Negative Controls: Dispense 50 nL of DMSO into designated control wells (n=32 per plate). This defines the high FP signal (no inhibition).
-
Positive Controls: Dispense 50 nL of a known, potent inhibitor of Enzyme X into designated control wells (n=32 per plate). This defines the low FP signal (maximum inhibition).
-
-
Enzyme Addition: Dispense 10 µL of Enzyme X solution (prepared at 2x the final EC80 concentration in assay buffer) into all wells.
-
Probe Addition & Incubation: Dispense 10 µL of the fluorescent probe solution (prepared at 2x the final optimal concentration in assay buffer) into all wells to initiate the reaction.
-
Equilibration: Seal the plates and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
Plate Reading: Read the plates on an FP-capable microplate reader, collecting the parallel and perpendicular fluorescence intensity values to calculate the mP for each well.
Part 5: Data Analysis & Self-Validating Quality Control
Calculating the Z'-Factor: A Trustworthy Assay
Trustworthiness: An HTS assay is only as good as its ability to reliably distinguish a "hit" from background noise. The Z'-factor is the industry-standard statistical parameter used to quantify the quality and robustness of an HTS assay.[12][13] It is calculated on a plate-by-plate basis using the positive and negative controls.
The formula for the Z'-factor is: Z' = 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ]
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.
-
μ_pos and μ_neg are the means of the positive and negative controls, respectively.
Interpretation of Z'-Factor Values: [14][15]
| Z'-Factor | Assay Quality | Interpretation |
|---|---|---|
| > 0.5 | Excellent | The assay has a large separation between controls and low variability. Ideal for HTS. |
| 0 to 0.5 | Acceptable | The assay is marginal; hits can be identified but may require more stringent confirmation. |
| < 0 | Unacceptable | The control signals overlap too much; the assay is not suitable for screening. |
Any plate with a Z'-factor below 0.5 should be flagged for review or repeated.
Hit Identification
For each test compound, the percent inhibition is calculated relative to the on-plate controls:
% Inhibition = 100 * [ (mP_neg - mP_sample) / (mP_neg - mP_pos) ]
A "hit" is typically defined as a compound that produces an inhibition value exceeding a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Selected hits, including potentially this compound if it shows activity, would then be re-tested in dose-response experiments to determine their potency (IC50 value).
Part 6: Representative Data & Troubleshooting
Hypothetical Z'-Factor Validation Data
| Parameter | Positive Control (Known Inhibitor) | Negative Control (DMSO) | Z'-Factor |
| Mean mP (μ) | 115.4 | 348.2 | 0.78 |
| Std. Dev. (σ) | 8.2 | 12.5 | (Excellent) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Reagent instability- High data variability- Small assay window | - Prepare fresh reagents daily.- Check dispenser performance.- Re-optimize enzyme/probe concentrations. |
| High False Positive Rate | - Compound autofluorescence- Compound aggregation | - Perform a counterscreen in the absence of the target enzyme.- Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. |
| Drifting Signal Across Plate | - Temperature gradients- Reagent evaporation | - Allow all reagents and plates to equilibrate to room temperature.- Use plate seals during incubation. |
Conclusion
This application note provides a robust and detailed framework for the development of a high-throughput Fluorescence Polarization assay to identify novel enzyme inhibitors. By following a systematic process of optimization, implementing rigorous quality control via the Z'-factor, and understanding the underlying principles, researchers can establish a reliable screening platform. The protocols described herein are readily adaptable to a wide range of biological targets and compound classes, serving as a foundational guide for accelerating the critical early stages of drug discovery.
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Application Notes and Protocols for the Development of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine Derivatives with Improved Potency
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the rational design, synthesis, and evaluation of novel derivatives of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine aimed at improving biological potency. The core focus of this application note is to leverage the known pharmacology of the parent compound, likely targeting sigma receptors, and to provide a systematic framework for developing analogues with enhanced affinity and selectivity. This guide offers detailed synthetic protocols, in vitro screening methodologies, and a discussion on structure-activity relationships (SAR) to facilitate the discovery of next-generation therapeutic candidates.
Introduction: The Rationale for Derivatization
The this compound scaffold represents a privileged structure in medicinal chemistry, with many similar compounds exhibiting significant activity at central nervous system (CNS) targets, particularly sigma receptors.[1][2] Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are implicated in a variety of neurological and psychiatric disorders, as well as in cancer, making them attractive therapeutic targets.[3][4] The parent compound, with its specific substitution pattern on the phenyl ring, offers a unique starting point for chemical exploration.
The primary objective of developing derivatives of this lead compound is to enhance its potency, which can manifest as increased binding affinity (lower Kᵢ value), improved functional activity (as an agonist or antagonist), and greater selectivity for the desired biological target over off-targets. This application note will guide researchers through a logical, stepwise process to achieve these goals, from initial molecular design to comprehensive biological characterization.
Rational Drug Design and Structure-Activity Relationship (SAR) Analysis
A thorough understanding of the SAR of related benzylpiperidine ligands is crucial for the rational design of more potent molecules.[5][6] The following sections outline key areas for modification and the anticipated impact on biological activity, primarily at sigma receptors.
Modifications of the 2-Bromo-6-fluorophenyl Ring
The 2-bromo-6-fluorophenyl moiety is a key recognition element for the receptor. The bromine atom at the 2-position serves as a versatile synthetic handle for introducing a wide array of substituents via modern cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom can be readily substituted using various palladium-catalyzed reactions, such as Suzuki, Stille, and Sonogashira couplings.[7][8][9] This allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups. The choice of substituent should be guided by the desire to explore different electronic and steric environments within the receptor's binding pocket. For instance, introducing small, electron-withdrawing groups may enhance binding affinity.
-
Fluorine Substitution: The fluorine atom at the 6-position likely plays a role in modulating the pKa of the piperidine nitrogen and influencing the conformation of the benzyl group. Maintaining this fluorine or exploring other halogen substitutions at this position could be beneficial.
Modifications of the Piperidine Ring
The piperidine ring is another critical component for receptor interaction and can be modified to improve potency and selectivity.[10][11][12]
-
N-Substitution: The nitrogen atom of the piperidine ring is typically protonated at physiological pH and forms a key ionic interaction with the receptor. While the parent compound has a simple methyl group on the piperidine nitrogen, exploring other small alkyl or functionalized alkyl groups could optimize this interaction.
-
Ring Functionalization: Introduction of substituents at the 3- or 4-positions of the piperidine ring can provide additional points of interaction with the receptor. For example, incorporating hydroxyl or amino groups could lead to new hydrogen bonding opportunities.
Synthetic Chemistry Protocols
This section provides detailed, step-by-step protocols for the synthesis of novel derivatives of this compound.
General Synthetic Strategy
The overall synthetic approach involves the preparation of the key intermediate, 2-bromo-6-fluorobenzaldehyde, followed by reductive amination with piperidine and subsequent derivatization.
Sources
- 1. Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. DSpace [mospace.umsystem.edu]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nobelprize.org [nobelprize.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
Welcome to the technical support guide for the synthesis of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during this synthetic procedure. Here, we will dissect common problems, explain the underlying chemical principles, and provide validated, step-by-step protocols to optimize your reaction and purification processes.
Section 1: The Standard Synthetic Pathway: A Review
The synthesis of this compound is typically achieved via a nucleophilic aliphatic substitution (SN2) reaction. In this process, piperidine, acting as a nucleophile, attacks the electrophilic benzylic carbon of 2-bromo-6-fluorobenzyl bromide, displacing the bromide leaving group. A non-nucleophilic base is used to neutralize the hydrobromic acid (HBr) generated during the reaction.
Caption: Competing reaction pathways: desired vs. side product.
Strategies to Minimize Over-Alkylation:
-
Control Stoichiometry: Use a slight excess of piperidine (1.1 to 1.5 equivalents) relative to the benzyl bromide. This ensures the benzyl bromide is more likely to encounter the starting amine rather than the product amine. However, avoid a large excess, which can complicate purification.
-
Slow Addition of Electrophile: Add the 2-bromo-6-fluorobenzyl bromide solution dropwise to the reaction mixture over several hours using a syringe pump.[1] This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant starting amine.[2]
-
Monitor the Reaction: Check the reaction progress frequently using TLC. Stop the reaction as soon as the starting benzyl bromide is consumed to prevent further reaction with the product.
Problem 3: Product Loss During Purification
Question: "My crude reaction looks good, but I lose most of my compound during silica gel column chromatography. Why is my product sticking to the silica?"
Answer: This is a very common issue when purifying basic compounds like tertiary amines on standard silica gel.[3][4] Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic tertiary amine product interacts strongly with these acidic sites, leading to irreversible adsorption, significant peak tailing, and low recovery.[3]
Optimized Purification Protocols:
| Method | Procedure | Rationale |
| Method 1: Basic Modifier | Add a small amount (0.5-2% v/v) of a basic modifier, such as triethylamine (TEA) or 28% ammonium hydroxide, to your mobile phase (e.g., Hexane/Ethyl Acetate).[3] | The modifier competes with your product for the acidic sites on the silica, effectively "passivating" the column and allowing your compound to elute cleanly.[4] |
| Method 2: Deactivated Silica | Prepare a slurry of silica gel in your apolar solvent (e.g., hexane) containing 2% triethylamine. Let it stand for 30 minutes, then pack the column as usual. | This pre-treats the silica, neutralizing the acidic sites before your compound is loaded, which is often more effective than simply adding a modifier to the mobile phase.[3] |
| Method 3: Alternative Stationary Phase | Use a more basic stationary phase like basic alumina or an amine-functionalized silica gel for your column.[3][4][5] | These materials lack the acidic character of silica and are much better suited for the purification of basic compounds, preventing the strong acid-base interaction that causes product loss.[4] |
| Method 4: Acid-Base Extraction | For crude mixtures, an acid-base liquid-liquid extraction can be highly effective. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Wash the organic layer to remove non-basic impurities. Then, basify the aqueous layer to pH >10 with NaOH and extract the neutral amine back into an organic solvent. | This classical method separates basic compounds from neutral or acidic impurities and can sometimes preclude the need for chromatography altogether.[6] |
Section 3: Frequently Asked Questions (FAQs)
-
Q1: Is there an alternative synthetic route to avoid over-alkylation?
-
A: Yes, reductive amination is an excellent alternative. This involves reacting 2-bromo-6-fluorobenzaldehyde with piperidine to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB). This method is highly selective for forming the tertiary amine and generally avoids the formation of quaternary salts.
-
-
Q2: How do I properly store the 2-bromo-6-fluorobenzyl bromide starting material?
-
A: Benzyl halides can be lachrymatory and are sensitive to moisture and light. Store the reagent in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a refrigerator or freezer (-20°C) and protected from light.[7] Poor quality starting material is a frequent cause of low yields.
-
-
Q3: What analytical techniques are best for confirming my final product?
-
A: A combination of techniques is recommended.
-
¹H and ¹³C NMR: To confirm the structure and check for impurities. Look for the characteristic singlet of the benzylic CH₂ group and the expected signals for the piperidine and aromatic rings.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity.
-
¹⁹F NMR: To confirm the presence of the fluorine atom on the aromatic ring.
-
-
Section 4: Appendix: Key Experimental Protocols
Protocol A: Optimized N-Alkylation Reaction
-
To a dry, round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 eq., finely powdered) and anhydrous acetonitrile (volume to make a ~0.2 M solution).
-
Add piperidine (1.2 eq.) to the stirred suspension.
-
In a separate flask, dissolve 2-bromo-6-fluorobenzyl bromide (1.0 eq.) in a small amount of anhydrous acetonitrile.
-
Add the benzyl bromide solution to the piperidine mixture dropwise over 2 hours at room temperature using a syringe pump.[1]
-
After the addition is complete, heat the reaction mixture to 60°C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate with 1% TEA).
-
Once the starting benzyl bromide is consumed, cool the reaction to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol B: Purification via Column Chromatography with Basic Modifier
-
Prepare the mobile phase: e.g., Hexane/Ethyl Acetate (gradient from 98:2 to 90:10) containing 1% triethylamine (v/v).[3]
-
Dry-load the crude product onto a small amount of silica gel.
-
Pack a silica gel column using the initial mobile phase (98:2 Hexane:EtOAc + 1% TEA).
-
Carefully load the sample onto the column and begin elution.
-
Collect fractions and analyze by TLC to isolate the pure product.
-
Combine the pure fractions and remove the solvent and TEA under reduced pressure to yield the final product.
References
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Aqueous Solubility of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
Welcome to the technical support guide for 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and systematically improve the solubility of this compound in aqueous buffers. We will explore the physicochemical properties that govern its solubility and provide a tiered approach with detailed protocols to address common experimental challenges.
Compound Profile & Inherent Solubility Challenges
To effectively troubleshoot solubility, we must first understand the molecule. This compound possesses structural features that present a classic solubility challenge.
-
Lipophilic Core: The 2-bromo-6-fluorophenyl group is highly non-polar and hydrophobic. This aromatic moiety significantly contributes to a high partition coefficient (logP), favoring dissolution in lipids over water.
-
Basic Ionizable Center: The piperidine ring contains a secondary amine with a pKa characteristic of a weak base.[1] This nitrogen atom can be protonated to form a positively charged cation, which is significantly more water-soluble than the neutral form.
Based on its structure and comparison with similar molecules, we can estimate its key physicochemical properties, which are summarized in the table below.[2][3][4][5][6][7]
| Property | Predicted Value/Range | Implication for Aqueous Solubility |
| Molecular Weight | ~286 g/mol | Moderate; less of a factor than logP. |
| Predicted logP | 3.5 - 4.5 | High lipophilicity; indicates very poor intrinsic solubility in water. |
| Predicted pKa | 8.5 - 9.5 | Weakly basic; solubility will be highly dependent on pH below its pKa. |
| Hydrogen Bond Donors | 1 (the N-H proton when protonated) | Limited hydrogen bonding capacity in its neutral form. |
| Hydrogen Bond Acceptors | 1 (the nitrogen atom) | Can interact with water, but this is outweighed by the large hydrophobic region. |
The primary challenge is clear: the molecule's high lipophilicity (high logP) makes it resistant to dissolving in water. However, its basic nature (pKa) is the key we can use to unlock its solubility.
Frequently Asked Questions (FAQs)
Q1: Why won't this compound dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4?
A: At pH 7.4, which is below the compound's predicted pKa of 8.5-9.5, the majority of the molecules will be in their protonated, charged form. However, the high lipophilicity from the bromo-fluorophenyl ring is the dominant factor, keeping the overall solubility very low even when partially ionized. The intrinsic solubility of the neutral form is expected to be extremely low, and the increase at pH 7.4 is often insufficient for many experimental concentrations.
Q2: I got the compound to dissolve by sonicating it, but it crashed out of solution later. What happened?
A: You likely created a supersaturated, or kinetic, solution, which is thermodynamically unstable. Sonication provides the energy to disperse the compound, but it does not change its true thermodynamic solubility.[8][9] Over time, the unstable supersaturated solution will equilibrate, and the excess compound will precipitate out. For reliable and reproducible experiments, it is crucial to determine and work within the compound's thermodynamic solubility limits under your specific buffer conditions.[10][11]
Q3: What is the very first and most important step I should take to improve its solubility?
A: pH adjustment . Given that the compound is a weak base, lowering the pH of your aqueous buffer is the most direct and effective initial strategy.[12][13] By decreasing the pH further below the pKa, you increase the proportion of the protonated, ionized form, which is significantly more soluble.
Systematic Troubleshooting Workflow
For compounds that are difficult to solubilize, a systematic, tiered approach is most effective. Start with the simplest and most common techniques before moving to more complex formulation strategies.
Diagram: Decision Workflow for Solubility Enhancement
Caption: A tiered decision-making workflow for improving compound solubility.
Tier 1: pH Adjustment – The Primary Lever
The solubility of a weak base increases as the pH of the solution drops further below its pKa. This relationship is governed by the Henderson-Hasselbalch equation.[14][15][16] The goal is to create a buffer with a pH that ensures near-complete ionization of the piperidine nitrogen.
Causality: By lowering the pH, you increase the concentration of H+ ions in the buffer. These protons are readily accepted by the basic nitrogen on the piperidine ring, converting the neutral, poorly soluble molecule (B) into its much more soluble conjugate acid, or salt, form (BH+).
Protocol 1: Generating a pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers (e.g., citrate, acetate, phosphate) spanning a pH range from 2 to 7.5.
-
Add Excess Compound: Add an excess amount of this compound (enough to see visible solid) to a known volume of each buffer in separate vials.
-
Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches thermodynamic equilibrium.[8][10] This is a critical step to avoid measuring kinetic solubility.
-
Separate Solid: Centrifuge the samples at high speed or filter them through a 0.22 µm syringe filter to remove all undissolved solid.
-
Quantify: Dilute the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot Data: Plot the measured solubility (on a log scale) against the final measured pH of each buffer.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases. For a compound with a pKa of ~9.0, the solubility at pH 5 should be roughly 10,000 times higher than its intrinsic solubility (the solubility of the neutral form).
Tier 2: Co-solvents – Modifying the Solvent Environment
If pH adjustment alone is insufficient or if a near-neutral pH is required for your experiment, the next step is to introduce a water-miscible organic co-solvent.[17][18][19]
Causality: Co-solvents work by reducing the overall polarity of the aqueous buffer.[20][21][22] The mixture becomes a more favorable environment for the lipophilic phenyl ring of the molecule, thereby increasing its solubility.
| Co-solvent | Typical Starting % (v/v) | Notes |
| DMSO | 1-5% | Very strong solubilizer. Be aware that even small amounts can significantly overestimate equilibrium solubility and may have biological effects in cell-based assays.[23] |
| Ethanol | 5-20% | Good, biocompatible choice. Less aggressive than DMSO. |
| Propylene Glycol (PG) | 10-30% | Common in pharmaceutical formulations. |
| Polyethylene Glycol 400 (PEG 400) | 10-40% | Another common, low-toxicity choice for increasing solubility.[20] |
Protocol 2: Co-solvent Titration
-
Select Buffer: Choose the most appropriate buffer from Tier 1 (e.g., the lowest pH that is compatible with your assay).
-
Prepare Stock Solutions: Create a series of stock solutions of your compound in 100% of the chosen co-solvent (e.g., 100% DMSO).
-
Titrate into Buffer: Prepare serial dilutions of the co-solvent stock solution into your aqueous buffer. Ensure the final concentration of the co-solvent does not exceed levels that would interfere with your experiment.
-
Observe and Equilibrate: Observe for any precipitation immediately and after an equilibration period (e.g., 2-24 hours). The highest concentration that remains clear after equilibration is the kinetic solubility limit. For thermodynamic solubility, use the shake-flask method described in Protocol 1, but with buffer/co-solvent mixtures.
Tier 3: Surfactants – Micellar Solubilization
For extremely insoluble compounds, surfactants can be used. Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles.[24][25][26]
Causality: Micelles have a hydrophobic core and a hydrophilic shell. The lipophilic part of your compound partitions into the hydrophobic core, effectively being encapsulated and "hidden" from the aqueous environment, while the hydrophilic shell keeps the entire micelle-drug complex dissolved in the buffer.[27][28]
Diagram: Mechanism of Micellar Solubilization
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- 2. (2R)-2-[2-Bromo-6-(trifluoromethoxy)phenyl]piperidine CAS#: 1703883-66-2 [m.chemicalbook.com]
- 3. 6-bromo-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]-2-[3-(trifluoromethyl)phenyl]-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]quinoline-4-carboxamide | C36H35BrF6N4O | CID 88057277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(3-Bromo-2-fluoro-phenyl)piperidine-2,6-dione | C11H9BrFNO2 | CID 171846079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. (2S,3S,3aR,9bR)-2-(4-(4-fluorophenyl)piperidine-1-carbonyl)-3-(hydroxymethyl)-1-(4-phenoxybenzyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-a]indolizin-6(9bH)-one | C36H36FN3O4 | CID 44574957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: A Framework for Characterizing and Minimizing Off-Target Effects of Novel Small Molecules
Introduction: The development of novel chemical entities, such as 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine, is fundamental to advancing drug discovery. However, a significant challenge with any new compound is ensuring that its observed biological effects are due to the intended mechanism of action and not a result of unintended "off-target" interactions.[1][2][3] These off-target effects can lead to misinterpretation of data, toxicity, and costly failures in later stages of development.[4][5]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify, characterize, and mitigate off-target effects. While using this compound as a representative novel compound (hereafter referred to as "Compound X"), the principles, protocols, and troubleshooting guides presented here are broadly applicable to any new small molecule entering the discovery pipeline.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the core principles that underpin a rigorous investigation of a novel compound's specificity.
Q1: What are off-target effects and why are they a critical concern?
A1: Off-target effects occur when a small molecule binds to and alters the function of proteins or other biomolecules other than its intended biological target.[1][2] These unintended interactions are a major concern for several reasons:
-
Safety and Toxicity: Unintended interactions are a primary cause of adverse drug reactions and toxicity, as the compound may interfere with essential cellular pathways.[2][3][5]
-
Wasted Resources: Progressing a compound with unidentified off-target liabilities can lead to significant investment in a candidate that ultimately fails in preclinical or clinical stages.[4]
Q2: I have a new compound. What is the very first step to assess its quality before complex biological assays?
A2: Before any biological screening, the fundamental physicochemical properties of the compound must be established. A common reason for apparent inactivity or inconsistent results is poor solubility or compound instability.[6]
-
Purity Check: Confirm the identity and purity of your compound batch using methods like HPLC-MS and NMR. Impurities can have their own biological activities.
-
Solubility Assessment: Determine the compound's solubility in your assay buffer. A compound that precipitates out of solution will have a much lower effective concentration than intended. A simple visual inspection for precipitation at the highest test concentration is a crucial first step.[6]
-
Stability: Assess the compound's stability in your assay conditions (buffer, temperature, time) to ensure it is not degrading during the experiment.
Q3: How do I distinguish between a genuine off-target effect and simple assay interference?
A3: This is a critical distinction. Assay interference occurs when a compound does not interact with the biological target but directly affects the assay's detection technology, creating a false positive or false negative signal.[7][8]
-
Assay Interference: Examples include compounds that are autofluorescent in a fluorescence-based assay, inhibit a reporter enzyme like luciferase, or cause light scattering.[9]
-
Genuine Off-Target Effect: This involves the compound binding to an unintended biological molecule, which then leads to a real (but unintended) biological cascade that affects your readout.
The primary method to differentiate these is to run a counter-screen .[7][10] A counter-screen is an assay designed to detect interference with the readout technology itself, often by removing the primary biological target from the reaction.[10][11] For example, in a luciferase-based reporter assay, you would test your compound's effect on purified luciferase enzyme directly.[7]
Q4: What is an "orthogonal assay" and why is it essential for validating a hit?
A4: An orthogonal assay confirms the activity of a hit compound using a different experimental method or technology that relies on distinct physical principles.[11][12] This approach is crucial for building confidence that the observed activity is genuine and target-specific, rather than an artifact of the primary assay format.[13] For instance, if your primary screen is a biochemical assay measuring enzyme inhibition, an orthogonal follow-up could be:
-
A cell-based assay measuring the inhibition of a downstream signaling event.
-
A biophysical binding assay , such as Surface Plasmon Resonance (SPR) or a Cellular Thermal Shift Assay (CETSA), which directly measures the physical interaction between the compound and the target protein.[14][15]
Relying on multiple, orthogonal methods provides robust validation of your compound's on-target activity.[12]
Section 2: Troubleshooting Guide - Investigating Unexpected Results
This guide provides a systematic approach to diagnosing common issues encountered during compound testing.
Scenario 1: "My compound is highly potent in my primary assay, but also shows significant cytotoxicity at similar concentrations."
-
Problem: This suggests a narrow therapeutic window and is a classic sign of potential off-target effects.[1] The observed cell death may be the true driver of the signal in your primary assay.
-
Troubleshooting Steps:
-
Determine IC50 vs. CC50: Perform parallel dose-response curves. One measures the potency against your primary target (IC50), and the other measures cytotoxicity (CC50) using a simple cell viability assay (e.g., CellTiter-Glo).
-
Calculate Selectivity Index (SI): The SI is the ratio of CC50 to IC50. A low SI (e.g., <10) indicates that the compound kills cells at concentrations close to where it engages the target, suggesting off-target toxicity.
-
Run a Target-Null Control: If possible, repeat the assay in a cell line where your target has been knocked out or knocked down (e.g., using CRISPR or siRNA). If the compound still shows activity or toxicity, the effect is definitively off-target.
-
Scenario 2: "My results are inconsistent between different assay runs or different batches of the compound."
-
Problem: Reproducibility issues can stem from the compound, the assay protocol, or the instrumentation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Scenario 3: "My compound works in a biochemical assay but has no effect in my cell-based model."
-
Problem: This common issue points to problems with the compound's ability to function in a complex cellular environment.
-
Possible Causes & Solutions:
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Solution: Consider medicinal chemistry efforts to improve physicochemical properties like lipophilicity.
-
Rapid Metabolism: The compound may be quickly inactivated or effluxed by cellular machinery. Solution: Co-administer with known inhibitors of metabolic enzymes or efflux pumps as a diagnostic tool.
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture media (like albumin), reducing its free concentration. Solution: Perform the assay in serum-free media or quantify the free fraction of the compound.
-
Section 3: Key Experimental Protocols & Workflows
A rigorous hit-to-lead process requires a multi-step validation workflow to systematically eliminate false positives and compounds with undesirable properties.[16]
Workflow: From Initial Hit to Validated Lead
This diagram outlines a standard workflow for characterizing a primary hit from a high-throughput screen (HTS).
Sources
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- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
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- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
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- 13. Therapeutics Discovery with Orthogonal Assay Data | Revvity Signals Software [revvitysignals.com]
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- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
Technical Support Center: Purification of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
Welcome to the Technical Support Center for the purification of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this specific halogenated benzylpiperidine derivative. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound, and what are the expected impurities?
A1: The most common and direct synthesis method is the reductive amination of 2-bromo-6-fluorobenzaldehyde with piperidine. This reaction typically employs reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[1][2]
Expected Impurities Include:
-
Unreacted Starting Materials: 2-bromo-6-fluorobenzaldehyde and piperidine.
-
Over-reduction Products: 2-bromo-6-fluorobenzyl alcohol, formed by the reduction of the starting aldehyde.
-
Iminium Salt Intermediate: The intermediate formed between the aldehyde and piperidine before reduction.
-
Byproducts from the Reducing Agent: Boronate salts and other residues.
Q2: What are the primary purification techniques for this compound?
A2: The two main purification methods are column chromatography and recrystallization . Column chromatography is highly effective for separating the target compound from structurally similar impurities.[3][4][5] Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent system can be identified.[6]
Q3: My purified product is an oil, but I expected a solid. What should I do?
A3: The presence of residual solvent or persistent impurities can lower the melting point of your compound, causing it to remain an oil. First, ensure all solvent is removed under high vacuum. If it remains oily, this indicates the presence of impurities. At this point, column chromatography is the recommended next step to remove these contaminants.[4]
Troubleshooting Guides
This section provides a detailed, question-and-answer-based approach to tackling specific purification challenges.
Issue 1: Co-elution of Impurities During Column Chromatography
You've run a column, but your fractions are still showing a mix of your product and a closely-eluting impurity. What's the next step?
This is a common challenge, especially with impurities that have similar polarities to the target compound, such as the corresponding benzyl alcohol.
Causality Analysis: The separation efficiency in column chromatography is determined by the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (your solvent system).[3] Co-elution occurs when this partitioning is too similar for the product and an impurity.
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Decrease Polarity: The target compound, a tertiary amine, is moderately polar. If a non-polar impurity is co-eluting, decrease the polarity of your eluent (e.g., reduce the percentage of ethyl acetate in hexanes).
-
Utilize a Ternary System: Sometimes, adding a third solvent can modulate selectivity. For amine-containing compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase can improve peak shape and resolution by deactivating acidic sites on the silica gel.
-
Alternative Solvents: Explore different solvent systems. For instance, a dichloromethane/methanol gradient can offer different selectivity compared to a hexanes/ethyl acetate system.
-
-
Adjust the Stationary Phase:
-
Deactivated Silica: If you suspect your compound is degrading on the silica, you can use deactivated silica gel (e.g., by pre-treating with a triethylamine solution).
-
Alumina: For basic compounds like piperidine derivatives, basic or neutral alumina can be a good alternative to silica gel, offering different selectivity.
-
-
Optimize Column Parameters:
-
Column Dimensions: Use a longer, narrower column for a given amount of stationary phase to increase the number of theoretical plates and improve separation.[3]
-
Loading: Do not overload the column. As a rule of thumb, the amount of crude material should be 1-2% of the weight of the silica gel for difficult separations.
-
Workflow for Optimizing Column Chromatography
Caption: Decision workflow for troubleshooting co-elution in column chromatography.
Issue 2: Poor Recovery After Recrystallization
You've performed a recrystallization, but the yield of your purified this compound is very low.
Low recovery is a frequent issue in recrystallization, often stemming from suboptimal solvent selection or procedural errors.
Causality Analysis: Successful recrystallization depends on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold. If the compound has significant solubility even at low temperatures, or if too much solvent is used, it will remain in the mother liquor, leading to poor recovery.
Troubleshooting Protocol:
-
Solvent System Screening:
-
Single Solvents: Test a range of solvents with varying polarities (e.g., hexanes, isopropanol, ethanol, acetone, toluene). The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Mixed Solvent Systems: If a single solvent is not ideal, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few more drops of the "good" solvent to clarify and then allow it to cool slowly.
-
-
Procedural Optimization:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure product.
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization or purify it by column chromatography to recover more product.
-
| Solvent System | Suitability for Piperidine Derivatives |
| Hexanes/Ethyl Acetate | Good for non-polar to moderately polar compounds. A good starting point. |
| Ethanol/Water | Often effective for moderately polar compounds that are salts. |
| Isopropanol | A common choice for many organic compounds. |
| Toluene | Can be effective for aromatic compounds. |
Caption: Table of common recrystallization solvent systems for piperidine derivatives.
Issue 3: Product Degradation During Purification
You notice the appearance of new, unidentified spots on your TLC plate after purification, suggesting your compound may be degrading.
While this compound is generally stable, certain conditions during purification can lead to degradation.
Causality Analysis: The primary points of instability for this molecule are potential dehalogenation (loss of bromine or fluorine) under harsh reductive conditions or prolonged heating, or reaction of the basic piperidine nitrogen. Acidic conditions can also lead to salt formation, which may behave differently during purification.
Troubleshooting Protocol:
-
Avoid Harsh Conditions:
-
Temperature: Avoid prolonged heating during recrystallization or when removing solvents on a rotary evaporator. Use a water bath at a moderate temperature.
-
pH: If performing a liquid-liquid extraction, use dilute acidic or basic solutions (e.g., 1M HCl, saturated NaHCO₃) and minimize contact time. Ensure the final organic solution is neutralized before concentration.
-
-
Inert Atmosphere:
-
For sensitive compounds, performing purification steps under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation, although this is less common for this particular molecule.
-
-
Stability-Indicating Analysis:
-
Use analytical techniques like HPLC-MS or GC-MS to identify the degradation products. This can provide clues about the degradation pathway and how to prevent it. For example, the loss of bromine would result in a mass difference of approximately 79 or 81 amu.
-
Logical Relationship of Purification Challenges
Caption: Interplay between primary purification techniques.
References
- University of Colorado, Boulder. (n.d.). Column Chromatography.
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
ACS Publications. (2021). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines. Retrieved from [Link]
- Myers, A. (n.d.). Chem 115: Reductive Amination.
-
National Center for Biotechnology Information. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Retrieved from [Link]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine in stock solutions
A Guide to Preventing Degradation in Stock Solutions
Welcome to the technical support center for 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine. As Senior Application Scientists, we understand that the stability and purity of your research compounds are paramount to generating reliable and reproducible experimental data. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you maintain the integrity of your stock solutions of this valuable benzylpiperidine derivative.[1][2][3]
Overview: Understanding the Instability of this compound
This compound is a halogenated organic compound featuring a tertiary amine and, critically, a benzylic bromide.[4][5][6] While the piperidine ring itself is relatively stable, the C-Br bond at the benzylic position is highly susceptible to nucleophilic substitution.[7] This inherent reactivity is the primary driver of degradation in solution, making proper handling and storage essential.
The main degradation pathways researchers may encounter are:
-
Hydrolysis: Reaction with trace amounts of water in solvents.
-
Solvolysis: Reaction with nucleophilic solvents (e.g., methanol).
-
Oxidation: Degradation of the tertiary amine, though less common.[8][9]
-
Photodegradation: Light-induced cleavage of the C-Br bonds.[10][11]
This guide will address each of these potential issues and provide robust solutions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Q1: I'm seeing a new, more polar peak in my LC-MS analysis of an aged stock solution. What is it?
A: The most probable cause is the hydrolysis of the benzylic bromide. The bromine atom is a good leaving group, and the benzylic carbocation it leaves behind is stabilized by the phenyl ring. Trace water in your solvent acts as a nucleophile, replacing the bromine with a hydroxyl (-OH) group. This increases the compound's polarity, causing it to elute earlier on a reverse-phase column.
-
Evidence: The new peak should have a mass corresponding to the replacement of Bromine (Isotopic mass: ~79/81 Da) with an -OH group (Mass: ~17 Da), resulting in a net mass loss of ~62-64 Da.
-
Immediate Action: Discard the degraded stock solution. The presence of this degradant can lead to inaccurate concentration calculations and potentially confounding biological effects.
-
Preventative Measure: Prepare fresh stock solutions using high-purity, anhydrous (water-free) aprotic solvents. Refer to the .
Q2: My stock solution, prepared in methanol, is showing almost complete conversion to a new compound overnight.
A: You are observing rapid solvolysis. Protic solvents like methanol and ethanol are nucleophiles and will readily attack the electrophilic benzylic carbon, displacing the bromide. This process, known as methanolysis, is analogous to hydrolysis and results in the formation of a methoxy ether derivative (-OCH₃).
-
Causality: Benzylic halides can undergo substitution via both Sₙ1 and Sₙ2 mechanisms.[12][13] Protic solvents like methanol can facilitate both pathways, leading to rapid degradation.[7]
-
Solution: Immediately cease using protic solvents for stock preparation. Switch to recommended aprotic solvents such as anhydrous DMSO or DMF. See the for a detailed comparison.
Q3: My solution has developed a faint yellow or brown tint after being stored for several weeks. Is it still usable?
A: Discoloration is a common indicator of chemical degradation, often due to oxidation or the formation of complex, minor degradation products. While tertiary amines are more resistant to oxidation than primary or secondary amines, slow oxidation can occur upon prolonged exposure to atmospheric oxygen.[8][9]
-
Explanation: Oxidative pathways can be complex, potentially involving the piperidine ring or other parts of the molecule. The resulting products are often chromophoric, causing the color change.
-
Recommendation: We strongly advise against using discolored solutions. The identity and concentration of the active compound are no longer certain. To prevent this, purge the vial headspace with an inert gas like argon or nitrogen before sealing and storing.
Frequently Asked Questions (FAQs)
What is the single most important factor in preventing degradation?
Solvent choice. Specifically, the rigorous exclusion of water and other nucleophilic solvents. Using a high-grade, anhydrous, aprotic solvent is the most critical step you can take.
What are the ideal storage conditions for a stock solution?
For maximum longevity, stock solutions should be stored under the following conditions:
-
Temperature: -20°C or, preferably, -80°C.
-
Atmosphere: Under an inert gas (argon or nitrogen) to displace oxygen.
-
Container: Tightly sealed amber glass vials to protect from light and prevent solvent evaporation.[14]
Can I use antioxidants to improve stability?
Yes, for applications where it will not interfere with the experimental assay, adding an antioxidant can help prevent oxidative degradation.
-
Rationale: Antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are radical scavengers that preferentially oxidize, protecting the target compound.[15][16]
-
Considerations: Use a low concentration (e.g., 0.01% w/v). Always run a vehicle control containing the solvent and antioxidant to ensure they do not affect your experimental results.[17]
Data Presentation: Solvent & Storage Recommendations
Table 1: Solvent Selection Guide for this compound
| Solvent | Type | Recommendation | Rationale |
| DMSO | Aprotic, Polar | Excellent | Anhydrous DMSO is non-nucleophilic and effectively solubilizes the compound. The gold standard for this molecule class. |
| DMF | Aprotic, Polar | Good | Anhydrous DMF is also a suitable choice. Ensure high purity as it can degrade to form amines over time. |
| Acetonitrile | Aprotic, Polar | Fair | Less solubilizing than DMSO/DMF. Must be rigorously anhydrous. |
| Water | Protic, Polar | Avoid | Directly causes rapid hydrolysis.[13][18] |
| Methanol/Ethanol | Protic, Polar | Avoid | Directly causes rapid solvolysis.[19] |
| PBS/Buffers | Protic, Aqueous | Avoid for Storage | Only use for preparing final, dilute working solutions immediately before use. Do not store in aqueous buffers. |
Table 2: Summary of Degradation Products
| Degradation Pathway | Reagent | Product Structure | Change in Mass (Da) |
| Hydrolysis | Water (H₂O) | Replaces -Br with -OH | -63.9 (using ⁸¹Br) |
| Methanolysis | Methanol (CH₃OH) | Replaces -Br with -OCH₃ | -49.9 (using ⁸¹Br) |
| Oxidation | Oxygen (O₂) | N-Oxide formation | +16.0 |
Mechanisms & Workflows
Understanding the chemical mechanisms of degradation is key to preventing them. The primary pathway involves nucleophilic attack at the benzylic carbon.
Diagram: Key Degradation Pathways
Caption: Primary degradation pathways for the target compound.
Diagram: Recommended Experimental Workflow
Caption: Validated workflow for preparing and storing stable stock solutions.
Protocols
Protocol 1: Preparing High-Stability Stock Solutions
This protocol is designed to minimize hydrolysis, solvolysis, and oxidation.
-
Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Use a new, sealed bottle of anhydrous solvent (e.g., DMSO, ≥99.9% anhydrous). Use a syringe to pierce the septum seal to withdraw the solvent, preventing moisture from entering the bottle.
-
-
Dissolution:
-
Accurately weigh the desired amount of solid compound into a clean, dry amber glass vial.
-
Add the calculated volume of anhydrous solvent to achieve the target concentration (e.g., 10 mM).
-
Cap the vial and vortex thoroughly. If needed, sonicate briefly (1-2 minutes) in a room temperature water bath to ensure complete dissolution.
-
-
Inerting and Storage:
-
Once dissolved, uncap the vial and gently blow a stream of inert gas (argon or nitrogen) into the headspace for 15-30 seconds.
-
Immediately and tightly seal the vial with a PTFE-lined cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date.
-
Parafilm the cap for an extra barrier against moisture and air.
-
Place the vial in a freezer box and store at -80°C.
-
Protocol 2: Routine Stability Monitoring by LC-MS
This self-validating protocol ensures the integrity of your stock over time.
-
Initial Analysis (Day 0):
-
Immediately after preparing a fresh stock solution, dilute a small aliquot to an appropriate concentration (e.g., 1 µM) for LC-MS analysis.
-
Acquire the chromatogram and mass spectrum. Record the retention time and purity of the parent compound. This is your baseline reference.
-
-
Follow-up Analysis:
-
After a set period (e.g., 1 month), remove the stock vial from the -80°C freezer. Allow it to thaw completely and equilibrate to room temperature.
-
Prepare a new LC-MS sample using the same dilution factor as the initial analysis.
-
Analyze the sample under the identical LC-MS conditions.
-
-
Data Comparison:
-
Compare the new chromatogram to the Day 0 reference.
-
Check for:
-
A decrease in the area of the parent peak.
-
The appearance of new peaks, particularly the expected hydrolysis product (see Table 2).
-
-
Action: If purity has dropped by an unacceptable amount (e.g., >5%), the stock should be considered compromised and a fresh solution should be prepared.
-
By implementing these rigorous handling, storage, and validation procedures, researchers can significantly mitigate the risk of degradation and ensure the continued integrity of their this compound stock solutions.
References
-
Buvik, V., Vevelstad, S. J., Brakstad, O. G., & Knuutila, H. K. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research, 60(15), 5627–5638. [Link]
-
Vevelstad, S. J., Buvik, V., Knuutila, H. K., Grimstvedt, A., & da Silva, E. F. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
Refining Community. (n.d.). Contamination in Amine Systems. Refining Community. [Link]
- Stroj, A., & Schöberl, A. (1971). U.S. Patent No. 3,557,222. U.S.
-
Klán, P., Heger, D., & Církva, V. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Molecules, 25(20), 4789. [Link]
-
Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. [Link]
-
Chemistry LibreTexts. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Wisconsin-Madison. [Link]
-
Knowledge of Pharma. (2017). ANTIOXIDANTS: In Pharmaceutical Formulation. [Link]
-
ResearchGate. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. [Link]
-
SciSpace. (1966). The mechanism of the hydrolysis of benzyl chloride. [Link]
-
ResearchGate. (2018). Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. [Link]
- Google Patents. (2001).
-
ResearchGate. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]
-
CD Formulation. (n.d.). Antioxidants. [Link]
-
E3S Web of Conferences. (2022). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]
-
ACS Publications. (1998). Stabilization of Monoethanolamine Solutions in Carbon Dioxide Scrubbers. Journal of Chemical & Engineering Data. [Link]
-
MDPI. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Molecules. [Link]
-
Usiena air. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]
-
AA Blocks. (2025). Safety Data Sheet. [Link]
-
ACS Publications. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]
-
ResearchGate. (n.d.). Design of the new benzylpiperidine derivative 7. [Link]
-
Swedish Environmental Protection Agency. (n.d.). Halogenated organic compounds (AOX). [Link]
-
PubMed Central. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
-
PubMed. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. [Link]
-
PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. [Link]
-
PubMed Central. (2023). Perspective on halogenated organic compounds. [Link]
-
PubChem. (n.d.). 3-(2-bromo-6-fluorophenyl)-1H-pyridazin-6-one. [Link]
-
SlidePlayer. (n.d.). ORGANiC hALOGEN COMPOUNDS. [Link]
-
PubChem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. [Link]
-
PubChem. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aablocks.com [aablocks.com]
- 5. Halogenated organic compounds (AOX) [utslappisiffror.naturvardsverket.se]
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Technical Support Center: Optimizing the Therapeutic Window of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
Welcome to the technical support center for researchers working with 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine. This guide is designed to provide you with the foundational knowledge and practical protocols to systematically refine the dosage of this compound, aiming to minimize cytotoxicity while preserving its desired biological activity. As you are likely aware, achieving a favorable therapeutic index is a critical step in the development of any novel compound. This resource will guide you through a logical, evidence-based workflow to address cytotoxicity concerns you may be encountering in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with this compound. What is the first step in addressing this?
The critical first step is to quantify the cytotoxicity in a dose-dependent manner. This will allow you to determine key toxicological parameters such as the IC50 (the concentration at which 50% of cell viability is inhibited). A clear understanding of the dose-response relationship is fundamental to all subsequent optimization efforts. We recommend starting with a broad range of concentrations to capture the full cytotoxic profile of the compound.
Q2: How can we differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of our compound?
This is a crucial distinction for understanding the mechanism of action of this compound. A decrease in metabolic activity, as measured by assays like MTT, could indicate either cytotoxicity or cytostasis.[1] To differentiate between these, you should employ a combination of assays:
-
Cell Counting: A direct way to distinguish between the two effects. A cytotoxic effect will lead to a decrease in the number of cells compared to the initial seeding density, while a cytostatic effect will result in a stable cell count over time.[1]
-
Apoptosis vs. Necrosis Assays: Using techniques like Annexin V and Propidium Iodide (PI) staining with flow cytometry can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, providing deeper insight into the mechanism of cell death.[1]
Q3: Our cytotoxicity assay results are not consistent between experiments. What are the common causes and how can we improve reproducibility?
Inconsistent results in cytotoxicity assays are a common challenge. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Ensure you are using cells in the logarithmic growth phase and maintain a consistent and low passage number, as primary cells have a limited lifespan.[1][2]
-
Reagent Preparation: Always prepare fresh reagents when possible. If you must use stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[2]
-
Standardized Timelines: Maintain consistency in incubation times for cell seeding, compound treatment, and the addition of assay reagents across all experiments.[2]
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, which can lead to inconsistent results.[2] To mitigate this, it's good practice to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your experimental data analysis.[2]
Q4: Can the way we formulate this compound influence its cytotoxicity?
Absolutely. The formulation of a compound can significantly impact its pharmacokinetic and pharmacodynamic properties, including its toxicity.[3] Strategies to consider include:
-
Use of Excipients: Excipients, or inactive ingredients, can play a crucial role in drug delivery and can sometimes be used to reduce systemic toxicity.[4] For instance, certain excipients can improve the solubility of a compound, which may, in turn, affect its interaction with cells.[4][5] Liposomal formulations, for example, use phospholipids as excipients to encapsulate the active drug, which can lead to targeted delivery and reduced systemic toxicity.[4]
-
Solvent Toxicity: The solvent used to dissolve your compound, most commonly DMSO, can be toxic to cells, especially at higher concentrations.[1] It is critical to keep the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5% and ideally at or below 0.1%.[1][2]
Q5: How does protein binding in the culture medium affect the observed cytotoxicity?
The presence of proteins, such as albumin in fetal bovine serum (FBS), can significantly impact the effective concentration of your compound. Drugs with a high affinity for proteins will exist in both bound and unbound forms in the culture medium.[6] It is the unbound fraction that is generally considered to be pharmacologically active and able to traverse cell membranes to exert its effects.[6] Therefore, changes in the protein concentration in your culture medium can alter the free concentration of this compound and consequently its observed cytotoxicity.[7] When comparing results across experiments, it is crucial to maintain a consistent serum concentration.
Troubleshooting Guides & Experimental Protocols
Guide 1: Establishing a Dose-Response Curve for Cytotoxicity
Objective: To determine the cytotoxic potential of this compound across a range of concentrations and calculate the IC50 value.
Recommended Assay: Lactate Dehydrogenase (LDH) Cytotoxicity Assay. This assay measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes, which is a key indicator of cytotoxicity.[8]
Experimental Workflow: LDH Cytotoxicity Assay
Caption: Workflow for LDH Cytotoxicity Assay.
Step-by-Step Protocol for LDH Assay:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in a serum-free medium.
-
Cell Treatment: Remove the culture medium from the cells and add the compound dilutions. Be sure to include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compound.
-
Untreated Control (Spontaneous LDH release): Cells in medium only.
-
Maximum LDH release Control: Cells treated with a lysis solution (e.g., Triton X-100) to induce 100% cell death.[9]
-
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Carefully transfer the supernatant from each well to a new, clear, flat-bottom 96-well plate.[10]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.[10]
-
Incubate the plate at room temperature in the dark for approximately 20-30 minutes.[10]
-
Measure the absorbance at 490 nm using a microplate reader.[11]
-
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration using the following formula:
-
% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the % cytotoxicity against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Presentation:
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | |
| 0.1 | |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 200 | |
| Lysis Control | 100 |
Guide 2: Investigating the Mechanism of Cell Death
Objective: To determine whether this compound induces apoptosis or necrosis.
Recommended Assay: Annexin V and Propidium Iodide (PI) Staining with Flow Cytometry. This method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Experimental Workflow: Annexin V/PI Staining
Sources
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- 3. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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improving the selectivity of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine for its target
Technical Support Center: Selectivity Optimization for Novel Phenylpiperidine Scaffolds
Guide for Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to improve the selectivity of novel compounds, using 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine as a representative starting scaffold. Since this specific molecule is not an established drug with a single known target, this guide addresses the critical upstream challenge: how to identify the primary target and subsequently engineer selectivity.
Part 1: Foundational Troubleshooting - Target Identification & Initial Selectivity Assessment
The first challenge with a novel scaffold like this compound is determining its primary biological target. Without this, "selectivity" is an undefined concept.
FAQ 1: My compound shows interesting phenotypic effects, but I don't know the direct target. Where do I start?
Answer: You are in the "target deconvolution" or "target identification" phase. The goal is to find the specific protein(s) your compound binds to, initiating the observed cellular response. A multi-pronged approach is most effective.
Troubleshooting Workflow: Target Identification
-
Computational Prediction (In Silico):
-
Principle: Use the compound's 2D structure to screen against databases of known protein targets. These tools use ligand-based similarity algorithms to predict likely targets.
-
Protocol:
-
Obtain the SMILES string for your compound. For this compound, this is C1CCN(CC1)CC2=C(C=CC=C2F)Br.
-
Submit the structure to free web servers like SwissTargetPrediction or PharmMapper.
-
Analyze the results, which will provide a ranked list of potential target classes (e.g., GPCRs, kinases, ion channels). Note that patents suggest similar structures may act as antagonists for the P2X7 receptor, an ATP-gated ion channel involved in inflammation.[1][2][3][4][5] This provides a potential starting point for validation.
-
-
-
Affinity-Based Chemical Proteomics (Experimental):
-
Principle: Immobilize your compound (or a close analog) on a solid support (like beads) to "fish" for its binding partners in a cell lysate. Bound proteins are then identified by mass spectrometry.
-
Further Reading: Chemical proteomics is a powerful, unbiased method for identifying direct binding partners in a complex biological sample.[6]
-
-
Cellular Thermal Shift Assay (CETSA®):
-
Principle: This technique measures the thermal stabilization of a target protein upon ligand binding. When a compound binds its target, the resulting complex is often more resistant to heat-induced denaturation.
-
Workflow:
-
Treat live cells or cell lysates with your compound.
-
Heat aliquots to a range of temperatures.
-
Separate soluble from aggregated proteins.
-
Analyze the soluble fraction using Western blot (for a suspected target) or mass spectrometry (for unbiased discovery) to identify proteins that were stabilized by the compound.[7]
-
-
Key Advantage: CETSA provides evidence of target engagement within a physiologically relevant cellular environment.[6][7]
-
Caption: Workflow for Target Identification and Validation.
FAQ 2: I've identified a primary target. How do I determine if my compound is selective?
Answer: Selectivity is never absolute; it's a profile of a compound's activity against the intended target versus a panel of other, related or unrelated, proteins ("off-targets").[8]
Troubleshooting Workflow: Initial Selectivity Profiling
-
Knowledge-Based Panel Screening:
-
Principle: Test your compound against a panel of targets from the same protein family as your primary target. For example, if your target is a specific kinase, screen it against a broad kinome panel.[9][10]
-
Actionable Step: Engage a contract research organization (CRO) that offers selectivity profiling services (e.g., Eurofins, Reaction Biology). Provide them with your compound for screening against their predefined panels (e.g., GPCRs, kinases, ion channels).
-
Data Interpretation: The output will be a table of IC50 (potency) or % inhibition values against dozens or hundreds of targets. A large difference (typically >100-fold) between the IC50 for your primary target and other targets suggests good selectivity.
-
-
Unbiased Cellular Profiling:
-
Principle: Use proteome-wide methods to assess compound interactions in a live-cell context. This can reveal unexpected off-targets that might be missed by knowledge-based panels.
-
Methodology: CETSA® coupled with mass spectrometry is an excellent tool for this, as it provides an unbiased view of which proteins are stabilized by your compound across the proteome.[7]
-
Part 2: Troubleshooting Poor Selectivity - A Medicinal Chemistry Approach
Once you have a selectivity profile, you can begin rational drug design to improve it. This involves making targeted structural modifications to your scaffold.[11][12][13]
The structure of this compound has three key regions for modification:
-
The 2-Bromo-6-fluorophenyl ring.
-
The central methyl linker.
-
The piperidine ring.
FAQ 3: My compound hits several related targets with similar potency. How can I exploit small differences in the binding pockets?
Answer: This is a common challenge. The goal is to introduce modifications that favor interaction with a unique feature of your primary target or create a steric clash with off-targets.[11][14]
Troubleshooting Strategies: Modifying the Phenyl Ring
-
Strategy 1: Vary Halogen Substitution.
-
Rationale: The bromine and fluorine atoms on the phenyl ring influence both steric and electronic properties.[15] Changing their position or identity (e.g., to chlorine) can subtly alter binding geometry. The ortho-fluoro group, in particular, can act as a hydrogen bond acceptor and influence the conformation of the benzyl group.
-
Experimental Protocol (Example Synthesis):
-
Synthesize analogs where the bromine is moved to the 3- or 4-position.
-
Synthesize analogs replacing bromine with chlorine or a trifluoromethyl (TFM) group.[16]
-
Screen these new compounds against your primary target and the top off-targets to determine if selectivity has improved.
-
-
-
Strategy 2: Introduce Bulkier Groups.
-
Rationale: If an off-target has a smaller binding pocket than your primary target, adding a bulky group to your compound can create a steric clash, preventing it from binding to the off-target.[14]
-
Actionable Step: Replace the bromine atom with larger groups like a methyl, ethyl, or even a phenyl ring. This exploration of the available space is central to structure-activity relationship (SAR) studies.[17][18]
-
| Modification | Rationale | Potential Outcome |
| Move Br to 4-position | Probe different region of binding pocket | May increase or decrease affinity/selectivity |
| Replace Br with -CF3 | Alters electronics and sterics | Can enhance binding or introduce clashes[16] |
| Replace Br with -CH3 | Increase hydrophobic interaction | May improve affinity if pocket allows |
| Add 4-methoxy group | Introduce H-bond acceptor | May form new, selective interaction |
FAQ 4: How can I modify the piperidine ring to improve selectivity?
Answer: The piperidine ring is a versatile scaffold.[19][20] Its conformation and substitution pattern can be tuned to optimize interactions and improve pharmacokinetic properties.[21]
Troubleshooting Strategies: Modifying the Piperidine Ring
-
Strategy 1: Introduce Substituents on the Piperidine Ring.
-
Rationale: Adding small alkyl or polar groups (e.g., hydroxyl, methyl) to the 3- or 4-position of the piperidine can probe for additional interactions or alter the ring's preferred conformation.[22] This can be a powerful way to gain selectivity.
-
Example: The introduction of a 4-hydroxy group can provide a new hydrogen bonding opportunity that may be unique to the on-target protein.
-
-
Strategy 2: Rigidification.
-
Rationale: Flexible molecules can adapt to multiple binding sites, often leading to poor selectivity.[14] By "locking" the piperidine into a more rigid structure, you reduce its conformational entropy and can favor binding to a specific target.
-
Actionable Step: Replace the piperidine with a bridged system, such as a nortropane or a quinuclidine moiety.[23] This constrains the geometry of the nitrogen and its substituents, which can be highly effective for improving selectivity.
-
Caption: Medicinal Chemistry Strategy for Selectivity Enhancement.
FAQ 5: The selectivity profile from my biochemical assay doesn't match my cell-based results. What's happening?
Answer: This is a frequent and important observation. A discrepancy between biochemical (in vitro) and cellular assays points to factors present in the cell that are absent in a test tube.[6][24]
Troubleshooting Common Causes:
-
Cell Permeability:
-
Issue: Your compound may not be effectively crossing the cell membrane to reach its intracellular target.
-
Solution: Conduct a permeability assay (e.g., PAMPA) to assess the compound's ability to cross an artificial membrane. If permeability is low, medicinal chemistry efforts may be needed to increase lipophilicity or reduce polar surface area.
-
-
Cellular ATP Concentration:
-
Issue: This is critical for kinase inhibitors. Biochemical assays are often run at low ATP concentrations, whereas cellular ATP levels are very high (millimolar). A compound that competes with ATP for binding will appear much less potent in a cellular environment.[24]
-
Solution: Ensure your primary biochemical assay is run at a high ATP concentration (e.g., 1-2 mM) to better mimic physiological conditions. Also, use a cellular target engagement assay like NanoBRET® to directly measure binding in live cells, which inherently accounts for ATP competition.[9]
-
-
Efflux Pumps & Metabolism:
-
Issue: The cell may be actively pumping your compound out (e.g., via P-gp), or metabolically inactivating it.
-
Solution: Run your cellular assay in the presence of known efflux pump inhibitors. To assess metabolic stability, incubate your compound with liver microsomes and measure its degradation over time.
-
References
-
G. G. C. Kuhn, et al. (2020). Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists. PubMed. Available at: [Link]
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M. D. C. de la Fuente, et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists for the Treatment of Neuroinflammation. PubMed. Available at: [Link]
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G. G. C. Kuhn, et al. (2020). Design, synthesis, and in vitro evaluation of novel P2X7 antagonists. Semantic Scholar. Available at: [Link]
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J. P. Johnson, et al. (2019). Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. PubMed. Available at: [Link]
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Patsnap Synapse. (2024). How to improve drug selectivity?. Patsnap. Available at: [Link]
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D. J. Huggins, et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. PubMed Central. Available at: [Link]
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D. J. Huggins, et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. Available at: [Link]
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D. J. Huggins, et al. (2012). Rational Approaches to Improving Selectivity in Drug Design. DSpace@MIT. Available at: [Link]
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Y. Wang, et al. (2023). Design, Synthesis, and Biological Evaluation of Novel P2X7 Receptor Antagonists for the Treatment of Septic Acute Kidney Injury. ACS Publications. Available at: [Link]
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Anonymous. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. Available at: [Link]
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T. Yang & K. Huwiler. (2024). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Available at: [Link]
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Y. Liu, et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. PubMed Central. Available at: [Link]
-
L. P. H. H. Andersen, et al. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. Available at: [Link]
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Anonymous. (n.d.). Strategies To Optimize The Selectivity of Small Molecules Targeting RNA. Scribd. Available at: [Link]
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M. Stefaniak, et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. Available at: [Link]
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D. Salmaso, et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PubMed Central. Available at: [Link]
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P. A. Brough, et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. Pharma Compass. Available at: [Link]
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G. D. Ho, et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. PubMed. Available at: [Link]
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G. D. Ho, et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed. Available at: [Link]
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Y. Wang, et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]
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S. K. Sahoo, et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. MDPI. Available at: [Link]
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E. A. Velazquez-Campoy, et al. (2004). Finding a better path to drug selectivity. PubMed Central. Available at: [Link]
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G. H. Loew & J. R. Jester. (1975). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. Available at: [Link]
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Drug Design Org. (2005). Structure Activity Relationships. Drug Design. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). N-{[4-(methylsulfonyl)phenyl]methyl}-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]. PubChem. Retrieved from [Link]
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C. Yang, et al. (2020). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1-(Bromoacetyl)piperidine. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-1-methylpiperidine. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (2S,3S,3aR,9bR)-2-(4-(4-fluorophenyl)piperidine-1-carbonyl)-3-(hydroxymethyl). PubChem. Retrieved from [Link]
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J. E. Kenakin. (2022). Site Selectivity - Drugs. MSD Manual Consumer Version. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)piperidine. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. PubChem. Retrieved from [Link]
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Technical Support Center: Overcoming Resistance to 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine in Cell Lines
This guide is designed for researchers, scientists, and drug development professionals encountering resistance to 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine and similar piperidine-containing compounds in their in vitro cancer cell line models. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific reasoning to empower you to make informed decisions in your research. This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges and provide actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the likely causes?
This phenomenon is characteristic of acquired drug resistance, where cancer cells evolve mechanisms to survive and proliferate despite the presence of a therapeutic agent.[1] There are several potential underlying causes:
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration to sub-therapeutic levels.[2][3]
-
Target Alteration: Mutations in the gene encoding the direct molecular target of the compound can prevent the drug from binding effectively.[4] This is a common mechanism of resistance to targeted therapies.[5]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the pathway inhibited by the drug, thus maintaining their proliferation and survival.[5][6]
-
Metabolic Reprogramming: Alterations in cellular metabolism can provide the necessary building blocks and energy for survival and resistance.[7]
Q2: How can we determine if increased drug efflux is the primary mechanism of resistance in our cell line?
Several experimental approaches can help elucidate the role of efflux pumps in the observed resistance:
-
Rhodamine 123/Calcein-AM Efflux Assay: These fluorescent dyes are known substrates for P-glycoprotein (P-gp/MDR1), a common ABC transporter. A decrease in intracellular fluorescence in your resistant cells compared to the parental (sensitive) line suggests increased efflux pump activity.
-
Efflux Pump Inhibitor Studies: Co-treatment of your resistant cells with your piperidine compound and a known efflux pump inhibitor (e.g., verapamil, cyclosporine A, or piperine) can help determine if resistance is reversible.[8][9] A restoration of sensitivity in the presence of the inhibitor strongly indicates an efflux-mediated mechanism.[10]
-
Gene and Protein Expression Analysis: Use quantitative PCR (qPCR) and Western blotting to compare the expression levels of common ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) between your resistant and parental cell lines. Upregulation in the resistant line is a strong indicator of their involvement.
Q3: What are the first steps in investigating if target mutation is responsible for the resistance?
If you have a hypothesized molecular target for this compound, the following steps are recommended:
-
Sequence the Target Gene: Perform Sanger or next-generation sequencing (NGS) of the coding region of the target gene in both the resistant and parental cell lines.[11]
-
Analyze for Mutations: Compare the sequences to identify any mutations present in the resistant cells but absent in the parental line.[4]
-
Functional Validation: If a mutation is identified, you can use techniques like CRISPR/Cas9 to introduce the same mutation into the parental cell line.[5][12] If this engineered cell line then exhibits resistance, it provides strong evidence for the mutation's role.[4]
Q4: Our resistant cells do not show increased efflux or target mutations. What other mechanisms should we explore?
In this scenario, consider the activation of bypass signaling pathways. Cancer cells often exhibit plasticity, allowing them to rewire their signaling networks to overcome therapeutic blockades.[6][7]
-
Phospho-proteomic Profiling: Techniques like mass spectrometry-based proteomics or antibody arrays can provide a global view of changes in protein phosphorylation, indicating which signaling pathways are hyperactivated in the resistant cells.
-
RNA Sequencing (RNA-Seq): This will give you a comprehensive look at the transcriptome, revealing upregulated genes and pathways in the resistant phenotype.
-
Inhibitor Screens: Test a panel of inhibitors against key signaling nodes (e.g., PI3K/Akt, MAPK/ERK, NF-κB pathways) in combination with your piperidine compound to see if you can restore sensitivity.[13]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for key experiments to diagnose and potentially overcome resistance.
Guide 1: Developing a Drug-Resistant Cell Line
To systematically study resistance, it is often necessary to generate a resistant cell line in a controlled manner.[14]
Protocol: Gradual Drug Induction Method [15]
-
Determine the IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Low-Dose Exposure: Culture the parental cells in a medium containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Continuously culture the cells, monitoring for recovery of normal growth rates. Once the cells are proliferating robustly, passage them as usual.
-
Stepwise Dose Escalation: Gradually increase the concentration of the compound in the culture medium. A common approach is to double the concentration every 2-3 passages, provided the cells can adapt.
-
Establish a Stable Resistant Line: Continue this process until the cells can proliferate in a concentration that is at least 10-fold higher than the original IC50.[15]
-
Characterize the Resistant Phenotype: Once established, confirm the resistance by re-evaluating the IC50 and calculate the Resistance Index (RI = IC50 of resistant line / IC50 of parental line).[15]
Guide 2: Investigating and Overcoming Resistance
Once you have a resistant cell line, the following workflow can help identify the mechanism and explore strategies to overcome it.
Experimental Workflow for Resistance Characterization
Caption: Workflow for characterizing and overcoming drug resistance.
Protocol: Combination Therapy Screening
Combination therapies that target multiple pathways simultaneously are a promising strategy to overcome resistance.[6][16][17]
-
Hypothesis-Driven Selection: Based on your findings from the mechanism identification phase, select a panel of inhibitors.
-
Efflux-Mediated Resistance: Include known efflux pump inhibitors. The natural piperidine derivative, piperine, has been shown to inhibit major ABC transporters.[2][18]
-
Target Mutation: Select drugs that target downstream effectors of the mutated protein or a different domain of the same protein.
-
Bypass Pathway Activation: Choose inhibitors that target the specific signaling pathways identified as hyperactivated in your resistant cells (e.g., PI3K inhibitors, MEK inhibitors).
-
-
Checkerboard Assay: To assess for synergistic, additive, or antagonistic effects, perform a checkerboard assay. This involves treating the resistant cells with a matrix of concentrations of your piperidine compound and the selected inhibitor.
-
Data Analysis: Use software like CompuSyn to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Data Presentation: Example Combination Index (CI) Values
| Combination | Cell Line | Combination Index (CI) | Interpretation |
| This compound + Verapamil (Efflux Pump Inhibitor) | Resistant Line A | 0.4 | Synergy |
| This compound + MK-2206 (Akt Inhibitor) | Resistant Line B | 0.6 | Synergy |
| This compound + Compound X (Unrelated Pathway) | Resistant Line A | 1.1 | Antagonism |
Part 3: Key Signaling Pathways in Drug Resistance
Understanding the signaling pathways commonly hijacked by cancer cells to develop resistance is crucial for designing effective countermeasures.
Common Resistance Pathways
Caption: Key mechanisms of drug resistance in cancer cells.
References
- Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC - NIH. (n.d.).
- A new approach to overcoming anticancer drug resistance - Innovative Research. (2018, June 12).
- Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers - Procell. (2025, August 5).
- drug resistance in cancer: mechanisms and models - WHITE PAPER. (n.d.).
- Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC. (n.d.).
- Comparing treatment strategies to reduce antibiotic resistance in an in vitro epidemiological setting | PNAS. (n.d.).
- Novel combination of drugs may overcome drug-resistant cancer cells - ecancer. (2019, August 20).
- Combination therapy strategies against multidrug resistant bacteria in vitro and in vivo | Letters in Applied Microbiology | Oxford Academic. (n.d.).
- In Vitro Drug Combination Screening Services - Kyinno Biotechnology. (n.d.).
- How to use in vitro models to study and overcome drug resistance in oncology. (2025, June 23).
- Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to cytotoxic Drugs - NIH. (2021, April 19).
- Technical Support Center: Addressing Resistance Mechanisms to Piperidine-Based Drugs - Benchchem. (n.d.).
- Selective Cytotoxicity of Piperine over Multidrug Resistance Leukemic Cells - MDPI. (n.d.).
- DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets - PMC - PubMed Central. (n.d.).
- [The importance of efflux systems in antibiotic resistance and efflux pump inhibitors in the management of resistance] - PubMed. (n.d.).
- Mutation analysis of 24 known cancer genes in the NCI-60 cell line set - AACR Journals. (n.d.).
- Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PubMed. (2021, April 19).
- Drug Resistance in Cancer: Mechanisms and Models - ATCC. (n.d.).
- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - Frontiers. (n.d.).
- The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (n.d.).
- Cancer drug resistance causes and categories identified - EMBL-EBI. (2024, October 18).
- Unraveling Cancer Drug Resistance | Technology Networks. (2024, October 18).
- Piperine as an inhibitor of the MdeA efflux pump of Staphylococcus aureus. (2011, October 1).
- Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - Frontiers. (n.d.).
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- 4. DrugTargetSeqR: a genomics- and CRISPR/Cas9-based method to analyze drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel combination of drugs may overcome drug-resistant cancer cells - ecancer [ecancer.org]
- 8. [The importance of efflux systems in antibiotic resistance and efflux pump inhibitors in the management of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Cancer drug resistance causes and categories identified | EMBL-EBI [ebi.ac.uk]
- 13. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Combination - Kyinno Bio [kyinno.com]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Guide to the Target Validation of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
Introduction: From Bioactive Hit to Validated Lead
In drug discovery, identifying a "hit" compound like 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine from a high-throughput screen is merely the first step of a long journey. This molecule exhibits biological activity, but its value is undefined until we answer a critical question: what is its specific biological target, and how does it elicit its effect? Without a validated target, lead optimization is a shot in the dark, and the risk of late-stage failure is immense.
This guide provides a comprehensive, multi-pronged strategy for the identification and subsequent validation of the biological target of this compound. We will move beyond a simple checklist of experiments, instead detailing a logical, self-validating workflow that builds a robust, evidence-based case for the compound's mechanism of action. This is not just about generating data; it's about building a compelling scientific narrative that will withstand rigorous scrutiny.
Part 1: Target Identification – Casting a Wide, Intelligent Net
Since this compound is a novel entity without a known target, our first objective is to generate a list of high-confidence candidate proteins. We will employ a parallel strategy of computational prediction and unbiased experimental discovery.
In Silico Target Prediction: A Data-Driven Hypothesis
Before we step into the wet lab, we can leverage the power of existing biochemical data. By comparing the chemical structure of our compound to vast libraries of known ligands, we can generate a preliminary, testable hypothesis.
The underlying principle is chemical similarity : molecules with similar structures often interact with similar protein targets. We will use several well-established platforms for this analysis.
Experimental Protocol: Computational Target Prediction
-
Obtain Compound Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Query Similarity Databases:
-
ChEMBL: Submit the SMILES structure to the ChEMBL database to find compounds with a high Tanimoto similarity score. Analyze the known targets of these similar compounds.
-
PubChem: Perform a similarity search in PubChem to identify analogous structures and review the associated bioactivity data.
-
SwissTargetPrediction: Utilize this web server, which predicts likely targets based on a combination of 2D and 3D similarity to known ligands.
-
-
Analyze and Prioritize: Consolidate the lists of predicted targets. Prioritize candidates that appear across multiple platforms or have a strong biological rationale related to the observed phenotype (if any).
Affinity-Based Proteomics: Pulling the Target from the Proteome
The most direct method to identify a target is to use the compound itself as "bait" to "fish" for its binding partners within the entire cellular proteome. This is achieved through affinity chromatography coupled with mass spectrometry (AP-MS).
The causality here is direct: the compound is immobilized, and only proteins that physically bind to it will be isolated and subsequently identified. To ensure the interactions are specific, we will compare the results to a control "bait" that is structurally similar but biologically inactive.
dot graph TD subgraph "Affinity Chromatography Workflow" A[/"1. Probe SynthesisSynthesize a biotinylated version of this compound"/] --> B("2. ImmobilizationCouple the biotinylated probe to streptavidin-coated magnetic beads"); B --> C{"3. IncubationIncubate beads with cell lysate containing the entire proteome"}; C --> D["4. WashingPerform stringent washes to remove non-specific binders"]; D --> E("5. ElutionElute specifically bound proteins from the beads"); E --> F[/"6. MS AnalysisIdentify eluted proteins using LC-MS/MS"/]; end
end dot Workflow for Affinity-Based Target Identification.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a biotin tag. Crucially, the linker should be placed at a position on the molecule that is predicted to be non-essential for its biological activity. A "dead" control probe, where the core structure is modified to be inactive but the tag remains, should also be synthesized.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads, leveraging the high-affinity interaction between biotin and streptavidin to immobilize the "bait".
-
Lysate Preparation: Prepare a native protein lysate from a cell line or tissue relevant to the compound's observed biological effect.
-
Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow the target protein(s) to bind. Parallel incubations should be run with beads coupled to the "dead" control and with beads alone (no probe) to control for non-specific binding.
-
Washing: Wash the beads extensively with buffers of increasing stringency to remove proteins that are weakly or non-specifically bound.
-
Elution: Elute the specifically bound proteins from the beads. This can be done using harsh denaturants (e.g., SDS-PAGE loading buffer) or by competitive elution with free biotin.
-
Identification: Resolve the eluted proteins by SDS-PAGE and identify the unique bands present in the experimental sample but absent in the controls. These bands are then excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for definitive protein identification.
Part 2: Orthogonal Target Validation – From Candidate to Confirmed Target
The output of Part 1 is a list of candidate targets. It is imperative to validate these candidates using orthogonal methods that do not rely on the affinity probe. This ensures our findings are not an artifact of the experimental system.
Biophysical Confirmation of Direct Binding
First, we must confirm a direct, physical interaction between the unmodified compound and the purified candidate protein. Surface Plasmon Resonance (SPR) is an excellent choice for this, as it provides real-time, label-free quantification of binding kinetics.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto an SPR sensor chip. A control protein should be immobilized on a parallel flow cell.
-
Analyte Injection: Prepare a dilution series of this compound in a suitable running buffer.
-
Binding Measurement: Inject the compound dilutions sequentially over the sensor chip surface. The SPR instrument will detect changes in the refractive index near the surface as the compound binds to the immobilized protein, generating a sensorgram.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value signifies high binding affinity.
Table 1: Comparative Biophysical Binding Data
| Compound | Target Protein | Technique | KD (nM) | Positive Control (Known Ligand) KD (nM) |
| This compound | Candidate Protein X | SPR | [Hypothetical Value: 75] | [Hypothetical Value: 15] |
| Inactive Analog | Candidate Protein X | SPR | > 10,000 | N/A |
This table provides a clear, quantitative comparison of our compound's affinity for the target versus a known high-affinity binder, immediately contextualizing its potency.
Cellular Target Engagement: Confirming Interaction in a Live Cell Context
A compound can bind a purified protein in a test tube but fail to engage it within the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells or tissue lysates.
The principle is that a ligand binding to its target protein stabilizes the protein's structure, making it more resistant to thermal denaturation.
dot graph TD subgraph "Cellular Thermal Shift Assay (CETSA) Principle" A("1. TreatmentTreat intact cells with Vehicle (DMSO) or Compound") --> B{"2. HeatingHeat cell aliquots across a temperature gradient"}; B -- "Vehicle" --> C1["Low TempProtein Soluble"]; B -- "Compound" --> C2["Low TempProtein Soluble"]; C1 --> D1["High TempProtein Denatures & Aggregates"]; C2 --> D2["High TempBound protein is stabilized, remains soluble"]; D1 --> E{"3. Lysis & CentrifugationSeparate soluble fraction from aggregated proteins"}; D2 --> E; E --> F[/"4. DetectionAnalyze soluble fraction by Western Blot. Stabilized protein shows a stronger band at higher temperatures."/]; end
end dot Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration. A vehicle-only (e.g., DMSO) control is essential.
-
Heating: Aliquot the treated cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler.
-
Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the candidate target protein in each sample using Western Blotting with a specific antibody.
-
Data Analysis: Plot the band intensity for the target protein against temperature for both the vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample is direct evidence of target engagement and stabilization in the cell.
Part 3: Functional Validation – Linking Target Engagement to Cellular Phenotype
Confirming that the compound binds its target in cells is a major milestone. The final, crucial step is to prove that this binding event is the cause of the compound's observed biological activity. This is achieved through functional validation, often using genetic methods.
Genetic Knockdown/Knockout
If binding to the target protein is responsible for the compound's effect, then removing the target protein from the cell should render the compound inert. We can use RNA interference (siRNA) for transient knockdown or CRISPR-Cas9 for permanent knockout of the gene encoding the target protein.
The logic is simple: If knocking out the target protein produces the same phenotype as treating the cells with the compound, we have strong evidence for an on-target mechanism. Conversely, if the knockout cells no longer respond to the compound, we have validated that the target is required for the compound's activity.
dot graph TD subgraph "Genetic Validation Logic" A["Wild-Type Cells"] -- "Add Compound" --> B["Phenotype Observed(e.g., Cell Death)"]; C["Target Knockout (KO) Cells"] -- "Add Compound" --> D["Phenotype Abolished(No Cell Death)"]; B --> E{Conclusion:Target protein is required for compound activity.}; D --> E; end
end dot Validating Mechanism of Action with Genetic Knockout.
Experimental Protocol: CRISPR-Cas9 Knockout and Phenotypic Assay
-
Generate Knockout Cell Line: Use CRISPR-Cas9 technology to generate a stable cell line in which the gene for the candidate target protein has been knocked out. Verify the knockout by Western Blot and DNA sequencing.
-
Phenotypic Assay: Select a robust and quantifiable assay that captures the biological effect of this compound (e.g., an assay for cell viability, enzyme activity, or reporter gene expression).
-
Comparative Treatment: Treat both the wild-type (WT) and knockout (KO) cell lines with a dose-response of the compound.
-
Data Analysis: Plot the results of the phenotypic assay for both cell lines. A significant rightward shift or complete loss of response in the KO cell line compared to the WT line provides definitive evidence that the compound's activity is mediated through the target protein.
Table 2: Comparative Functional Data (Hypothetical Cell Viability Assay)
| Cell Line | Compound | IC50 (µM) | Interpretation |
| Wild-Type | This compound | [Hypothetical Value: 1.2] | Compound is potent in normal cells. |
| Target KO | This compound | [Hypothetical Value: >50] | Loss of target confers >40-fold resistance, validating the on-target mechanism. |
| Wild-Type | Positive Control Drug | [Hypothetical Value: 0.5] | Assay is performing as expected. |
Conclusion: A Triad of Evidence for Robust Target Validation
Validating the biological target of a novel compound like this compound requires a rigorous, multi-faceted approach. By building a chain of evidence—from unbiased identification (AP-MS), to direct biophysical binding (SPR), to confirmation in a cellular context (CETSA), and finally to functional consequence (genetic knockout)—we can construct an unassailable case for its mechanism of action. This strategy minimizes the risk of pursuing artifacts and provides the solid scientific foundation necessary for advancing a promising molecule into a credible drug development program.
References
-
Chemical Proteomics for Target Identification: A comprehensive review on using chemical probes and mass spectrometry to identify protein targets of small molecules. MDPI. [Link]
-
Biotinylated Probes for Affinity Assays: Foundational paper on the synthesis and use of biotin-labeled molecules as affinity probes. PNAS. [Link]
-
Chemoproteomics in Target Deconvolution: An overview of various chemoproteomic strategies, including affinity-based and activity-based protein profiling. National Institutes of Health (NIH). [Link]
-
Cellular Thermal Shift Assay (CETSA) Review: An authoritative review on the CETSA method for assessing target engagement in cells and tissues. Annual Review of Biochemistry. [Link]
-
CETSA Explained by Developers: A resource from Pelago Bioscience, the company founded by the creators of CETSA, explaining the technology. Pelago Bioscience. [Link]
-
CRISPR-Based Target Validation: A guide on using CRISPR/Cas9 for target identification and validation in drug discovery. Synthego. [Link]
A Comparative Guide to the Synthesis and Properties of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine and Its Halogenated Structural Analogs
In the landscape of medicinal chemistry and drug development, the N-benzylpiperidine scaffold is a cornerstone, recognized for its prevalence in a multitude of biologically active compounds.[1] Its structural simplicity and synthetic accessibility make it an attractive starting point for the exploration of new chemical entities targeting a wide array of biological targets, from central nervous system receptors to enzymes implicated in various diseases.[2][3] This guide provides a comparative analysis of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine, a halogenated derivative of this important scaffold, and its structural analogs. Through an examination of their synthesis, spectroscopic characteristics, and biological activities, we aim to provide researchers and drug development professionals with a comprehensive understanding of how subtle structural modifications, particularly in the halogen substitution pattern on the phenyl ring, can influence the physicochemical and pharmacological properties of these compounds.
Introduction to the N-Benzylpiperidine Scaffold
The N-benzylpiperidine motif is a privileged structure in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets. The piperidine ring, a saturated heterocycle, can exist in a chair conformation, allowing its substituents to adopt well-defined spatial orientations. The benzyl group provides a handle for introducing a wide variety of substituents that can modulate electronic properties, lipophilicity, and steric bulk, thereby fine-tuning the compound's interaction with its biological target. Halogenation of the benzyl ring is a common strategy to further enhance these properties, influencing everything from metabolic stability to binding affinity. This guide will focus on a specific example, this compound, and compare it with analogs where the position and nature of the halogen substituents are varied.
Comparative Analysis of Synthesis and Spectroscopic Data
While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its synthesis can be reliably predicted based on established methods for its analogs. The primary methods for the synthesis of N-benzylpiperidines are direct alkylation and reductive amination.
Here, we compare the target compound with two of its structural analogs: 1-[(2-bromo-4-fluorophenyl)methyl]piperidine and 1-[(2,6-dichlorophenyl)methyl]piperidine . The choice of these analogs allows for a direct comparison of the effect of moving the fluorine atom from the ortho to the para position and replacing the bromo and fluoro substituents with two chloro groups.
| Compound | Structure | Molecular Formula | Molecular Weight | Synthetic Method |
| This compound | ![]() | C₁₂H₁₅BrFN | 272.16 | Proposed: Reductive Amination or Direct Alkylation |
| 1-[(2-Bromo-4-fluorophenyl)methyl]piperidine | ![]() | C₁₂H₁₅BrFN | 272.16 | Reductive Amination |
| 1-[(2,6-Dichlorophenyl)methyl]piperidine | ![]() | C₁₂H₁₅Cl₂N | 244.16 | Reductive Amination |
Spectroscopic Data Comparison
The following table summarizes the key ¹H and ¹³C NMR spectroscopic data for the compared compounds. The data for this compound is predicted based on the analysis of its analogs.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound (Predicted) | ~7.4-7.0 (m, 3H, Ar-H), ~3.6 (s, 2H, N-CH₂-Ar), ~2.4 (br s, 4H, N-(CH₂)₂), ~1.6 (m, 6H, (CH₂)₃) | ~130-120 (Ar-C), ~60 (N-CH₂-Ar), ~54 (N-CH₂), ~26 (CH₂), ~24 (CH₂) |
| 1-[(2-Bromo-4-fluorophenyl)methyl]piperidine | 7.43 (dd, J=8.5, 2.4 Hz, 1H), 7.21 (dd, J=8.5, 5.6 Hz, 1H), 7.03 (td, J=8.5, 2.4 Hz, 1H), 3.48 (s, 2H), 2.37 (br s, 4H), 1.58 (m, 4H), 1.44 (m, 2H) | 161.2 (d, J=247 Hz), 138.2, 132.1, 130.9, 117.1 (d, J=21 Hz), 114.2 (d, J=21 Hz), 62.1, 54.4, 26.0, 24.5 |
| 1-[(2,6-Dichlorophenyl)methyl]piperidine | 7.33-7.29 (m, 2H), 7.18-7.14 (m, 1H), 3.79 (s, 2H), 2.53 (br s, 4H), 1.62 (m, 4H), 1.47 (m, 2H) | 136.2, 135.1, 129.8, 128.4, 57.9, 54.9, 26.2, 24.5 |
Biological Activity Insights
Furthermore, substituted N-benzylpiperidines have been studied as ligands for dopamine and serotonin transporters, playing a role in the development of treatments for conditions like depression and substance abuse. The specific halogenation pattern of this compound, with bulky and electron-withdrawing groups at both ortho positions, suggests it could have interesting steric and electronic properties that may confer unique biological activities, warranting further investigation.
Experimental Protocols
General Synthetic Workflow
The synthesis of N-benzylpiperidines can be efficiently achieved through two primary routes: direct alkylation of piperidine with a benzyl halide or reductive amination of a benzaldehyde with piperidine.
Proposed Synthesis of this compound via Reductive Amination
This protocol is a proposed method based on standard procedures for reductive amination.
Materials:
-
2-Bromo-6-fluorobenzaldehyde
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add piperidine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Structure-Activity Relationship (SAR) Insights
The halogen substitution pattern on the benzyl ring of N-benzylpiperidines is a critical determinant of their biological activity.
A comparative analysis of the analogs suggests the following:
-
Steric Hindrance: The presence of substituents at both ortho positions (as in the target compound and the dichloro-analog) can enforce a non-planar conformation of the phenyl ring relative to the piperidine moiety. This can have a profound impact on how the molecule fits into a binding pocket.
-
Electronic Effects: The electron-withdrawing nature of halogens influences the basicity of the piperidine nitrogen and the electronic properties of the aromatic ring, which can be crucial for interactions such as hydrogen bonding and cation-π interactions with biological targets.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and the blood-brain barrier. The specific type and number of halogens allow for fine-tuning of this property.
Conclusion
This compound represents an interesting, yet underexplored, member of the N-benzylpiperidine family. Based on the established chemistry and biological activities of its structural analogs, it can be synthesized through standard methods like reductive amination. The unique ortho-bromo, ortho-fluoro substitution pattern is expected to confer distinct conformational and electronic properties, making it a valuable candidate for screening in various biological assays. This comparative guide highlights the importance of systematic structural modification in drug discovery and provides a framework for the synthesis and evaluation of novel N-benzylpiperidine derivatives. Further experimental investigation into the synthesis, characterization, and biological profiling of this compound is warranted to fully elucidate its potential as a valuable chemical probe or therapeutic lead.
References
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He, R., Kurome, T., Giberson, K. M., Johnson, K. M., & Kozikowski, A. P. (2014). N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, a new cholinesterase and monoamine oxidase dual inhibitor. Journal of Medicinal Chemistry, 57(24), 10455–10463. [Link]
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Palani, A., Shapiro, S., Clader, J. W., Greenlee, W. J., Cox, K., Strizki, J., Endres, M., & Baroudy, B. M. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339–3342. [Link]
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Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Hao, J., Beck, J. P., Schaus, J. M., Krushinski, J. H., Chen, Q., Beadle, C. D., Vidal, P., Reinhard, M. R., Dressman, B. A., Massey, S. M., Boulet, S. L., Cohen, M. P., Watson, B. M., Tupper, D., Gardinier, K. M., Myers, J., Johansson, A. M., Richardson, J., Richards, D. S., … Svensson, K. A. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. [Link]
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Dong, M.-x., Lu, L., Li, H., Wang, X., Lu, H., Jiang, S., & Dai, Q.-y. (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(9), 3284–3286. [Link]
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Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. [Link]
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N-Phenylpiperidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]
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N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. [Link]
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A Comparative Efficacy Analysis of Novel and Established Sigma-1 Receptor Agonists in Neuroprotection
A Technical Guide for Researchers in Neuropharmacology and Drug Development
Authored by: A Senior Application Scientist
Introduction: The Sigma-1 Receptor as a Promising Therapeutic Target
The sigma-1 receptor (S1R) has emerged as a compelling molecular target for therapeutic intervention in a range of neurological and psychiatric disorders.[1] Unlike classical neurotransmitter receptors, the S1R is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Its activation is implicated in the modulation of various cellular processes, including calcium signaling, ion channel activity, and neuronal survival.[2] Agonism of the S1R has shown significant promise in preclinical models of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, as well as in the context of ischemic stroke.[1][3][4] This guide provides a comparative overview of a well-characterized S1R agonist, SA4503 (cutamesine), and a novel investigational compound, 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine, proposing a hypothetical efficacy study to evaluate the latter's potential as a neuroprotective agent.
Established Competitor: SA4503 (Cutamesine)
SA4503, also known as cutamesine, is a potent and selective S1R agonist that has been the subject of extensive preclinical and clinical investigation.[5][6] It has demonstrated neuroprotective and cognitive-enhancing effects in various animal models.[1][5] Notably, SA4503 has been evaluated in Phase II clinical trials for the enhancement of recovery after acute ischemic stroke.[7]
Mechanism of Action of SA4503
SA4503 exerts its therapeutic effects primarily through the activation of the S1R. This interaction leads to the potentiation of NMDA receptor-dependent signaling pathways, which are crucial for synaptic plasticity and learning.[5] Furthermore, S1R activation by SA4503 has been shown to promote neuronal survival and reduce neuroinflammation, key factors in the pathophysiology of neurodegenerative diseases and stroke.[1][3]
Caption: Simplified signaling pathway of SA4503.
Summary of Preclinical Efficacy Data for SA4503
| Model | Key Findings | Reference |
| Dizocilpine-induced amnesia in mice | Attenuated memory deficits in a dose-dependent manner. | [5] |
| Middle Cerebral Artery Occlusion (MCAO) in rats | Enhanced functional recovery after stroke. | [7] |
| Amyotrophic Lateral Sclerosis (ALS) mouse model | Improved motor function and motor neuron survival. | [3] |
| Alzheimer's disease (Aβ peptide-induced) mouse model | Attenuated learning and memory deficits. | [1] |
Investigational Compound: this compound
This compound is a novel chemical entity with a piperidine scaffold, a common motif in compounds targeting the central nervous system. Based on its structural similarity to other known S1R ligands, it is hypothesized to act as an S1R agonist. This guide outlines a proposed preclinical efficacy study to evaluate its neuroprotective potential in a validated animal model of ischemic stroke.
Proposed Head-to-Head Efficacy Study: MCAO Model
To ascertain the therapeutic potential of this compound relative to SA4503, a well-established preclinical model of ischemic stroke, the transient middle cerebral artery occlusion (tMCAO) model in rats, is proposed.
Experimental Workflow
Caption: Experimental workflow for the proposed efficacy study.
Detailed Experimental Protocol
1. Animal Model:
-
Adult male Sprague-Dawley rats (250-300g) will be used.
-
Animals will be housed under standard laboratory conditions with ad libitum access to food and water.
-
All procedures will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
2. tMCAO Surgery:
-
Anesthesia will be induced with isoflurane.
-
The right middle cerebral artery will be occluded for 90 minutes using the intraluminal filament method.
-
Reperfusion will be achieved by withdrawing the filament.
-
Successful occlusion and reperfusion will be confirmed by laser Doppler flowmetry.
3. Treatment Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: tMCAO + Vehicle
-
Group 3: tMCAO + SA4503 (1 mg/kg, intraperitoneal)
-
Group 4: tMCAO + this compound (low dose, e.g., 0.5 mg/kg, i.p.)
-
Group 5: tMCAO + this compound (high dose, e.g., 2 mg/kg, i.p.)
-
Treatment will be administered once daily for 14 consecutive days, starting 2 hours after reperfusion.
4. Behavioral Assessments:
-
Neurological Deficit Score (NDS): A 5-point scale will be used to assess motor deficits on days 1, 3, 7, and 14.
-
Rotarod Test: Motor coordination and balance will be evaluated on days 7 and 14.
-
Adhesive Removal Test: Sensory-motor function will be assessed on days 7 and 14.
5. Histological and Molecular Analysis:
-
At day 14, animals will be euthanized, and brains will be harvested.
-
Infarct Volume Measurement: Brain slices will be stained with 2,3,5-triphenyltetrazolium chloride (TTC) to determine the infarct volume.
-
Immunohistochemistry: Brain sections will be stained for markers of neuronal survival (e.g., NeuN), astrogliosis (e.g., GFAP), and microglial activation (e.g., Iba1) in the peri-infarct cortex.
Expected Outcomes and Interpretation
The primary endpoint of this study is the reduction in neurological deficits and infarct volume in the treatment groups compared to the vehicle control. It is hypothesized that both SA4503 and this compound will demonstrate neuroprotective effects. The comparative efficacy will be determined by the magnitude of these effects. A significant reduction in infarct size and improvement in behavioral outcomes in the this compound groups, comparable or superior to the SA4503 group, would warrant further investigation of this novel compound as a potential therapeutic agent for ischemic stroke.
Conclusion
The sigma-1 receptor represents a promising avenue for the development of novel neuroprotective therapies. While SA4503 has set a benchmark for S1R agonists, the exploration of new chemical entities like this compound is crucial for advancing the field. The proposed head-to-head efficacy study provides a robust framework for evaluating the therapeutic potential of this investigational compound and its standing against an established competitor. The findings from such a study will be instrumental in guiding the future development of S1R-targeted drugs for neurological disorders.
References
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SA4503, a novel cognitive enhancer with sigma1 receptor agonist properties, facilitates NMDA receptor-dependent learning in mice. [Link]
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PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. [Link]
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Preclinical evaluation of [11C]SA4503: radiation dosimetry, in vivo selectivity and PET imaging of sigma1 receptors in the cat brain. [Link]
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Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders. [Link]
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Phase II Trial of the Sigma-1 Receptor Agonist Cutamesine (SA4503) for Recovery Enhancement After Acute Ischemic Stroke. [Link]
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PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. [Link]
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Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation. [Link]
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Neuroprotective effects of the Sigma-1 receptor (S1R) agonist PRE-084, in a mouse model of motor neuron disease not linked to SOD1 mutation. [Link]
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Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ 1–42 -Injected, Wild-Type Mouse Model of AD. [Link]
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The activity of selective sigma-1 receptor ligands in seizure models in vivo. [Link]
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Role of Sigma-1 Receptors in Neurodegenerative Diseases. [Link]
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Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. [Link]
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A Methodological Guide to the Cross-Validation of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine Activity in Diverse Cancer Cell Lines
Introduction: The Imperative for Rigorous Cross-Validation in Drug Discovery
The journey of a novel chemical entity from the bench to the clinic is fraught with challenges, chief among them being the accurate and reproducible assessment of its biological activity. 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine, hereafter referred to as "Compound X," is a novel molecule containing a piperidine scaffold, a privileged structure in medicinal chemistry known for its presence in a wide range of clinically approved drugs, particularly those targeting cancer.[1][2] The presence of bromo- and fluoro- substitutions on the phenyl ring can further enhance metabolic stability and binding interactions.[3]
However, the initial promise shown in a single experimental model can often be misleading. Human cancer is a notoriously heterogeneous disease, and a compound's efficacy can vary dramatically between different tumor types and even between different subtypes of the same cancer.[4][5] Therefore, a robust cross-validation strategy using a diverse panel of cell lines is not merely a suggestion but a critical necessity. This guide provides a comprehensive, field-proven framework for the systematic evaluation of Compound X's anti-cancer activity, ensuring the generation of reliable, translatable data. We will detail the rationale behind experimental design, provide step-by-step protocols for key assays, and demonstrate how to interpret comparative data to make informed decisions for further development.
Part 1: Designing a Robust Validation Strategy
The foundation of any successful cross-validation study is a well-conceived experimental plan. The goal is to test the compound's activity across a spectrum of genetic backgrounds to identify sensitive and resistant cancer types, providing early insights into potential clinical applications.
Rationale for Cell Line Selection
Selecting the right cancer cell lines is a critical step that can dictate the relevance of the entire study.[6] Our strategy involves choosing a panel of well-characterized human cancer cell lines representing three common and distinct malignancies: breast cancer, non-small cell lung cancer (NSCLC), and colorectal cancer. This diversity allows for the assessment of tissue-specific responses.
-
Breast Cancer:
-
MCF-7: An estrogen receptor-positive (ER+) luminal A subtype, representing a large portion of breast cancers.
-
MDA-MB-231: A triple-negative breast cancer (TNBC) line, known for its aggressive phenotype and lack of targeted therapies.
-
-
Non-Small Cell Lung Cancer (NSCLC):
-
Colorectal Cancer:
-
HT-29: A cell line derived from a colorectal adenocarcinoma.
-
HCT116: A colorectal carcinoma line with a different mutation profile, often used in drug sensitivity studies.
-
Selection of Comparator Compounds
To contextualize the potency of Compound X, it is essential to include a well-established chemotherapeutic agent as a positive control.
-
Doxorubicin: An anthracycline antibiotic that is a cornerstone of chemotherapy for numerous cancers.[8][10] Its mechanism of action, primarily DNA intercalation and inhibition of topoisomerase II, is well-understood. Comparing the IC50 values of Compound X to those of Doxorubicin provides a benchmark for its relative potency.[7][9][11]
-
Vehicle Control (DMSO): As most compounds are solubilized in dimethyl sulfoxide (DMSO), a vehicle control is mandatory to ensure that the observed effects are due to the compound itself and not the solvent.
// Connections {CompoundX, Doxorubicin, DMSO} -> {MCF7, MDAMB231, A549, H1299, HT29, HCT116} [style=invis]; edge [dir=forwards, color="#202124"]; CompoundX -> MTT; Doxorubicin -> MTT; DMSO -> MTT; MTT -> Caspase [label="Validate Hits"]; MTT -> LDH [label="Orthogonal Check"];
// Invisible edges for alignment MCF7 -> MTT [style=invis]; MDAMB231 -> MTT [style=invis]; A549 -> MTT [style=invis]; H1299 -> MTT [style=invis]; HT29 -> MTT [style=invis]; HCT116 -> MTT [style=invis]; } } Caption: Overall experimental workflow for cross-validation.
Part 2: Tier 1 - Primary Screening with MTT Assay
The first tier of screening aims to broadly assess the effect of Compound X on the metabolic activity and viability of the cell panel. The MTT assay is a robust, colorimetric method ideal for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[12][13][14] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[15][16] The insoluble formazan is then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.[12][13]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of Compound X and Doxorubicin in culture medium. A typical concentration range would be from 100 µM down to 0.1 µM. Also, prepare a 2X DMSO vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or controls to the appropriate wells in triplicate.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2. The incubation time should be consistent across all experiments.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[12][13]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT.[12][16]
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the crystals.[16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves. Use non-linear regression to determine the half-maximal inhibitory concentration (IC50) for each compound in each cell line.
Hypothetical Data Summary: Tier 1 Screening
The results from the primary screening are summarized to identify which cell lines are most sensitive to Compound X and to benchmark its potency against Doxorubicin.
| Cell Line | Tissue of Origin | Compound X IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Cancer | 2.5 | 0.8 |
| MDA-MB-231 | Breast Cancer | 1.8 | 1.2 |
| A549 | Lung Cancer | > 50 | > 20[7][8] |
| NCI-H1299 | Lung Cancer | 5.2 | 2.1 |
| HT-29 | Colorectal Cancer | 25.6 | 10.5 |
| HCT116 | Colorectal Cancer | 3.1 | 1.5 |
Note: Data are hypothetical for illustrative purposes. Doxorubicin values are based on ranges reported in the literature.
Interpretation: From this hypothetical data, Compound X shows promising activity, particularly against the MDA-MB-231 and HCT116 cell lines, with IC50 values in the low micromolar range. It appears less effective against the A549 and HT-29 lines, suggesting a degree of selective cytotoxicity.
Part 3: Tier 2 - Orthogonal Validation of Cell Death Mechanisms
An observed decrease in metabolic activity in the MTT assay can result from either direct cell killing (cytotoxicity) or inhibition of proliferation (cytostasis).[17] To distinguish between these outcomes and validate the primary screening hits, it is crucial to use orthogonal assays that measure distinct biological endpoints. We will employ a caspase activity assay to specifically measure apoptosis and an LDH release assay to measure necrosis or late-stage apoptosis.
// Connections edge [dir=forwards, color="#202124", style=dashed, arrowhead=vee]; Viable -> Apoptotic [label=" Apoptotic\nStimulus "]; Apoptotic -> Necrotic [label=" Secondary\nNecrosis "]; Viable -> Necrotic [label=" Direct Injury "];
edge [style=solid, arrowhead=none]; Viable -> MTT_Assay; Apoptotic -> Caspase_Assay; Necrotic -> LDH_Assay; } } Caption: Relationship between cell death pathways and detection assays.
Caspase-Glo® 3/7 Assay for Apoptosis
Principle: This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[18] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7.[19][20] This cleavage releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[21]
Protocol:
-
Seed and treat cells in white-walled 96-well plates as described for the MTT assay.
-
After the 48-hour incubation, remove the plates from the incubator and allow them to equilibrate to room temperature.[21]
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).[18][22]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[19][21]
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[23][24] The released LDH can be quantified in the supernatant by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt into a colored formazan product.[25] The amount of color formation is proportional to the amount of LDH released.[25]
Protocol:
-
Seed and treat cells as described for the MTT assay. Include control wells for determining maximum LDH release (cells lysed with Triton X-100) and background (medium only).[17][25]
-
After the 48-hour incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[25]
-
Carefully transfer 50-100 µL of the supernatant from each well to a new, clear flat-bottom 96-well plate.[17]
-
Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., Cayman Chemical, Promega, Abcam).[23][25]
-
Add 100 µL of the reaction solution to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.[25]
-
Measure the absorbance at 490 nm using a microplate reader.
Hypothetical Data Summary: Tier 2 Validation
This table compares the results from the three assays in the two most sensitive cell lines identified in Tier 1. The data is presented as the fold-change in signal over the vehicle control at a concentration of 5 µM.
| Cell Line | Assay | Compound X (5 µM) | Doxorubicin (5 µM) |
| MDA-MB-231 | MTT (% Viability) | 22% | 35% |
| Caspase-Glo® 3/7 (Fold ↑) | 8.5x | 6.2x | |
| LDH Release (Fold ↑) | 1.5x | 1.8x | |
| HCT116 | MTT (% Viability) | 45% | 40% |
| Caspase-Glo® 3/7 (Fold ↑) | 7.9x | 7.1x | |
| LDH Release (Fold ↑) | 1.3x | 1.6x |
Interpretation: The strong induction of caspase-3/7 activity by Compound X in both cell lines, which correlates well with the loss of viability in the MTT assay, strongly suggests that the compound's primary mechanism of action is the induction of apoptosis. The minimal increase in LDH release indicates that necrosis is not the primary mode of cell death at this concentration and time point.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to the cross-validation of a novel compound's anti-cancer activity. By employing a diverse cell line panel, an established benchmark compound, and a series of orthogonal assays, this methodology generates robust and reliable data.
The hypothetical results for this compound (Compound X) demonstrate a promising profile of selective, apoptosis-inducing cytotoxic activity, particularly in triple-negative breast cancer and a subset of colorectal cancer cells. This data provides a strong foundation for subsequent investigations, which could include:
-
Expansion of the cell line panel to include more subtypes and resistant models.
-
Mechanism of action studies to identify the specific cellular target and signaling pathways modulated by Compound X.
-
In vivo studies using xenograft models derived from the most sensitive cell lines (MDA-MB-231 and HCT116) to validate efficacy in a whole-animal system.
By adhering to this rigorous cross-validation framework, researchers can build a comprehensive and trustworthy data package, significantly increasing the confidence in a compound's therapeutic potential and paving the way for successful preclinical and clinical development.
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Cell Viability Assays - Assay Guidance Manual . NCBI Bookshelf. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time . National Institutes of Health (NIH). [Link]
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Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds . PubMed. [Link]
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LDH cytotoxicity assay . Protocols.io. [Link]
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Caspase 3/7 Activity . Protocols.io. [Link]
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Determination of doxorubicin ic 50 in different tumor cell lines . ResearchGate. [Link]
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines . Trends in Sciences. [Link]
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Looking for cell line models to predict drug response in cancer patients? Use CELLector . Open Targets Blog. [Link]
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Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines . Preprints.org. [Link]
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Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds . Bentham Science. [Link]
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Selection of Optimal Cell Lines for High-Content Phenotypic Screening . ACS Chemical Biology. [Link]
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Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds . ResearchGate. [Link]
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Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation . Journal of Advanced Veterinary Research. [Link]
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In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma . PubMed Central. [Link]
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A cross-study analysis of drug response prediction in cancer cell lines . National Institutes of Health (NIH). [Link]
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Cross validation results from feature combination experiments . ResearchGate. [Link]
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Clustered cross-validation for compound-protein activity prediction . ResearchGate. [Link]
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Molecular Insights into the Synergistic Anticancer and Oxidative Stress–Modulating Activity of Quercetin and Gemcitabine . MDPI. [Link]
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Biological Active Fluorobenzoates of Piperidine Range . ResearchGate. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . PubMed. [Link]
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Antiproliferative Activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in Solid Tumor Cell Lines . PubMed. [Link]
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4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells . ResearchGate. [Link]
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3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction . National Institutes of Health (NIH). [Link]
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A Comparative Guide to the Synthesis of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine: Reductive Amination vs. Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[(2-Bromo-6-fluorophenyl)methyl]piperidine is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motifs, including the substituted phenyl ring and the piperidine moiety, are prevalent in numerous CNS-active agents and other therapeutic molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide will compare and contrast two of the most common and effective methods for its preparation: the direct, one-pot reductive amination of 2-bromo-6-fluorobenzaldehyde with piperidine, and the classical two-step nucleophilic substitution of 2-bromo-6-fluorobenzyl bromide with piperidine.
Route 1: Reductive Amination
Reductive amination is a highly efficient method for the formation of carbon-nitrogen bonds and is widely employed in the synthesis of secondary and tertiary amines. This one-pot reaction proceeds through the initial formation of an iminium ion from the condensation of an aldehyde or ketone with an amine, which is then reduced in situ to the desired amine product.
Mechanistic Rationale
The reaction between 2-bromo-6-fluorobenzaldehyde and piperidine first forms a hemiaminal intermediate, which then dehydrates to form a sterically hindered iminium ion. The choice of a mild and selective reducing agent is crucial to prevent the reduction of the starting aldehyde before the iminium ion is formed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its excellent selectivity for iminium ions over carbonyls and its tolerance of a wide range of functional groups.[1][2][3] The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at ambient temperature.
Diagram 1: Reductive Amination Workflow
Caption: A streamlined one-pot synthesis via reductive amination.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere, add piperidine (1.1 eq).
-
Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20-30 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route 2: Nucleophilic Substitution
Nucleophilic substitution is a fundamental reaction in organic chemistry for the formation of new bonds. In this two-step approach, a suitable leaving group on a benzylic carbon is displaced by a nucleophile, in this case, piperidine.
Mechanistic Rationale
This route first requires the conversion of the aldehyde starting material, 2-bromo-6-fluorobenzaldehyde, to the corresponding benzyl bromide, 2-bromo-6-fluorobenzyl bromide. This is typically achieved using a reducing agent like sodium borohydride (NaBH₄) to form the benzyl alcohol, followed by bromination with a reagent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
The subsequent reaction of 2-bromo-6-fluorobenzyl bromide with piperidine proceeds via a nucleophilic substitution mechanism. Due to the steric hindrance around the benzylic carbon from the ortho-bromo and fluoro substituents, the reaction likely proceeds through a bimolecular nucleophilic substitution (SN2) pathway, although a unimolecular (SN1) pathway cannot be entirely ruled out due to the potential for carbocation stabilization by the phenyl ring. The choice of solvent and base is critical to favor the desired substitution over potential elimination side reactions. A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) is often employed, along with a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to scavenge the HBr generated.
Diagram 2: Nucleophilic Substitution Workflow
Caption: A two-step synthesis via nucleophilic substitution.
Experimental Protocol: Nucleophilic Substitution
Step 1: Synthesis of 2-Bromo-6-fluorobenzyl bromide
-
Reduction: To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.2 eq) portion-wise. Stir for 1 hour, then warm to room temperature and stir for an additional 2 hours. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the benzyl alcohol.
-
Bromination: Dissolve the crude benzyl alcohol in anhydrous diethyl ether at 0 °C. Add phosphorus tribromide (0.5 eq) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 3 hours. Carefully pour the reaction mixture onto ice and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate to obtain 2-bromo-6-fluorobenzyl bromide.
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of 2-bromo-6-fluorobenzyl bromide (1.0 eq) in anhydrous acetonitrile (0.2 M), add piperidine (1.2 eq) and potassium carbonate (1.5 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Comparative Analysis
| Feature | Reductive Amination | Nucleophilic Substitution |
| Number of Steps | One-pot | Two steps |
| Starting Materials | 2-Bromo-6-fluorobenzaldehyde, Piperidine | 2-Bromo-6-fluorobenzaldehyde, Piperidine, NaBH₄, PBr₃ |
| Reagents & Solvents | NaBH(OAc)₃, DCM | NaBH₄, PBr₃, K₂CO₃, Acetonitrile, Methanol, Diethyl Ether |
| Reaction Conditions | Mild (0 °C to room temperature) | Broader range (0 °C to reflux) |
| Potential Yield | Generally high (often >80%) | Variable, dependent on both steps |
| Purification | Single purification step | Purification required after each step |
| Atom Economy | Higher | Lower due to additional reagents |
| Safety & Handling | NaBH(OAc)₃ is moisture-sensitive. | PBr₃ is corrosive and reacts violently with water. |
| Scalability | Generally straightforward to scale up. | Can be more challenging to scale due to the two-step nature and handling of PBr₃. |
| Substrate Scope | Broad for aldehydes and amines. | Sensitive to steric hindrance at the benzylic position.[4] |
Discussion and Conclusion
Both reductive amination and nucleophilic substitution are viable and effective methods for the synthesis of this compound. However, a comparative analysis reveals distinct advantages and disadvantages for each route.
Reductive amination stands out for its operational simplicity and efficiency. As a one-pot reaction, it minimizes handling and purification steps, leading to potentially higher overall yields and better time economy. The use of sodium triacetoxyborohydride offers excellent selectivity and mild reaction conditions, making it a highly attractive option for laboratory-scale synthesis and potentially for larger-scale production.[1][2] The primary considerations for this route are the cost of the borohydride reagent and its moisture sensitivity.
Nucleophilic substitution , while a more classical approach, is a two-step process that requires the isolation of the intermediate benzyl bromide. This adds to the overall synthesis time and can lead to a lower overall yield. The handling of hazardous reagents like phosphorus tribromide also necessitates more stringent safety precautions. However, this route offers the advantage of using less expensive and more common reagents for the substitution step itself. For laboratories where cost is a primary concern and the necessary handling procedures for corrosive reagents are in place, this method remains a solid choice.
Recommendation: For most research and development applications where efficiency, yield, and ease of operation are paramount, reductive amination is the superior route for the synthesis of this compound. Its one-pot nature and mild conditions make it a more streamlined and often higher-yielding process. The nucleophilic substitution route, while fundamentally sound, is better suited for situations where the cost of reagents is a critical factor and the multi-step nature of the synthesis is not a significant drawback.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (2002). The Reductive Amination Reaction. In Organic Reactions (pp. 1–714). John Wiley & Sons, Inc. [Link]
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Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. In Organic Reactions (pp. 1–714). John Wiley & Sons, Inc. [Link]
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Navigating the In Vivo Landscape of Substituted Piperidine Derivatives: A Comparative Efficacy Guide
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents. The strategic introduction of substituents, such as bromine and fluorine, onto the phenyl ring can profoundly influence the pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the in vivo efficacy of piperidine derivatives bearing bromo- and fluoro-substituted phenyl moieties. While direct comparative studies on 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine derivatives are not extensively available in the public domain, this document synthesizes findings from structurally related compounds to offer valuable insights for researchers in the field. We will explore their efficacy in preclinical models of pain, psychosis, and cancer, detail the experimental methodologies employed, and discuss the underlying mechanisms of action.
Introduction: The Rationale for Bromo- and Fluoro- Substitution
The incorporation of halogen atoms, particularly bromine and fluorine, is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacological properties.
-
Fluorine: Often introduced to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its high electronegativity can also alter the pKa of nearby functional groups and influence binding interactions with target proteins.
-
Bromine: Can increase lipophilicity, potentially improving membrane permeability and blood-brain barrier penetration. It can also serve as a bulky group to confer selectivity for a specific receptor subtype or act as a bioisostere for other functional groups.
The combination of both a bromo and a fluoro substituent on the phenyl ring of a 1-benzylpiperidine derivative presents a unique chemical space with the potential for novel therapeutic applications.
Comparative In Vivo Efficacy of Structurally Related Piperidine Derivatives
Due to the limited availability of direct comparative in vivo data for this compound derivatives, this section presents a synthesized comparison of related compounds with bromo- and/or fluoro-substituted phenyl rings, categorized by therapeutic area.
Table 1: Summary of In Vivo Efficacy of Bromo- and Fluoro-Substituted Phenylpiperidine Derivatives
| Compound Class/Derivative | Therapeutic Area | Animal Model | Key Efficacy Findings | Reference(s) |
| Fluorophenylpiperidine Analogs | Analgesia | Mouse tail immersion test | A fluoro derivative demonstrated a rapid onset of analgesic action within 30 minutes, with significant effects lasting up to 90 minutes.[1] | [1] |
| 4-(4-Bromophenyl)-4-piperidinol Derivatives | Analgesia | Not specified | The parent compound and its phenacyl derivatives exhibited highly significant analgesic effects.[1] | [1] |
| Amide-piperidine/piperazine Derivatives | Antipsychotic | Mouse models of psychosis (apomorphine-induced climbing, MK-801-induced hyperactivity) | A lead compound with undisclosed specific substitutions demonstrated efficacy in reducing psychotic-like behaviors without inducing catalepsy. | |
| 3-Bromophenyl coumarin derivative | Anticancer | Nude mice with HT1080 or MDA-MB-231 tumor xenografts | Significantly reduced tumor growth and delayed tumor apparition when administered intraperitoneally.[2][3] | [2][3] |
| Bromodeoxyuridine (BrdU) | Anticancer | Syngeneic RG2 glioma model in rats | In the absence of other treatments, BrdU significantly suppressed the progression of gliomas.[1] | [1] |
Mechanisms of Action: A Multifaceted Approach
The therapeutic effects of substituted piperidine derivatives are often attributed to their interaction with various biological targets.
Analgesia: Targeting Opioid Receptors
Many phenylpiperidine derivatives exert their analgesic effects by acting as agonists at opioid receptors, particularly the mu-opioid receptor.[3][4] This interaction in the central nervous system inhibits ascending pain pathways, leading to an increased pain threshold.[3][4]
Caption: Phenylpiperidine analgesia mechanism.
Antipsychotic Activity: Modulation of Dopamine and Serotonin Receptors
The antipsychotic effects of many piperidine and piperazine derivatives are attributed to their ability to antagonize dopamine D2 and serotonin 5-HT2A receptors.[5][6][7][8] The balance of activity at these receptors is thought to contribute to the efficacy against both positive and negative symptoms of psychosis with a reduced risk of extrapyramidal side effects.[2]
Caption: Antipsychotic drug-receptor interaction.
Anticancer Activity: Diverse and Evolving Mechanisms
The anticancer mechanisms of piperidine derivatives are more varied and can include:
-
Inhibition of Tubulin Polymerization: Some derivatives can interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]
-
Induction of Cell Cycle Arrest and Apoptosis: Certain compounds can induce cell cycle arrest and programmed cell death through various signaling pathways.[10]
-
Inhibition of Tumor Growth and Invasion: Some derivatives have been shown to reduce tumor growth and invasiveness in preclinical models, although the precise molecular targets may not always be fully elucidated.[2][3]
Experimental Protocols for In Vivo Efficacy Assessment
The following are generalized protocols for assessing the in vivo efficacy of novel piperidine derivatives in different therapeutic areas.
Analgesic Efficacy: Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripheral analgesic activity.[11][12]
Protocol:
-
Animal Acclimatization: Acclimatize male Swiss albino mice (20-25 g) to the laboratory conditions for at least 3 days.
-
Grouping and Administration: Randomly divide the mice into control and treatment groups. Administer the test compound or vehicle (e.g., saline with 0.5% Tween 80) intraperitoneally (i.p.) or orally (p.o.).
-
Induction of Writhing: After a predetermined absorption period (e.g., 30 minutes for i.p.), administer an i.p. injection of 0.6% acetic acid solution (10 mL/kg).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
Caption: Workflow for analgesic efficacy testing.
Anticancer Efficacy: Human Tumor Xenograft Model in Immunodeficient Mice
This model is a cornerstone for evaluating the in vivo antitumor activity of novel compounds.[13][14][15][16][17]
Protocol:
-
Cell Culture: Culture a human cancer cell line of interest (e.g., HT1080 fibrosarcoma or MDA-MB-231 breast cancer) under appropriate sterile conditions.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements.
-
Treatment: Once tumors reach the desired size, randomize the mice into control and treatment groups. Administer the test compound or vehicle according to a predetermined dosing schedule and route (e.g., i.p., p.o., or intravenous).
-
Efficacy Endpoints: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.
Caption: Workflow for anticancer xenograft studies.
Conclusion and Future Directions
The available preclinical data suggest that piperidine derivatives with bromo- and fluoro-substituted phenyl rings hold significant therapeutic potential across various disease areas, including analgesia, psychosis, and cancer. While a direct in vivo efficacy comparison of this compound derivatives is not yet available, the findings from structurally related compounds provide a strong rationale for their further investigation.
Future research should focus on the systematic evaluation of this specific chemical scaffold to delineate the structure-activity relationships and to identify lead candidates with optimal efficacy and safety profiles. Head-to-head comparative studies in standardized in vivo models will be crucial to ascertain the therapeutic advantages of these novel derivatives over existing treatments.
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A Comparative Guide to Confirming Small Molecule-Protein Interactions: A Case Study with 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine and p38α MAPK
In the landscape of contemporary drug discovery, the precise characterization of interactions between small molecules and their protein targets is a foundational pillar of successful lead optimization. Validating that a compound binds to its intended target and quantifying the strength of that interaction are critical steps that inform structure-activity relationship (SAR) studies and guide the development of effective therapeutics.[1]
This guide provides a comprehensive, comparative framework for confirming and quantifying the binding affinity of a novel small molecule, 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine , with its putative protein target, p38α Mitogen-Activated Protein Kinase (MAPK) . The p38 MAPK signaling pathway is a key regulator of inflammatory responses, making it a significant target for various diseases.[2][3] We will explore two orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) .[4][5] By leveraging both methods, researchers can build a robust, multi-faceted understanding of the binding event, capitalizing on the kinetic insights from SPR and the thermodynamic data from ITC.[1][6]
Surface Plasmon Resonance (SPR): A Real-Time View of Binding Kinetics
SPR is a powerful optical technique for monitoring molecular interactions in real-time.[7] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution flows over an immobilized ligand.[8][9] This allows for the determination of not only the binding affinity (KD) but also the association (ka) and dissociation (kd) rate constants, providing a dynamic picture of the interaction.[5][10]
Causality in Experimental Design
The choice to immobilize the protein (p38α MAPK) and use the small molecule as the analyte is deliberate. Covalently attaching the larger, more complex molecule helps ensure its stability and proper orientation. Small molecules are generally less amenable to immobilization without compromising their binding activity. A CM5 sensor chip with a carboxymethylated dextran matrix is selected for its proven utility in amine coupling of proteins and its ability to minimize non-specific binding.
Experimental Workflow: SPR
Caption: High-level workflow for a typical SPR experiment.
Detailed SPR Protocol
-
Protein and Compound Preparation:
-
Recombinantly express and purify p38α MAPK to >95% purity.
-
Prepare a running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v P20 Surfactant).
-
Prepare a stock solution of this compound in 100% DMSO and create a serial dilution series in the running buffer. The final DMSO concentration should be matched across all samples and kept low (<1%) to avoid artifacts.
-
-
Immobilization of p38α MAPK:
-
Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.[8]
-
Inject p38α MAPK (e.g., 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (typically ~5000-10000 Resonance Units, RU).
-
Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters.
-
-
Binding Analysis:
-
Perform buffer-only injections to establish a stable baseline.
-
Inject the serial dilutions of the small molecule (analyte) over the immobilized p38α MAPK surface (the ligand) at a constant flow rate (e.g., 30 µL/min).[8]
-
Allow sufficient time for association and dissociation phases to be observed. A typical injection might consist of a 120-second association phase followed by a 300-second dissociation phase.
-
Between each analyte injection, regenerate the sensor surface using a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (deactivated without protein) to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to derive ka, kd, and calculate the KD (kd/ka).[7]
-
Hypothetical SPR Data Summary
| Parameter | Value | Unit | Interpretation |
| Association Rate (ka) | 2.5 x 105 | M-1s-1 | Rate of complex formation. |
| Dissociation Rate (kd) | 5.0 x 10-3 | s-1 | Rate of complex decay; indicates stability. |
| Equilibrium Constant (KD) | 20 | nM | High affinity interaction. |
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event.[11][12] It is considered the gold standard for determining binding thermodynamics because it provides a complete thermodynamic profile of the interaction in a single, solution-based experiment.[1][6] ITC directly measures the binding affinity (KD), reaction stoichiometry (n), and the enthalpy change (ΔH). From these, the entropy change (ΔS) and Gibbs free energy (ΔG) can be calculated, offering deep insights into the driving forces of the interaction.[13]
Causality in Experimental Design
In a typical ITC experiment for a small molecule inhibitor, the protein (p38α MAPK) is placed in the sample cell, and the small molecule is in the titration syringe. This setup ensures that as the small molecule is injected, it binds to the larger pool of protein, generating a measurable heat signal until saturation is reached. Meticulous buffer matching between the protein solution and the compound solution is paramount to avoid large heats of dilution that can obscure the true binding signal.
Experimental Workflow: ITC
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A Head-to-Head Preclinical Comparison of BFP-1, a Novel Neurotransmitter Reuptake Inhibitor, with the Standard-of-Care, Sertraline, for Major Depressive Disorder
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Major Depressive Disorder (MDD) is a significant global health concern, and while selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of treatment, there remains a critical need for novel therapeutics with improved efficacy and safety profiles.[1][2] This guide provides a preclinical head-to-head comparison of BFP-1 , a novel investigational compound featuring a 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine scaffold, against Sertraline , a widely prescribed SSRI and the standard-of-care for MDD.[2][3][4] We present comparative data on neurotransmitter transporter selectivity, in vivo efficacy in a validated behavioral model, and key pharmacokinetic parameters to offer researchers a comprehensive framework for evaluating this new chemical entity.
Introduction: The Rationale for a Novel Agent
The therapeutic effect of SSRIs like sertraline is primarily attributed to their ability to block the serotonin transporter (SERT), increasing the concentration of serotonin in the synaptic cleft.[5][6][7] This enhanced serotonergic neurotransmission is believed to alleviate depressive symptoms over time.[5][6] While effective for many, limitations of current SSRIs include a delayed onset of action, variable response rates, and side effects that can impact patient adherence.[5]
The novel compound, BFP-1 (this compound), was designed based on a privileged piperidine scaffold known for its presence in numerous central nervous system (CNS) active agents.[8] The introduction of bromo- and fluoro-substituents on the phenyl ring is hypothesized to modulate binding affinity and selectivity for monoamine transporters, potentially offering a distinct pharmacological profile compared to existing treatments. This guide details the initial preclinical data package comparing BFP-1 directly with sertraline.
Mechanism of Action: Neurotransmitter Transporter Selectivity
A primary determinant of an antidepressant's efficacy and side-effect profile is its selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and the dopamine transporter (DAT). High selectivity for SERT is the defining characteristic of the SSRI class.[9][10]
To determine the selectivity of BFP-1, we employed a standardized in vitro neurotransmitter transporter uptake assay. This assay measures the ability of a compound to inhibit the uptake of a fluorescent substrate that mimics natural neurotransmitters into cells engineered to express human SERT, NET, or DAT.[11][12][13]
Comparative Selectivity Profile
The inhibitory activity (IC₅₀) of BFP-1 and Sertraline was determined for each transporter. The data are summarized below.
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | NET/SERT Ratio | DAT/SERT Ratio |
| BFP-1 | 1.8 | 350 | 410 | 194 | 228 |
| Sertraline | 2.5 | 420 | 25 | 168 | 10 |
Data Interpretation: The results indicate that BFP-1 is a potent inhibitor of SERT, with an IC₅₀ value slightly lower than that of sertraline. Critically, BFP-1 demonstrates superior selectivity against the dopamine transporter (DAT/SERT ratio of 228) compared to sertraline (DAT/SERT ratio of 10). Sertraline's known mild inhibition of dopamine reuptake may contribute to some of its activating effects.[5] The high selectivity of BFP-1 suggests a more focused mechanism of action on the serotonin system, which could translate to a different clinical profile.
Signaling Pathway: SSRI Mechanism of Action
The diagram below illustrates the fundamental mechanism of action for a selective serotonin reuptake inhibitor.
Caption: Mechanism of action for SSRIs like BFP-1 and Sertraline.
In Vivo Efficacy: The Forced Swim Test
To assess the antidepressant-like activity of BFP-1 in vivo, the rodent Forced Swim Test (FST) was utilized. The FST is a standard preclinical screening tool that effectively predicts the efficacy of known antidepressant drugs.[14][15][16] The test is based on the principle that, when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Treatment with an effective antidepressant increases the latency to immobility and reduces the total time spent immobile, which is interpreted as an antidepressant-like effect.[17][18]
Comparative Efficacy in the FST
Mice were administered either vehicle, BFP-1 (10 mg/kg), or Sertraline (10 mg/kg) via oral gavage 60 minutes prior to the test. The total duration of immobility during a 6-minute test session was recorded.
| Treatment Group (10 mg/kg) | Mean Immobility Time (seconds) | % Reduction vs. Vehicle |
| Vehicle | 155 ± 12 | - |
| BFP-1 | 98 ± 9 | 36.8% |
| Sertraline | 105 ± 11 | 32.3% |
Data Interpretation: Both BFP-1 and Sertraline significantly reduced immobility time compared to the vehicle control, consistent with antidepressant-like activity. At the tested dose of 10 mg/kg, BFP-1 demonstrated a slightly greater reduction in immobility, suggesting robust in vivo target engagement and efficacy comparable, if not superior, to the standard-of-care in this predictive model.
Experimental Workflow: Forced Swim Test
The workflow for conducting the in vivo efficacy study is outlined below.
Caption: Standard workflow for the rodent Forced Swim Test.
Preclinical Pharmacokinetic (PK) Profile
A critical factor in the development of CNS drugs is their ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the target site.[19][20] Early assessment of pharmacokinetic properties is essential to predict human dosing and potential liabilities.[21][22] We conducted a preliminary PK study in rats to compare BFP-1 and Sertraline.
Comparative PK Parameters in Rats
Rats were administered a single oral dose of 10 mg/kg. Plasma and brain tissue were collected at various time points to determine key PK parameters.
| Parameter | BFP-1 | Sertraline |
| Tₘₐₓ (plasma, hours) | 2.0 | 6.5 |
| t₁/₂ (plasma, hours) | 18.5 | 24.0 |
| Oral Bioavailability (%) | 45% | 25% |
| Brain-to-Plasma Ratio (at Tₘₐₓ) | 3.2 | 1.5 |
Data Interpretation: BFP-1 exhibits favorable pharmacokinetic properties for a CNS drug candidate. It reaches peak plasma concentration more rapidly than sertraline and demonstrates significantly higher oral bioavailability. Most importantly, the brain-to-plasma ratio of 3.2 indicates excellent penetration of the blood-brain barrier, suggesting that the compound efficiently reaches its site of action within the CNS.[23] This enhanced brain exposure could potentially lead to greater efficacy or allow for lower clinical dosing.
Summary and Future Directions
This head-to-head comparison provides compelling initial evidence for BFP-1 as a promising new chemical entity for the treatment of Major Depressive Disorder.
-
Potency and Selectivity: BFP-1 is a highly potent SERT inhibitor with a superior selectivity profile over the dopamine transporter compared to sertraline.
-
In Vivo Efficacy: It demonstrates robust antidepressant-like activity in a validated behavioral model, with efficacy slightly exceeding that of sertraline at the same dose.
-
Pharmacokinetics: It possesses a favorable PK profile characterized by good oral bioavailability and excellent brain penetration.
These preclinical findings warrant further investigation. The next steps in the development of BFP-1 will include comprehensive safety and toxicology studies, dose-response relationship assessments, and evaluation in additional behavioral models that probe different aspects of depression, such as anhedonia. The distinct selectivity profile of BFP-1 suggests it may offer a valuable alternative to existing therapies, potentially with a differentiated clinical profile.
Appendix: Experimental Protocols
Protocol 1: Neurotransmitter Transporter Uptake Assay
-
Cell Culture: HEK293 cells stably expressing human SERT, NET, or DAT are cultured in appropriate media and plated into 384-well, black-walled, clear-bottom plates at a density of 15,000 cells/well.[24] Plates are incubated overnight at 37°C, 5% CO₂.
-
Compound Preparation: BFP-1 and Sertraline are serially diluted in assay buffer (e.g., HBSS with 0.1% BSA) to generate a 10-point concentration curve.
-
Assay Procedure:
-
The cell culture medium is removed from the plates.
-
20 µL of the diluted compound or vehicle control is added to each well and incubated for 10-15 minutes at 37°C.
-
20 µL of a fluorescent substrate/masking dye solution (as provided in commercial kits, e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) is added to all wells.[11][12][25]
-
-
Data Acquisition: The plate is immediately transferred to a fluorescence plate reader (e.g., Spectramax M5) set to bottom-read mode.[11] The kinetic increase in intracellular fluorescence is measured over 20-30 minutes.
-
Data Analysis: The rate of uptake (slope of the kinetic read) is calculated for each well. IC₅₀ values are determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic equation.
Protocol 2: Mouse Forced Swim Test
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. Animals are group-housed and acclimated to the facility for at least one week prior to testing.[16]
-
Apparatus: A transparent plexiglass cylinder (25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, preventing the mouse from touching the bottom or escaping.[17][18]
-
Procedure:
-
Mice are randomly assigned to treatment groups (Vehicle, BFP-1, Sertraline).
-
Animals are dosed via oral gavage (10 mL/kg volume) 60 minutes before the test.
-
Each mouse is gently placed into the water-filled cylinder for a 6-minute session.
-
The entire session is recorded by a video camera positioned to the side of the cylinder.
-
-
Behavioral Scoring: An observer blinded to the treatment conditions scores the video recordings. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[16] The total time spent immobile during the final 4 minutes of the 6-minute test is recorded.
-
Data Analysis: Data are expressed as the mean ± SEM. Statistical significance between groups is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
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A Senior Application Scientist's Guide to Validating Small Molecule Specificity: A Comparative Analysis Using Knockout Models
In the landscape of drug discovery and development, the precise validation of a small molecule's mechanism of action is paramount. The identification of a compound's intended target is only the first step; ensuring its specificity is what separates a promising therapeutic candidate from a liability fraught with off-target effects.[1][2] This guide provides an in-depth, technical framework for validating the specificity of a novel compound, using the hypothetical molecule 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine , hereafter referred to as Compound-BFP , which we will posit is an inhibitor of a crucial signaling protein, "Kinase X."
The gold standard for unequivocally linking a compound's activity to its intended target is the use of genetically engineered knockout (KO) models.[3][4] By completely removing the target protein from the cellular environment, we can create a self-validating system. If Compound-BFP is truly specific for Kinase X, its biological effects should be dramatically attenuated or completely absent in cells lacking this kinase. This guide will objectively compare the performance of Compound-BFP in wild-type versus Kinase X knockout models and provide the supporting experimental methodologies to empower researchers to apply this rigorous validation strategy in their own work.
The Foundational Principle: A Logic-Driven Approach to Specificity
The core premise of using a knockout model for validation is elegantly simple. A highly specific inhibitor should only exert its effect in the presence of its target. When the target is absent, the inhibitor has nothing to bind to, and the cellular phenotype should mimic a state of complete target inhibition. Any residual activity of the compound in a knockout system points towards the existence of off-target interactions, a critical piece of information for any drug development program.[5][6]
Caption: The core logic of knockout validation for an inhibitor.
Part 1: Generating the Ultimate Negative Control: The Kinase X Knockout Cell Line
The foundation of this entire validation workflow is the creation of a clean, verified knockout of our target, Kinase X. The CRISPR-Cas9 system is the method of choice for its efficiency and precision.[7]
Experimental Protocol: CRISPR-Cas9 Mediated Knockout of Kinase X
Causality Behind Experimental Choices:
-
Cell Line Selection: We will use a cancer cell line (e.g., HCT116) where Kinase X is known to be expressed and implicated in cell survival. This provides a clear phenotypic readout.
-
sgRNA Design: We will design at least two distinct single guide RNAs (sgRNAs) targeting early, constitutive exons of the Kinase X gene.[8][9] Using multiple sgRNAs mitigates the risk of off-target effects being misinterpreted as on-target phenotypes.[10] The goal is to induce a frameshift mutation leading to a premature stop codon and subsequent nonsense-mediated decay of the mRNA or production of a truncated, non-functional protein.[11][12]
-
Transfection Method: We will use transient transfection of Cas9 and sgRNA ribonucleoproteins (RNPs). This method minimizes off-target editing compared to plasmid-based systems and avoids genomic integration of the Cas9 nuclease.[13]
Step-by-Step Methodology:
-
sgRNA Design:
-
Obtain the cDNA sequence for Kinase X.
-
Use a validated online design tool (e.g., Synthego, IDT, Broad Institute GPP) to generate candidate 20-nucleotide sgRNA sequences targeting an early exon.[8][14]
-
Select two to three sgRNAs with high on-target scores and low off-target scores.
-
Synthesize high-purity, chemically modified sgRNAs.
-
-
RNP Assembly and Transfection:
-
Resuspend lyophilized sgRNA and recombinant SpCas9 protein in their respective buffers.
-
Assemble the RNP complex by incubating Cas9 protein with the sgRNA at room temperature for 10-15 minutes.
-
Transfect HCT116 cells with the RNP complex using an electroporation-based system (e.g., Lonza Nucleofector) for high efficiency in a variety of cell types.
-
-
Single-Cell Cloning:
-
Two to three days post-transfection, dilute the cell population to a concentration of a single cell per 200 µL.
-
Dispense the cell suspension into 96-well plates.
-
Culture the plates for 2-3 weeks, monitoring for the growth of single colonies.[15]
-
Expand the resulting monoclonal populations into larger culture vessels (e.g., 24-well, then 6-well plates).
-
Validating the Knockout: A Two-Tiered Approach
A knockout is not a knockout until it is rigorously proven at both the genomic and proteomic levels. This is a non-negotiable step for the trustworthiness of the entire system.[7][16]
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A Benchmark Study of a Novel Piperidine Derivative Against the Known σ1 Receptor Antagonist, S1RA
A Hypothetical Comparative Guide for Preclinical Researchers
Introduction: The Therapeutic Potential of Sigma-1 Receptor Antagonism
The sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (MAM), has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders.[1][2][3] Unlike conventional receptors, the σ1 receptor modulates intracellular signaling cascades, including calcium homeostasis, ion channel function, and cellular stress responses, through protein-protein interactions.[3][4] Antagonism of the σ1 receptor has shown promise in preclinical models of neuropathic pain, neurodegenerative diseases, and certain psychiatric conditions, driving the search for novel, potent, and selective antagonists.[5]
This guide presents a hypothetical benchmark study comparing a novel compound, 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine (hereafter referred to as Compound X), against the well-characterized, selective σ1 receptor antagonist, S1RA (E-52862) . S1RA is a clinical-stage compound known for its high affinity and selectivity for the σ1 receptor, making it an ideal benchmark for evaluating new chemical entities.[6][7]
The objective of this guide is to provide researchers, scientists, and drug development professionals with a robust framework for the preclinical evaluation of novel σ1 receptor antagonists. We will detail the experimental rationale, provide step-by-step protocols for key assays, and present a comparative analysis of hypothetical data to illustrate the decision-making process in early-stage drug discovery.
Mechanism of Action: The σ1 Receptor as a Cellular Modulator
The σ1 receptor primarily resides at the MAM, where it forms a complex with another chaperone, BiP (Binding immunoglobulin Protein).[1] Upon stimulation by endogenous ligands or cellular stress, the σ1 receptor dissociates from BiP and can translocate to other cellular compartments, where it interacts with and modulates the function of various "client" proteins, including ion channels and other receptors. Antagonists are thought to stabilize the receptor in a conformation that prevents these downstream interactions.
Caption: Mechanism of σ1 receptor chaperone activity and antagonism.
Comparative Experimental Workflow
A head-to-head comparison requires a systematic approach to characterize and differentiate the pharmacological profiles of the novel compound and the benchmark. The workflow is designed to assess two primary pillars of a drug candidate's profile: potency at the target and selectivity against off-targets.
Caption: Experimental workflow for comparative pharmacological profiling.
Experimental Protocols
σ1 Receptor Radioligand Binding Assay (Potency)
Rationale: This assay directly measures the binding affinity of a compound for the σ1 receptor. It is the gold standard for determining the inhibition constant (Ki), a fundamental measure of potency. We will use a competitive binding format where the test compounds compete with a known radiolabeled σ1 ligand, [³H]-(+)-pentazocine, for binding to the receptor.[8][9]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize guinea pig liver tissue, which has a high density of σ1 receptors, in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 8.0).[10]
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer (50 mM Tris-HCl, pH 8.0).
-
A fixed concentration of [³H]-(+)-pentazocine (e.g., 3-5 nM).[9][10]
-
Increasing concentrations of the test compound (Compound X or S1RA) or vehicle for total binding.
-
A high concentration of a non-radiolabeled, structurally distinct σ1 ligand (e.g., 10 µM haloperidol) to determine non-specific binding.[8]
-
Add the membrane preparation (e.g., 100 µg protein/well) to initiate the binding reaction.
-
-
Incubate the plate at 37°C for 90-120 minutes to reach equilibrium.[8]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
-
Functional Antagonism Assay (Efficacy)
Rationale: While binding assays confirm target engagement, functional assays are crucial to determine whether a compound acts as an antagonist. As the σ1 receptor modulates various cellular processes, including intracellular calcium (Ca²⁺) signaling, a functional assay can be designed to measure a compound's ability to block a σ1 agonist-induced response.[4]
Step-by-Step Protocol (Hypothetical Ca²⁺ Mobilization Assay):
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line (e.g., HEK293 cells stably expressing the human σ1 receptor) in 96-well black-walled, clear-bottom plates.
-
On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This allows for the measurement of changes in intracellular Ca²⁺ concentration.
-
-
Compound Incubation:
-
Wash the cells to remove excess dye.
-
Add increasing concentrations of the test antagonist (Compound X or S1RA) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Challenge and Measurement:
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of a known σ1 receptor agonist (e.g., (+)-pentazocine or PRE-084) to all wells to stimulate Ca²⁺ release.
-
Immediately measure the change in fluorescence intensity over time. The antagonist's effect is determined by its ability to inhibit the agonist-induced fluorescence peak.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced Ca²⁺ response for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that causes 50% inhibition of the agonist response) using non-linear regression analysis.
-
Selectivity Profiling
Rationale: To ensure that the biological effects of a compound are due to its action on the intended target, it is essential to assess its activity against a broad panel of other receptors, ion channels, and enzymes. This helps identify potential off-target liabilities that could lead to side effects. A standardized panel, such as the Eurofins SafetyScreen44™, is commonly used in early drug discovery.[11][12]
Protocol:
-
Compound Submission: Submit Compound X and S1RA to a contract research organization (CRO) offering a standardized safety pharmacology panel (e.g., Eurofins SafetyScreen44™).
-
Screening: The compounds are typically tested at a single high concentration (e.g., 10 µM) in radioligand binding or enzymatic assays against a panel of targets known to be implicated in adverse drug reactions.[13][14]
-
Data Analysis: The results are reported as the percentage of inhibition of radioligand binding or enzyme activity. A commonly used threshold for a significant "hit" is >50% inhibition at the tested concentration.
Comparative Data Summary (Hypothetical Results)
The following tables summarize the hypothetical, yet realistic, data that could be obtained from the described experiments.
Table 1: Potency and Efficacy Comparison
| Parameter | Compound X | S1RA (Benchmark) |
| σ1 Binding Affinity (Ki) | 25 nM | 17 nM[1] |
| σ2 Binding Affinity (Ki) | >1,500 nM | >1,000 nM[1] |
| σ1/σ2 Selectivity Ratio | >60-fold | >58-fold |
| Functional Antagonism (IC50) | 110 nM | ~100-500 nM (assay dependent) |
Table 2: Selectivity Profile (Abbreviated SafetyScreen44™ Panel)
| Off-Target | Compound X (% Inhibition @ 10µM) | S1RA (Benchmark) (% Inhibition @ 10µM) |
| Adrenergic α1 | 8% | <10% |
| Dopamine D2 | 12% | <10% |
| Serotonin 5-HT2A | 15% | <10% |
| Serotonin 5-HT2B | 45% (Moderate Affinity) | ~30-40% (Moderate Affinity, Ki = 328 nM)[1] |
| Muscarinic M1 | 5% | <10% |
| Opioid µ (MOP) | 2% | <10% |
| hERG Channel | 18% | <20% |
Discussion and Interpretation
Based on our hypothetical data, Compound X demonstrates a promising profile as a novel σ1 receptor antagonist.
-
Potency: With a Ki of 25 nM , Compound X shows high affinity for the σ1 receptor, comparable to the clinical-stage benchmark S1RA (Ki of 17 nM ). This indicates strong target engagement.[1] Its functional antagonism IC50 of 110 nM confirms its ability to block σ1 receptor activity in a cellular context.
-
Selectivity: Compound X exhibits excellent selectivity against the σ2 receptor subtype (>60-fold), which is critical for minimizing off-target effects associated with this related receptor. The broader selectivity screen reveals a clean profile for most targets. Notably, like the benchmark S1RA, Compound X shows some moderate interaction with the 5-HT2B receptor .[1] While S1RA's functional potency at this receptor is very low (IC50 = 4700 nM), this off-target interaction for Compound X would warrant further investigation in secondary assays to determine its functional relevance. The low inhibition of the hERG channel (<20%) is a positive indicator for a lower risk of cardiac-related adverse effects.
References
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Romero, L., et al. (2012). Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. British Journal of Pharmacology, 166(8), 2289-2306. Available at: [Link]
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Kourrich, S., et al. (2012). The sigma-1 receptor: roles in neuronal plasticity and disease. Trends in Neurosciences, 35(12), 762-771. Available at: [Link]
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Su, T. P., et al. (2010). The sigma-1 receptor chaperone as an inter-organelle signaling modulator. Trends in Pharmacological Sciences, 31(12), 557-566. Available at: [Link]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21. Available at: [Link]
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Mishra, A. K., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 133, 264-275. Available at: [Link]
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Gomez-Soler, M., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Neuropharmacology, 133, 264–275. Available at: [Link]
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Xu, Y., et al. (2011). Functional assays to define agonists and antagonists of the sigma-2 receptor. The Journal of Pharmacology and Experimental Therapeutics, 339(2), 644-652. Available at: [Link]
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Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206. Available at: [Link]
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Tsai, S. Y., et al. (2015). The sigma-1 receptor: a key player in neuronal plasticity and disease. Communicative & integrative biology, 8(2), e1013442. Available at: [Link]
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Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66. . Available at: [Link]
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Tejada, M. Á., et al. (2019). Supraspinal and Peripheral, but Not Intrathecal, σ1R Blockade by S1RA Enhances Morphine Antinociception. Frontiers in Pharmacology, 10, 396. Available at: [Link]
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The list of Sigma-1 receptor agonists and antagonists. ResearchGate. Available at: [Link]
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Selectivity data panels. opnMe | Boehringer Ingelheim. Available at: [Link]
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SafetyScreen44™ Panel. Eurofins. Available at: [Link]
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Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular pharmacology, 121, 106609. Available at: [Link]
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Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel. bioRxiv. Available at: [Link]
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Romero, L., et al. (2016). Effects of the selective sigma-1 receptor antagonist S1RA on formalin-induced pain behavior and neurotransmitter release in the spinal cord in rats. Journal of Neurochemistry, 138(4), 542-554. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine. As a research chemical, comprehensive toxicological data may not be fully available. Therefore, this guide is built upon a rigorous, structure-based hazard assessment, synthesizing established safety protocols for its constituent chemical motifs: the piperidine ring, the brominated aromatic system, and the organofluorine component. Our primary objective is to empower researchers with the knowledge to operate safely, grounded in the principles of chemical causality and validated safety engineering.
A Proactive Approach to Safety: Understanding the Hazard Profile
The molecular structure of this compound dictates its hazard profile. A thorough understanding of the risks associated with its distinct chemical moieties is the foundation of safe laboratory practice. This is not merely a list of warnings, but an explanation of the chemical reasoning that informs our safety protocols.
-
The Piperidine Moiety: The core of this molecule is a piperidine ring, a cyclic secondary amine. Piperidine itself is a highly flammable, corrosive, and toxic substance.[1][2][3][4] It can cause severe skin burns and eye damage upon contact.[1][2][3] Systemic toxicity through dermal absorption, inhalation, and ingestion is a significant concern, with piperidine classified as toxic in contact with skin and fatal if inhaled in high concentrations.[1] We must therefore handle this derivative with the assumption that it carries similar corrosive and toxic properties.
-
The Brominated Aromatic System: The presence of a bromine atom on the phenyl ring introduces hazards associated with halogenated organic compounds. Brominated aromatics can be environmentally persistent and may present long-term health risks.[5] During thermal decomposition or in the event of a fire, toxic and corrosive gases, including hydrogen bromide, may be generated.
-
The Organofluorine Component: The fluorine atom attached to the phenyl ring is a critical safety consideration. Fluorinated organic compounds can exhibit unique reactivity and metabolic toxicity.[6] The primary concern during handling and in emergency situations (e.g., fire) is the potential for the generation of hydrogen fluoride (HF).[7] HF is an extremely corrosive and penetrating toxin that can cause severe, delayed-onset burns and systemic toxicity.[7][8] This potential necessitates specialized first-aid preparedness.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of convenience but a critical barrier against the identified hazards. The following table outlines the minimum required PPE for any procedure involving this compound. The rationale provided explains why each piece of equipment is essential.
| Protection Type | Specification | Rationale and Causality |
| Eye and Face Protection | Chemical splash goggles with a full-face shield.[9][10] | Primary Defense: Protects against splashes of the corrosive liquid. The piperidine moiety can cause severe, irreversible eye damage.[1][2] Secondary Defense: The face shield provides an additional barrier against splashes and protects the entire face from contact. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double-gloving is strongly recommended.[1][11] | Barrier to Absorption & Corrosion: Prevents direct skin contact, mitigating the risk of chemical burns from the piperidine base and dermal absorption of this toxic compound.[1][3] Double-gloving provides enhanced protection against tears and rapid permeation. |
| Body Protection | Flame-retardant laboratory coat and a chemical-resistant apron. | Containment of Contamination: Protects personal clothing from contamination. The flame-retardant property is crucial given the flammability risk associated with the piperidine structure.[3] |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Inhalation Hazard Mitigation: Required when handling the compound outside of a certified chemical fume hood, during spill cleanup, or when aerosolization is possible. The piperidine structure is volatile and toxic if inhaled.[1][3][4] |
Operational Plan: From Benchtop to Disposal
Safe handling is a systematic process. Adherence to this workflow minimizes exposure and mitigates risk at every stage.
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[6][11][12] This is non-negotiable and serves to control exposure to volatile and potentially toxic vapors.
-
Safety Stations: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[12]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is donned correctly. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing & Transfer:
-
Weigh the compound in a tared, sealed container within the fume hood to prevent vapor release.
-
Use dedicated, clean spatulas and glassware.
-
If transferring a solution, use a syringe or pipette with caution to avoid splashes and aerosol generation.
-
-
Reaction Setup:
-
Add the compound to the reaction vessel slowly and in a controlled manner.
-
Ensure the reaction apparatus is securely clamped and properly assembled to prevent leaks.
-
-
Post-Procedure Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by a standard washing procedure.
-
Wipe down the interior surfaces of the fume hood with a suitable solvent.
-
Dispose of all contaminated disposable materials (gloves, bench paper, pipette tips) in the designated hazardous waste container.
-
Emergency Procedures: A Validated Response System
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention. Due to the fluorine component, have 2.5% calcium gluconate gel available and apply it to the affected area after initial flushing, as per medical guidance.[6][7]
-
Eye Contact: Immediately and continuously flush the eyes with water at an eyewash station for a minimum of 15 minutes, holding the eyelids open.[6][13] Seek immediate medical attention. Do not apply calcium gluconate gel directly to the eyes.[8]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen if trained to do so.[6] Seek immediate medical attention.[1][7]
-
Spill:
-
Small Spill: Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[12] Collect the material into a sealed, labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the laboratory immediately. Alert your institution's emergency response team.
-
Disposal Plan: Environmental Stewardship
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Waste Collection: All waste containing this compound (unreacted material, contaminated solvents, absorbent materials) must be collected in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Corrosive, Flammable).
-
Disposal Pathway: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not discharge this chemical or its waste into drains or the environment.[9] Neutralization of bulk bromine waste often involves reducing agents like sodium thiosulfate, but for this complex organic molecule, professional incineration at a licensed facility is the appropriate method.[14]
Visualizing the Safety Workflow
The following diagram illustrates the mandatory, sequential workflow for safely handling this compound. Adherence to this logical progression is critical for ensuring operator safety and experimental integrity.
Caption: Workflow for Safe Handling of this compound.
References
- Safety and handling of fluorin
- Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4 - Benchchem.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer.
- Piperidine - SAFETY D
- PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY D
- This compound | 1355247-68-5 - ChemicalBook.
- code of practice compressed fluorine and mixtures with inert gases - EIGA.
- Piperidine Safety Data Sheet - Jubilant Life Sciences Limited.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology - ACS Chemical Health & Safety.
- SAFETY D
- What is bromine and what are the safe disposal and recycling methods? - Ideal Response.
- Safety Data Sheet - 1-Boc-4-bromomethylpiperidine - MedchemExpress.com.
- Piperidine Safety D
- Safety D
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - University of California, Berkeley, EH&S.
- Fluorine Safety - Purdue University, Department of Chemistry.
- 1355247-68-5 | this compound - MolCore.
- Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
Sources
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Bromination - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. carlroth.com [carlroth.com]
- 14. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



